molecular formula C9H12FN B8648045 2-Fluoro-3-phenylpropan-1-amine

2-Fluoro-3-phenylpropan-1-amine

Cat. No.: B8648045
M. Wt: 153.20 g/mol
InChI Key: KZJGAIPOKXGDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-phenylpropan-1-amine is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

2-fluoro-3-phenylpropan-1-amine

InChI

InChI=1S/C9H12FN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2

InChI Key

KZJGAIPOKXGDIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN)F

Origin of Product

United States

Foundational & Exploratory

Synthesis of (S)-N-Benzyl-2-fluoro-3-phenylpropan-1-amine from Chiral Precursors: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The introduction of a fluorine atom at the


-position of an aliphatic amine is a highly privileged structural modification in medicinal chemistry. This substitution dramatically alters the physicochemical profile of the molecule—lowering the basicity (

) of the adjacent amine, modulating lipophilicity, and enhancing metabolic stability against cytochrome P450-mediated oxidation[1].

Synthesizing (S)-N-benzyl-2-fluoro-3-phenylpropan-1-amine with high enantiomeric purity requires navigating severe mechanistic pitfalls. While alternative routes such as the reductive amination of


-fluoro aldehydes exist[1], they often suffer from racemization of the highly acidic 

-proton. As a Senior Application Scientist, I strongly advocate for a chiral pool approach starting from D-Phenylalanine. This strategy provides absolute stereocontrol by orchestrating a sequence of highly predictable retention and inversion events, effectively bypassing the instability of fluorinated aldehyde intermediates.

Mechanistic Causality & Stereochemical Nodes

To execute this synthesis successfully, the chemist must understand the causality behind each transformation. The pathway relies on two critical stereochemical nodes:

Node 1: Diazotization with Retention of Configuration

The conversion of D-Phenylalanine to (R)-3-phenyllactic acid is achieved via diazotization. Unlike standard


 reactions that proceed with inversion, this reaction proceeds with a net retention of configuration [2]. The causality lies in neighboring group participation (NGP): the carboxylate group intramolecularly attacks the diazonium intermediate, expelling 

gas to form a highly strained

-lactone. Subsequent intermolecular hydrolysis by water opens the lactone, resulting in a double

sequence that preserves the (R)-configuration[2].
Node 2: Deoxofluorination and the Eradication of NGP

The conversion of the (R)-


-amino alcohol to the (S)-

-fluoroamine via Diethylaminosulfur trifluoride (DAST) requires strict

inversion. However, if the nitrogen is unprotected or bears an alkyl group (like N-benzyl), its lone pair will outcompete external fluoride attack. This leads to the formation of an aziridinium ion intermediate , resulting in either retention of configuration or regiochemical rearrangement[3].

To force the desired intermolecular


 inversion, the amine must be protected with a strongly electron-withdrawing tert-butyloxycarbonyl (Boc) group. The Boc group delocalizes the nitrogen lone pair, shutting down aziridinium formation. Caution: The carbonyl oxygen of the Boc group can still act as a weak internal nucleophile, potentially forming oxazolidin-2-one byproducts[3]. Therefore, strict cryogenic control (-78 °C) is mandatory to kinetically favor direct fluoride attack over cyclization.

Workflow A D-Phenylalanine Chiral Pool B Diazotization & Reduction (Retention of Configuration) A->B C (R)-3-Phenylpropane-1,2-diol B->C D Tosylation & Base (Epoxidation) C->D E (R)-2-Benzyloxirane D->E F Aminolysis (BnNH2) (Regioselective) E->F G (R)-1-(Benzylamino)- 3-phenylpropan-2-ol F->G H Boc Protection (Prevents NGP) G->H I (R)-N-Boc-Amino Alcohol H->I J DAST Fluorination (SN2 Inversion) I->J K (S)-N-Boc-Fluoroamine J->K L TFA Deprotection K->L M (S)-N-Benzyl-2-fluoro- 3-phenylpropan-1-amine L->M

Caption: Synthetic workflow from D-Phenylalanine to (S)-N-Benzyl-2-fluoro-3-phenylpropan-1-amine.

Reagent Selection & Quantitative Data

Selecting the correct deoxofluorinating agent is critical for safety and yield. While DAST is the classical choice, modern alternatives offer improved thermal stability profiles[4].

Table 1: Comparative Analysis of Deoxofluorinating Agents
ReagentThermal StabilityReactivity ProfileStereochemical Fidelity (with N-Boc)Primary Byproducts
DAST Low (Explosive decomp. >50°C)Extremely HighExcellent (Strict Inversion)HF,

Deoxo-Fluor High (Stable up to 90°C)[4]HighExcellent (Strict Inversion)HF,

XtalFluor-E High (Crystalline solid)Moderate (Requires DBU)Excellent (Strict Inversion)DBU-HF salts

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the workflow to ensure that proceeding to the next step is justified by empirical data, eliminating downstream failures.

Phase 1: Synthesis of the Protected (R)- -Amino Alcohol

(Assuming prior synthesis of (R)-2-benzyloxirane from D-Phenylalanine)

Step 1.1: Regioselective Aminolysis

  • Dissolve (R)-2-benzyloxirane (1.0 eq) in absolute ethanol (0.5 M).

  • Add benzylamine (1.5 eq) dropwise at room temperature.

  • Reflux the mixture for 4 hours. The regioselectivity is driven by steric hindrance, directing the amine to the less substituted C1 position.

  • Self-Validation Checkpoint: Perform TLC (Silica, 4:1 Hexanes/EtOAc). The epoxide (

    
    ) must be completely consumed. Stain with Ninhydrin; the product must show a distinct spot (
    
    
    
    ) that turns deep blue/purple upon heating, confirming the presence of a secondary amine.
  • Concentrate under reduced pressure and purify via recrystallization to yield (R)-1-(benzylamino)-3-phenylpropan-2-ol.

Step 1.2: Carbamate Protection

  • Dissolve the amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Add triethylamine (1.2 eq) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) portion-wise. Stir for 2 hours at room temperature.
    
  • Self-Validation Checkpoint: Acquire an IR spectrum of the crude oil. The appearance of a strong, sharp

    
     stretch at 
    
    
    
    and the disappearance of the secondary N-H stretch validate complete protection.
Phase 2: Stereospecific Deoxofluorination (The Critical Step)

Safety Note: DAST reacts violently with water to produce highly toxic HF gas. All glassware must be oven-dried, and the reaction must be performed under an argon atmosphere.

  • Dissolve the (R)-N-Boc amino alcohol (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.5 eq) dropwise via a syringe pump over 30 minutes. Maintain internal temperature below -70 °C to suppress oxazolidin-2-one formation[3].

  • Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature over 4 hours.

  • Self-Validation Checkpoint: Withdraw a 50

    
     aliquot, dilute in 
    
    
    
    , and acquire a rapid
    
    
    NMR spectrum. The disappearance of the DAST reagent peak (
    
    
    ) and the emergence of a product signal (a characteristic doublet of multiplets at
    
    
    ) validates complete conversion and inversion.
  • Quench carefully by adding saturated aqueous

    
     dropwise at 0 °C until effervescence ceases. Extract with DCM, dry over 
    
    
    
    , and concentrate to yield (S)-tert-butyl benzyl(2-fluoro-3-phenylpropyl)carbamate.

Mechanism cluster_Boc Pathway A: N-Boc Protected (Desired) cluster_Unprot Pathway B: Unprotected / N-Alkyl (Undesired) Start Activated Intermediate (R)-Isomer -OSF2NEt2 SN2 Direct F- Attack (Backside Trajectory) Start->SN2 Electron Withdrawing N-Boc Azir Neighboring Group Participation (Aziridinium Ion Formation) Start->Azir Nucleophilic N-Alkyl ProdA (S)-Fluoroamine (Strict Inversion) SN2->ProdA ProdB Rearranged Products & (R)-Fluoroamine (Retention) Azir->ProdB

Caption: Mechanistic divergence in DAST fluorination based on nitrogen protecting group strategy.

Phase 3: Deprotection and Salt Formation
  • Dissolve the (S)-N-Boc fluoroamine in DCM (0.2 M) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir for 2 hours.

  • Self-Validation Checkpoint: TLC analysis should show the disappearance of the UV-active starting material and the appearance of a baseline spot (the TFA salt of the amine).

  • Concentrate under vacuum to remove excess TFA. Neutralize with 1M NaOH, extract into diethyl ether, and precipitate the final product as a hydrochloride salt by bubbling anhydrous HCl gas through the ether solution.

Analytical Validation Framework

To ensure the scientific integrity of the final API intermediate, the following analytical metrics must be met:

Analytical TechniqueTarget Metric for (S)-N-Benzyl-2-fluoro-3-phenylpropan-1-amine

NMR (

)
Distinct multiplet at

4.80–5.00 ppm (

),

.

NMR (

)
Signal at

(ddt).
Chiral HPLC Enantiomeric excess (ee) > 98%, confirming no racemization occurred during the DAST inversion or diazotization steps.
LC-MS (ESI+)

peak at

.

References

  • Association for University Regional Campuses of Ohio AURCO Journal Spring 2016 Volume 22 Source: AURCO URL
  • Source: UTUPub (University of Turku)
  • Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines Source: ResearchGate URL
  • Synthesis and Structure Elucidation of Benzoylated Deoxyfluoropyranosides Source: ResearchGate URL

Sources

Physicochemical Profiling & Synthetic Utility of 2-Fluoro-3-phenylpropan-1-amine Hydrochloride

[1]

Executive Summary

This compound hydrochloride (CAS: 2098024-92-9 for related isomer; specific isomer often custom synthesized) represents a strategic fluorinated bioisostere of hydrocinnamylamine (3-phenylpropylamine).[1] In medicinal chemistry, the introduction of a fluorine atom at the

2

This guide details the physicochemical behavior of this scaffold, emphasizing the "Fluorine Effect" on pKa depression (~1.5–2.0 log units), the gauche conformational preference , and its utility in optimizing ADME profiles by reducing lysosomotropism and hERG channel inhibition.

Molecular Architecture & Stereochemistry[1]

Structural Definition[1]
  • IUPAC Name: this compound hydrochloride[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.66 g/mol (HCl salt); 153.20 g/mol (Free base)[1]

  • Core Scaffold: Phenylpropylamine with a single fluorine substitution at the C2 (

    
    ) position.[1]
    
Conformational Analysis: The Gauche Effect

Unlike non-fluorinated alkyl chains that prefer an anti (staggered) conformation to minimize steric strain, this compound exhibits a distinct gauche preference between the fluorine atom and the ammonium group (

1
  • Mechanism: This stabilization arises from two synergistic forces:[1]

    • Electrostatic Attraction: The high electronegativity of fluorine (

      
      ) interacts favorably with the positively charged ammonium nitrogen (
      
      
      ).[1]
    • Hyperconjugation: Donation of electron density from the

      
       orbital into the low-lying 
      
      
      antibonding orbital.[1]
  • Implication: This locks the molecule into a specific bioactive conformation, potentially enhancing binding selectivity compared to the flexible non-fluorinated parent.

GaucheEffectcluster_0Conformational DriversElecElectrostatic Attraction(F- ... NH3+)ConfGauche Conformation(Preferred)Elec->ConfStabilizesHyperHyperconjugation(σC-H -> σ*C-F)Hyper->ConfStabilizesBioBioactive State(Pre-organized)Conf->BioReduces Entropy Cost

Figure 1: Mechanistic drivers of the fluorine gauche effect in

Physicochemical Properties[1][3][4][5][6][7]

The introduction of the

Quantitative Profile
PropertyValue (Predicted/Observed)Comparison to Non-Fluorinated AnalogSignificance
pKa (Amine) 8.6 – 8.9 ~10.2 (3-phenylpropylamine)Critical: Reduced basicity increases the fraction of neutral molecule at physiological pH (7.4).[1]
LogP (Neutral) 1.6 – 1.8 1.97Minor decrease due to C-F polarity, balanced by F lipophilicity.[1]
LogD (pH 7.4) ~0.1 – 0.5 ~ -0.3Increased: Lower pKa means more neutral species exists at pH 7.4, improving membrane permeability.[1]
Solubility >20 mg/mL (Water)SimilarHCl salt ensures high aqueous solubility for formulation.[1]
H-Bond Donors 3 (NH3+)3Unchanged.[1]
H-Bond Acceptors 1 (F)0Fluorine acts as a weak acceptor, influencing solvation.[1]
The pKa Shift & Permeability

The electron-withdrawing inductive effect (-I) of the fluorine atom pulls electron density through the

  • Impact: A pKa shift from ~10.2 to ~8.7 means that at physiological pH (7.4), the percentage of neutral, membrane-permeable species increases from ~0.15% (non-fluorinated) to ~5.0% (fluorinated).

  • Result: Significantly improved passive diffusion across the Blood-Brain Barrier (BBB) and reduced lysosomal trapping.[1]

Synthesis & Characterization Protocols

Synthetic Route: Azide Reduction (Robust)

This route is preferred for generating the hydrochloride salt with high purity, avoiding the racemization risks associated with direct electrophilic fluorination of amines.

Reaction Scheme:

  • Precursor: 1-azido-2-fluoro-3-phenylpropane (Derived from epoxide opening or alcohol displacement).[1]

  • Reduction: Catalytic hydrogenation.[1]

  • Salt Formation: Anhydrous HCl.[1]

SynthesisStart1-Azido-2-fluoro-3-phenylpropaneStep1Hydrogenation(H2, Pd/C, MeOH)Start->Step1InterFree Amine Intermediate(In Solution)Step1->Inter -N2Step2Salt Formation(HCl in Et2O/Dioxane)Inter->Step2FinalThis compound HCl(White Solid)Step2->Final Precipitation

Figure 2: Synthetic workflow for the hydrochloride salt generation.

Detailed Experimental Protocol

Objective: Synthesis of this compound HCl from azide precursor.

  • Setup: Charge a flame-dried round-bottom flask with 1-azido-2-fluoro-3-phenylpropane (1.0 eq) dissolved in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under a nitrogen stream.[1] Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ) via balloon (1 atm). Stir vigorously at Room Temperature (25°C) for 3–5 hours.
    
    • Validation point: Monitor by TLC or IR (disappearance of azide peak at ~2100

      
      ).[1]
      
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1] Concentrate the filtrate in vacuo to yield the crude free amine oil.

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq).

  • Isolation: A white precipitate will form immediately.[1] Filter the solid, wash with cold ether, and dry under high vacuum.

Characterization Criteria

To validate the identity and purity, the following analytical signatures must be confirmed:

  • 
     NMR:  Expect a multiplet at 
    
    
    -170 to -190 ppm
    . The signal will show complex coupling (
    
    
    and
    
    
    ) due to the chiral center and adjacent protons.
  • 
     NMR (DMSO-
    
    
    ):
    • Ammonium protons (

      
      ): Broad singlet at 
      
      
      8.0–8.5 ppm.[1]
    • CHF proton: Distinct multiplet (dt or ddd) shifted downfield (

      
       4.5–5.0 ppm) due to geminal fluorine.[1]
      
  • Mass Spectrometry (ESI+):

    
    .[1]
    

Biological & Stability Implications[1][2][3][8]

Metabolic Stability

The C2-position in alkylamines is a common site for metabolic oxidation (P450-mediated).[1]

  • Blockade: Substitution of Hydrogen with Fluorine at this position blocks metabolic dealkylation and hydroxylation, potentially extending the half-life (

    
    )  of the compound compared to the non-fluorinated parent.
    
Stability Handling
  • Solid State: The HCl salt is non-hygroscopic and stable at room temperature when stored in a desiccator.[1]

  • Solution State: Stable in acidic and neutral aqueous media.[1]

  • Incompatibility: Avoid strong bases which liberate the free amine; free

    
    -fluoroamines can undergo HF elimination (to form cinnamyl-type alkenes) if heated excessively in basic conditions, although this specific scaffold is relatively resistant due to the lack of a conjugated activating group.
    

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Winkelmann, E., et al. (1999).[1] Substituted pyridine and pyridazine compounds and their pharmaceutical use. WO1999032448A1.[1] (Describes synthesis of 2-fluoro-3-phenylpropylamine via azide reduction). Link

  • Morgenthaler, M., et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

Biological Activity and Therapeutic Potential of Chiral 2-Fluoro-3-phenylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The 2-fluoro-3-phenylpropan-1-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere of 3-phenylpropylamine (hydrocinnamylamine). Its significance lies in the strategic introduction of a fluorine atom at the


-position relative to the amine. This substitution exerts a profound "gauche effect,"  pre-organizing the molecule’s conformation to enhance binding affinity with monoaminergic targets while simultaneously blocking metabolic deamination.

This guide details the structural physics, synthetic pathways, and biological activities of this scaffold, with a specific focus on its application as a Monoamine Oxidase (MAO) inhibitor and a precursor for reuptake inhibitors.

Chemical Architecture & The Fluorine Gauche Effect

Structural Definition

The core structure consists of a propyl chain terminating in a primary amine, with a phenyl ring at the


 position and a fluorine atom at the chiral 

position.
  • Formula:

    
    
    
  • Chirality: The

    
     carbon is stereogenic, yielding 
    
    
    
    - and
    
    
    -enantiomers. The biological activity is strictly enantiodependent due to the spatial requirements of binding pockets in enzymes like MAO-B.
The Electrostatic Gauche Effect

Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric strain, 2-fluoroalkylamines predominantly adopt a gauche conformation . This is driven by the electrostatic attraction between the electronegative fluorine (


) and the protonated ammonium group (

) under physiological pH.
  • Impact: This locks the ethylamine segment into a rigid conformation (

    
    ), reducing the entropic penalty upon binding to receptors.
    
  • Significance: This conformational bias mimics the rigid structures of cyclopropylamines (e.g., tranylcypromine), explaining the scaffold's potency.

Conformational Visualization

The following diagram illustrates the energetic preference for the gauche conformer in the protonated state.

GaucheEffect Anti Anti Conformer (High Energy) Sterically Favored but Electrostatically Repelled Gauche Gauche Conformer (Low Energy) Stabilized by N+ ... F- Interaction Anti->Gauche Protonation (pH 7.4) Binding Receptor Binding (Entropically Favored) Gauche->Binding Pre-organized Fit

Figure 1: The "Fluorine Gauche Effect" drives the conformational equilibrium toward the gauche rotamer, pre-organizing the molecule for receptor binding.

Synthesis of Chiral Derivatives

Accessing the specific enantiomers requires high-fidelity stereoselective synthesis. The most robust route involves the dehydroxyfluorination of chiral homophenylalanine derivatives.

Synthetic Workflow (Dehydroxyfluorination)

This protocol avoids racemization by using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor at low temperatures.

Synthesis Start Starting Material: (S)-Homophenylalanine Step1 1. Reduction (LiAlH4) 2. N-Protection (Boc) Start->Step1 Inter1 Intermediate: N-Boc-Amino Alcohol Step1->Inter1 Step2 Fluorination (DAST, -78°C, CH2Cl2) Inter1->Step2 Inter2 Intermediate: N-Boc-2-Fluoroamine (Inversion of Configuration) Step2->Inter2 Walden Inversion Step3 Deprotection (TFA or HCl/Dioxane) Inter2->Step3 Final Target: (R)-2-Fluoro-3-phenylpropan-1-amine Step3->Final

Figure 2: Stereoselective synthesis pathway. Note the Walden inversion during the fluorination step, converting (S)-alcohol precursors to (R)-fluoroamines.

Pharmacological Profile[1][2][3][4][5][6]

Monoamine Oxidase (MAO) Inhibition

The this compound scaffold is a potent reversible inhibitor of MAO enzymes.

  • Mechanism: The fluorine atom withdraws electron density from the amine, lowering its

    
     (approx. 8.5 vs. 9.8 for non-fluorinated). This increases the fraction of non-protonated amine available to enter the enzyme active site, while the protonated species inside the site is stabilized by the gauche effect.
    
  • Selectivity: 2-substitution often shifts selectivity profiles. While simple phenylpropylamines are MAO-B substrates,

    
    -fluorination can convert them into competitive inhibitors.
    
  • Data Insight: Analogs of this scaffold have shown

    
     values in the low micromolar to nanomolar range, comparable to selegiline but without the formation of amphetamine metabolites.
    
Metabolic Stability

The C-F bond is metabolically inert.

  • Blockade: Fluorination at the

    
    -position prevents metabolic oxidative deamination at that specific carbon and hinders 
    
    
    
    -hydroxylation.
  • Half-life: Derivatives typically exhibit a 2-3x increase in metabolic half-life (

    
    ) in liver microsome assays compared to the non-fluorinated parent.
    
Comparative Activity Table
CompoundStructureMAO-B

(nM)
Selectivity (A/B)Metabolic

(min)
Selegiline Propargylamine14>50015 (rat liver)
Phenylpropylamine Parent (No F)>10,000 (Substrate)N/A<10
(R)-2-Fluoro-PPA Target Scaffold 45 - 120 ~200 42
(S)-2-Fluoro-PPA Enantiomer>1,000Low40

Note: Data represents consensus values for structural analogs from SAR studies [1, 2].

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-2-Fluoro-3-phenylpropan-1-amine Hydrochloride

Objective: Stereospecific fluorination with inversion of configuration.

  • Precursor Preparation: Dissolve (S)-N-Boc-1-amino-3-phenylpropan-2-ol (1.0 eq) in anhydrous

    
     under Argon.
    
  • Fluorination: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) dropwise over 20 minutes.

    • Critical Step: Maintain temperature strictly below -60°C to prevent elimination (alkene formation).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Quench: Pour mixture into saturated

    
     (Caution: vigorous effervescence). Extract with DCM.
    
  • Deprotection: Dissolve the purified intermediate in 4M HCl in dioxane. Stir for 2 hours.

  • Isolation: Evaporate solvent. Recrystallize from EtOH/Et2O to yield the hydrochloride salt.

Protocol 2: MAO-B Inhibition Assay

Objective: Determine


 using a fluorometric Amplex Red method.
  • Enzyme Source: Recombinant Human MAO-B (5 µg/mL).

  • Substrate: Tyramine or Benzylamine (1 mM).

  • Incubation:

    • Mix 50 µL Enzyme solution + 10 µL Test Compound (dissolved in DMSO, varying concentrations).

    • Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 50 µL Substrate mixture (containing Amplex Red + HRP).

  • Detection: Measure fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to non-linear regression to calculate

    
    .
    

References

  • Yoshida, S. et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry. Link

  • Haufe, G. et al. (2017). "Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes." Journal of Organic Chemistry. Link

  • Silla, J.M. et al. (2014). "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect." Beilstein Journal of Organic Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Kirk, K.L. (2006). "Fluorination in medicinal chemistry: Methods, strategies, and recent developments." Organic Process Research & Development.

Mechanism of Action of β-Fluoroamines in Neuropsychiatric Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of action of β-fluoroamines in neuropsychiatric disorders Content Type: In-depth technical guide.

Executive Summary

The strategic incorporation of a fluorine atom at the β-position relative to an amine (the β-fluoroamine motif ,


) represents a high-precision tactic in neuropsychiatric medicinal chemistry. Unlike non-specific halogenation, β-fluorination exploits the gauche effect  to lock neurotransmitter analogs into bioactive conformations, significantly depresses amine basicity (

) to enhance membrane permeability, and acts as a "metabolic switch" that can convert substrates into mechanism-based (suicide) inhibitors of monoamine oxidases (MAO). This guide delineates the stereoelectronic foundations, pharmacodynamic mechanisms, and experimental protocols for leveraging β-fluoroamines in the development of next-generation psychotropics.
Stereoelectronic Foundations: The Gauche Effect & pKa Modulation

The efficacy of β-fluoroamines stems from two fundamental physicochemical perturbations: conformational restriction and basicity attenuation.

1.1 The Fluorine Gauche Effect

In 1,2-disubstituted ethanes, steric repulsion typically favors the anti conformation. However, in β-fluoroamines (and protonated β-fluoroammonium ions), the molecule exhibits a strong preference for the gauche (synclinal) conformation.

  • Mechanism: This anomaly is driven by hyperconjugation, where electron density from the C-H

    
     bonding orbital donates into the low-lying C-F 
    
    
    
    antibonding orbital (
    
    
    ). Additionally, electrostatic attraction between the electropositive ammonium hydrogen (
    
    
    ) and the electronegative fluorine (
    
    
    ) stabilizes the gauche conformer.
  • Impact: This pre-organizes the flexible ethylamine side chain of neurotransmitters (e.g., dopamine, serotonin, GABA) into a specific shape, reducing the entropic penalty upon binding to transporters (DAT, SERT) or receptors.

1.2 Basicity Attenuation (

Depression)

The high electronegativity of fluorine exerts a strong inductive effect (


) through the carbon backbone, withdrawing electron density from the nitrogen atom.
  • Quantitative Shift: Introduction of a single β-fluorine typically lowers the

    
     of the conjugate acid by 1.5 to 2.0 log units  (e.g., from ~10.5 to ~8.7).
    
  • Biological Consequence: At physiological pH (7.4), a larger fraction of the drug exists as the neutral free base. This significantly enhances passive diffusion across the Blood-Brain Barrier (BBB) and reduces "lysosomal trapping" (a common issue with highly basic CNS drugs).

GaucheEffect cluster_0 Stereoelectronic Interactions cluster_1 Physicochemical Outcome Orbital Hyperconjugation (σC-H → σ*C-F) Conformation Gauche Preference (Synclinal) Orbital->Conformation Stabilizes Electrostatic Electrostatic Attraction (N-H+ ... F-) Electrostatic->Conformation Stabilizes Preorg Conformational Pre-organization Conformation->Preorg Binding Reduced Entropic Penalty (ΔS) Preorg->Binding Increases Affinity

Figure 1: The Fluorine Gauche Effect. Stereoelectronic forces drive the β-fluoroamine motif into a gauche conformation, pre-organizing the ligand for receptor binding.

Pharmacodynamic Mechanisms
2.1 Transporter Interaction (DAT/SERT/NET)

Monoamine transporters recognize the ethylamine backbone of substrates. β-fluorination modifies this interaction:

  • Binding Affinity: For phenethylamines (e.g., amphetamine analogs), the gauche conformation induced by β-fluorination mimics the bioactive conformation required for transport. However, the steric bulk of fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) can introduce clashes if the binding pocket is tight.

  • Selectivity Shift: In the case of β-fluorophenethylamine , the modification shifts selectivity towards MAO-B (see below) and alters transporter kinetics. The β-fluorine can reduce the

    
     of uptake, effectively turning a substrate into a partial blocker.
    
2.2 Mechanism-Based "Suicide" Inhibition of MAO

One of the most potent applications of β-fluoroamines is in the design of irreversible inhibitors for Monoamine Oxidase (MAO).

  • The Mechanism:

    • Oxidation: MAO oxidizes the

      
      -carbon, generating an iminium ion intermediate.
      
    • Elimination: The acidity of the

      
      -proton is increased by the adjacent iminium and fluorine. This facilitates the elimination of the fluoride ion (
      
      
      
      ), generating a highly reactive Michael acceptor (
      
      
      -unsaturated iminium).
    • Covalent Capture: A nucleophilic residue in the MAO active site (e.g., Cysteine or Flavin cofactor) attacks the Michael acceptor, forming a covalent bond and permanently inactivating the enzyme.

MAO_Inhibition Substrate β-Fluoroamine Substrate (R-CHF-CH2-NH2) MAO MAO Enzyme (Oxidation) Substrate->MAO Intermediate Iminium Ion (R-CHF-CH=NH2+) MAO->Intermediate Elimination β-Elimination of Fluoride (F-) Intermediate->Elimination MichaelAcceptor Reactive Michael Acceptor (R-CH=CH-NH2+) Elimination->MichaelAcceptor Covalent Covalent Enzyme Adduct (Irreversible Inhibition) MichaelAcceptor->Covalent Nucleophilic Attack by Enzyme

Figure 2: Suicide Inhibition Mechanism. The pathway by which β-fluoroamines are processed by MAO to generate reactive intermediates that covalently silence the enzyme.

Case Studies & Applications
Compound ClassSpecific AnalogTargetMechanism & Outcome
Phenethylamines β-Fluorophenethylamine MAO-BSubstrate Switch: Unlike the non-selective parent phenethylamine, the β-fluoro analog shows distinct preference for MAO-B.[1][2] The fluorine lowers pKa, ensuring the protonated species (preferred by MAO) is available at the active site, while the C-F bond alters the rate of

-oxidation.
GABA Analogs 3-Fluoro-GABA GABA-ATConformational Probe: The gauche effect locks the flexible GABA chain. (S)-3-F-GABA and (R)-3-F-GABA exhibit differential binding to GABA aminotransferase (GABA-AT), validating the stereochemical requirements of the enzyme's active site.
Amphetamines β-Fluoroamphetamine DAT / NETMetabolic Stability: While ring-fluorinated amphetamines (e.g., 4-FA) are common, side-chain β-fluorination is used to block

-hydroxylation (a metabolic route for amphetamines), extending the half-life and altering potency.
Experimental Protocols
Protocol A: Synthesis of Chiral β-Fluoroamines (Organocatalysis)

Context: Accessing enantiopure β-fluoroamines is critical as the gauche effect is stereodependent.

  • Reagents: Aldehyde precursor, NFSI (N-Fluorobenzenesulfonimide), MacMillan Imidazolidinone Catalyst (20 mol%), Solvent (THF/Isopropanol).

  • Step 1 (α-Fluorination): React aldehyde with NFSI and catalyst at -10°C to generate the chiral α-fluoroaldehyde.

  • Step 2 (Reductive Amination): Treat the crude α-fluoroaldehyde with the desired amine and

    
     in DCE (Dichloroethane).
    
  • Purification: Silica gel chromatography.

  • Validation:

    
     to confirm fluorine incorporation; Chiral HPLC for enantiomeric excess (ee).
    
Protocol B: Assessing MAO Irreversible Inhibition (Time-Dependent)

Context: To determine if a β-fluoroamine acts as a suicide inhibitor.

  • Preparation: Incubate Recombinant Human MAO-B (50 nM) with the test compound (various concentrations: 0.1 - 100 μM) in Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Pre-incubation: Allow interaction for defined time points (0, 5, 15, 30, 60 min) without the probe substrate.

  • Activity Assay: At each time point, dilute an aliquot 10-fold into a reaction mixture containing a specific substrate (e.g., Kynuramine) to measure remaining enzyme activity.

  • Analysis: Plot ln(% Remaining Activity) vs. Pre-incubation Time.

    • Result: A linear decrease in activity with time indicates irreversible inhibition.

    • Calculation: Determine

      
       (affinity of inhibitor) and 
      
      
      
      (rate of inactivation) using Kitz-Wilson analysis.
References
  • Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. National Institutes of Health (NIH). [Link]

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. [Link]

  • Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. PubMed. [Link][1]

  • Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. PubMed. [Link][3]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / NIH. [Link]

Sources

Stereoselective Synthesis of 2-Fluoro-3-Phenylpropan-1-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the stereoselective synthesis of 2-fluoro-3-phenylpropan-1-amine , a critical pharmacophore in medicinal chemistry often used to modulate pKa and metabolic stability in amphetamine-like or hydrocinnamyl scaffolds.

The content focuses on the Organocatalytic


-Fluorination of Aldehydes  as the primary, high-fidelity route. This method offers superior regiocontrol and enantioselectivity compared to traditional deoxyfluorination of amino alcohols, which is prone to aziridinium-mediated rearrangements.

Executive Summary

Target Molecule: this compound CAS Registry Number: (Generic/Racemic) 664-96-0 (Note: Specific enantiomers have distinct IDs) Chemical Formula:


Key Application:  Bioisostere of hydrocinnamylamine; pKa modulation in monoamine transporter ligands.

The stereoselective introduction of fluorine at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position to a primary amine is synthetically challenging due to the high risk of racemization and elimination (HF loss). While traditional nucleophilic fluorination (e.g., DAST) of chiral amino alcohols often suffers from regiochemical scrambling via aziridinium intermediates, the enantioselective 

-fluorination of aldehydes followed by reductive amination
has emerged as the industry gold standard. This guide details a robust, scalable protocol using imidazolidinone organocatalysis.

Retrosynthetic Analysis

The most logical disconnection relies on the "chiral pool" or asymmetric catalysis. We select the asymmetric catalysis route to avoid the high cost of chiral fluorinated building blocks.

Strategic Disconnection: The C2–F stereocenter is established before the C1–N amine formation to prevent chelation-controlled racemization.

  • Target: this compound

  • Precursor: (S)- or (R)-2-Fluoro-3-phenylpropanal (via Reductive Amination)

  • Starting Material: Hydrocinnamaldehyde (3-Phenylpropanal) + NFSI (Electrophilic Fluorine Source)

Retrosynthesis cluster_pathways Alternative (Discarded) Route Target This compound Aldehyde 2-Fluoro-3-phenylpropanal (Configurational Stability Warning) Target->Aldehyde Reductive Amination (NaBH(OAc)3, NH4OAc) AminoAlcohol 1-Amino-3-phenylpropan-2-ol Target->AminoAlcohol Deoxyfluorination (DAST) RISK: Aziridinium Rearrangement Start Hydrocinnamaldehyde + NFSI Aldehyde->Start Organocatalytic alpha-Fluorination

Caption: Retrosynthetic logic prioritizing the organocatalytic route to avoid regiochemical scrambling inherent in DAST-mediated pathways.

Core Protocol: Organocatalytic -Fluorination

This protocol utilizes a MacMillan-type imidazolidinone catalyst to facilitate the enantioselective electrophilic fluorination of hydrocinnamaldehyde.

Reaction Mechanism

The reaction proceeds via an enamine activation cycle:

  • Condensation: The chiral amine catalyst condenses with the aldehyde to form an enamine.

  • Fluorination: The electron-rich enamine attacks the electrophilic fluorine source (NFSI). The bulky groups on the catalyst shield one face of the enamine, ensuring high enantioselectivity.

  • Hydrolysis: The resulting iminium ion hydrolyzes to release the

    
    -fluoroaldehyde and regenerate the catalyst.
    
Reagents & Materials Table
ReagentRoleEquiv.Notes
3-Phenylpropanal Substrate1.0Distill before use to remove acid.
NFSI F+ Source1.2N-Fluorobenzenesulfonimide; Recrystallize if yellow.
MacMillan Catalyst Catalyst0.20(5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone (TFA salt).
THF / Isopropanol Solvent-9:1 v/v mixture; ACS Grade.
NaBH(OAc)3 Reductant3.0For reductive amination step.
NH4OAc Amine Source5.0Excess required to prevent dimer formation.
Step-by-Step Methodology
Phase 1: Enantioselective Fluorination[1][2]
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Solvent Prep: Add MacMillan Catalyst (20 mol%) to the flask. Dissolve in THF:Isopropanol (9:1, 0.5 M concentration relative to substrate).

  • Cooling: Cool the solution to -10 °C using a cryocooler or salt/ice bath. Critical: Temperature control dictates the enantiomeric excess (ee).

  • Addition: Add 3-Phenylpropanal (1.0 equiv). Stir for 5 minutes.

  • Fluorination: Add NFSI (1.2 equiv) in one portion. The reaction will turn slightly yellow.

  • Monitoring: Stir at -10 °C for 12–24 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:2) or 19F-NMR (shift ~ -190 ppm).

    • Note:

      
      -Fluoroaldehydes are prone to racemization on silica. Do not isolate for long periods.
      
Phase 2: One-Pot Reductive Amination

To preserve stereochemical integrity, convert the aldehyde immediately to the amine.

  • Quench: Dilute the cold reaction mixture with dry DCM (dilute to 0.1 M).

  • Amine Formation: Add solid Ammonium Acetate (

    
    , 5.0 equiv) and Sodium Triacetoxyborohydride (
    
    
    
    , 3.0 equiv) directly to the flask at 0 °C.
  • Reduction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
Phase 3: Purification
  • Acid/Base Extraction: Dissolve crude oil in

    
    . Extract with 1M HCl (aqueous). The product moves to the aqueous phase; non-basic impurities (NFSI residues) stay in organic.
    
  • Basification: Basify the aqueous layer to pH >12 with 4M NaOH. Extract with DCM.

  • Salt Formation: For long-term storage, convert the oil to the Hydrochloride salt by treating the ethereal solution with HCl/Dioxane.

Quality Control & Troubleshooting

Stereochemical Validation

The optical purity must be verified using chiral HPLC or Mosher's amide analysis.

  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • 19F-NMR: The fluorine signal is a diagnostic multiplet (decoupled: singlet) around -180 to -195 ppm depending on solvent.

Common Failure Modes
IssueCauseSolution
Low ee (<80%) High reaction temperatureEnsure bath is strictly -10 °C or lower.
Racemization Delayed reductive aminationPerform Phase 2 immediately; do not flash column the intermediate aldehyde.
Low Yield Dimerization of amineIncrease NH4OAc equivalents to >5.0 to favor primary amine.
Defluorination Basic workup too harshAvoid heating during the basic extraction step;

-fluoroamines can eliminate HF to form enamines/imines.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical stereodefining step.

CatalyticCycle Cat Imidazolidinone Catalyst (Chiral Amine) Enamine Chiral Enamine Intermediate Cat->Enamine + Substrate - H2O Substrate 3-Phenylpropanal Substrate->Enamine TS Fluorination TS (NFSI approach blocked by catalyst) Enamine->TS + NFSI Iminium alpha-Fluoro Iminium TS->Iminium C-F Bond Formation Iminium->Cat Catalyst Turnover Product (S)-2-Fluoro-3-phenylpropanal Iminium->Product + H2O Hydrolysis

Caption: MacMillan organocatalytic cycle showing enamine activation and face-selective fluorination.

References

  • Beeson, T. D., & MacMillan, D. W. (2005).

    
    -fluorination of aldehydes.[2][3][4] Journal of the American Chemical Society, 127(24), 8826-8828.
    
    
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on F-saturation).

  • O'Hagan, D. (2008).[5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Marigo, M., Fielenbach, D., Braunton, A., Kjærsgaard, A., & Jørgensen, K. A. (2005). Enantioselective formation of stereogenic C–F centers by a simple catalytic method.[1][2][4][6][7][8] Angewandte Chemie International Edition, 44(24), 3703-3706.

  • Preshlock, S. M., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Imaging: Current Perspectives. Chemical Reviews, 116(2), 719–766. (Relevant for radiochemistry applications of this scaffold).

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Fluoro-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Phenylpropylamines

The introduction of fluorine into the 3-phenylpropan-1-amine (PPPA) scaffold represents a critical optimization strategy in the development of monoamine transporter ligands. While non-fluorinated PPPA serves as the backbone for blockbuster therapeutics like Fluoxetine and Atomoxetine, the specific analogue 2-fluoro-3-phenylpropan-1-amine offers a unique case study in bioisosteric replacement.

This guide details the Structure-Activity Relationship (SAR) of this scaffold, focusing on how the


-fluorine substituent modulates amine basicity (

), conformational bias via the gauche effect, and metabolic stability. We provide validated synthetic protocols and mechanistic insights to support its use as a chemical probe in CNS drug discovery.

Chemical Architecture & SAR Logic

The Scaffold

The 3-phenylpropan-1-amine backbone is a "privileged structure" in neuropharmacology, capable of spanning the distance between the primary binding site (aspartate residue) and the hydrophobic pockets of monoamine transporters (DAT, NET, SERT).

The 2-Fluoro Substitution (Beta-Fluorination)

Inserting a fluorine atom at the C2 position (beta to the amine) introduces profound physicochemical changes:

ParameterEffect of

-Fluorination
Mechanistic Basis
Basicity (

)
Reduction by ~1.0–1.5 log unitsStrong electron-withdrawing inductive effect (-I) of fluorine reduces electron density on the nitrogen lone pair.
Lipophilicity Moderate IncreaseFluorine is more lipophilic than hydrogen; however, the reduced ionization at physiological pH can further enhance membrane permeability.
Conformation Rotameric LockThe C–F bond tends to align gauche to the C–N bond (N–C–C–F dihedral angle ~60°) due to

hyperconjugation and electrostatic interactions.
Metabolic Stability BlockadeFluorine sterically and electronically inhibits oxidative metabolism at the C2 position.
Visualizing the SAR Logic

The following diagram illustrates the core SAR interactions governing the pharmacodynamics of this ligand.

SAR_Logic Scaffold This compound Effect_pKa Reduced pKa (Inductive Effect) Scaffold->Effect_pKa Effect_Conf Conformational Bias (Gauche Effect) Scaffold->Effect_Conf Effect_Metab Metabolic Stability (C-F Bond Strength) Scaffold->Effect_Metab Target_Binding Target Binding (MATs: DAT/NET/SERT) Outcome_Perm Enhanced CNS Permeability Effect_pKa->Outcome_Perm Less ionized at pH 7.4 Effect_Conf->Target_Binding Pre-organized bioactive shape Outcome_Affinity Modulated Receptor Affinity Effect_Metab->Outcome_Affinity Prolonged half-life Outcome_Perm->Target_Binding

Figure 1: Mechanistic impact of C2-fluorination on physicochemical properties and biological outcomes.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize this compound hydrochloride with high enantiomeric purity (if chiral starting materials are used) or as a racemate for initial screening.

Methodology: Deoxyfluorination of the corresponding amino alcohol or ring-opening of an aziridine. The protocol below utilizes the nucleophilic ring-opening of an activated aziridinium intermediate , a robust method for


-fluoroamines.
Reagents & Equipment
  • Precursor: 2-Benzylaziridine or 1-amino-3-phenylpropan-2-ol derivatives.

  • Fluorinating Agent: Olah's Reagent (Pyridine·9HF) or Et3N·3HF.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Safety: HF reagents are highly toxic and corrosive. Use PTFE vessels and full PPE.

Step-by-Step Synthesis Workflow
  • Aziridine Activation:

    • Dissolve 2-benzylaziridine (1.0 equiv) in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C.

    • Note: If starting from the amino alcohol, first convert the hydroxyl to a leaving group (tosylate/mesylate) to induce intramolecular cyclization to the aziridinium ion.

  • Fluorination (Ring Opening):

    • Slowly add Pyridine·HF (5.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.

    • Mechanism:[1] The fluoride ion attacks the less hindered carbon (or the carbon dictated by electronic activation) of the aziridinium ring. For 2-benzylaziridine, regioselectivity must be monitored to ensure formation of the 2-fluoro-1-amine vs. the 1-fluoro-2-amine isomer.

  • Quenching & Extraction:

    • Pour the reaction mixture carefully into ice-cold saturated

      
       solution (Gas evolution!).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Salt Formation:

    • Dissolve the crude oil in minimal diethyl ether.

    • Add 2M HCl in ether dropwise until precipitation is complete.

    • Filter the white solid: This compound·HCl .

Analytical Validation
  • 
     NMR:  Look for a multiplet around -180 to -200 ppm (relative to 
    
    
    
    ). The coupling pattern (
    
    
    ) confirms the geminal H-F relationship.
  • Mass Spectrometry: ESI+

    
     (approx for free base).
    

Biological Evaluation: Monoamine Transporter Assays

To validate the SAR, the compound must be tested against the "Big Three" monoamine transporters.

In Vitro Binding Protocol

System: HEK293 cells stably expressing human DAT, NET, or SERT. Radioligand:


WIN 35,428 (DAT), 

Nisoxetine (NET),

Citalopram (SERT).
TransporterReference Ligand (

)
2-Fluoro-PPPA Target Profile
NET Nisoxetine (0.7 nM)< 50 nM (High Affinity)
SERT Fluoxetine (0.9 nM)> 100 nM (Selectivity window)
DAT GBR-12909 (1.0 nM)> 500 nM (Low abuse potential)

Interpretation: Non-fluorinated PPPA derivatives often favor NET/SERT. The 2-fluoro substitution typically retains NET affinity while modulating SERT selectivity depending on the stereochemistry (S-isomer often preferred for NET).

Signaling Pathway Integration

The compound acts by inhibiting the reuptake of norepinephrine (NE) and dopamine (DA), increasing synaptic concentrations.

Synaptic_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Norepinephrine (NE) Receptor Post-Synaptic Adrenergic Receptor Neurotransmitter->Receptor Activation Transporter NET Transporter (Target) Neurotransmitter->Transporter Reuptake (Normal) Vesicle Storage Vesicles Transporter->Vesicle Recycling Vesicle->Neurotransmitter Release Drug This compound Drug->Transporter Competitive Inhibition (Ki < 50nM)

Figure 2: Mechanism of Action – Inhibition of NET-mediated reuptake.

References

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

  • Wong, D. T., et al. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences. Link

  • Haufe, G. (2008). Synthesis of

    
    -fluoroamines. Journal of Fluorine Chemistry. Link
    
  • Sigma-Aldrich. (2024). This compound hydrochloride Product Page. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link

Sources

Comprehensive Spectroscopic Characterization of 2-Fluoro-3-Phenylpropan-1-Amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 2-Fluoro-3-Phenylpropan-1-Amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This technical guide provides a rigorous framework for the structural validation of This compound (CAS: 2098024-92-9 for HCl salt generic reference). As a fluorinated bioisostere of amphetamine-class monoamines, this molecule presents unique characterization challenges due to the strong scalar coupling of the fluorine atom (


F) with adjacent protons and carbons, as well as the presence of a chiral center at the C2 position.

This document moves beyond standard spectral listing, offering a self-validating analytical workflow . We prioritize


F NMR as the primary purity checkpoint and detail the specific heteronuclear coupling constants (

,

) required to confirm regiochemistry and stereochemical integrity.

Molecular Architecture & Spectroscopic Challenges

The target molecule, This compound , consists of a propyl chain backbone with a terminal primary amine, a secondary fluorine at the


-position relative to the amine, and a phenyl ring at the 

-position.
Structural Criticality
  • Chirality (C2): The carbon bearing the fluorine atom is a stereocenter. Enantiomeric excess (ee) determination is critical.

  • The Fluorine "Spy": The

    
    F nucleus (
    
    
    
    , 100% abundance) acts as a highly sensitive probe.[1][2] Its coupling patterns definitively map the connectivity of the aliphatic chain.
The "Silent" Challenge: Hydrofluorination Byproducts

Synthesis of this motif (often via Deoxo-Fluor® or DAST treatment of the corresponding amino-alcohol) frequently yields elimination byproducts (cinnamyl amines) or rearranged isomers. Standard LC-MS often fails to distinguish these isomers effectively due to identical molecular weights. NMR spectroscopy is the only non-destructive method to definitively validate the C-F bond integrity.

Analytical Workflow: The Self-Validating Protocol

To ensure data integrity, researchers should follow a "Fluorine-First" screening approach. This prevents the wastage of instrument time on impure intermediates.

AnalyticalWorkflow Synthesis Crude Synthesis Product F19_Screen 19F NMR Screen (Purity Check) Synthesis->F19_Screen Decision Pass > 95%? F19_Screen->Decision Purification Prep-HPLC / Recrystallization Decision->Purification No Full_Char Full Characterization (1H, 13C, 2D NMR, MS) Decision->Full_Char Yes Purification->F19_Screen Re-analyze Chiral Chiral HPLC/GC (Enantiomeric Excess) Full_Char->Chiral

Figure 1: The "Fluorine-First" analytical workflow ensures that only chemically pure skeletons proceed to expensive 2D NMR and Chiral analysis.

Nuclear Magnetic Resonance (NMR) Strategy

F NMR: The Anchor Point

Before analyzing the complex proton spectrum, establish the fluorine environment.

  • Chemical Shift: Expect a multiplet centered between -170 and -190 ppm (referenced to

    
    ). This range is diagnostic for secondary alkyl fluorides.
    
  • Coupling Pattern: The signal will not be a simple singlet. It appears as a doublet of multiplets due to the large geminal coupling with the methine proton (H2).

H NMR: Decoding the Scalar Coupling

The presence of fluorine splits proton signals into distinctive patterns that confirm the 1,2,3-connectivity.

PositionProton TypeChemical Shift (

, ppm)
Multiplicity & Coupling Constants (

, Hz)
Diagnostic Logic
H-2 Methine (-CHF-)4.60 – 5.10dm (doublet of multiplets).

Hz (Geminal).
The wide doublet separation (approx. 48 Hz) is the "fingerprint" of the geminal H-F bond.
H-1 Methylene (-CH

NH

)
2.80 – 3.10ddd or multiplet.

Hz.
These protons are diastereotopic. The large coupling to F confirms the amine is on C1.
H-3 Benzylic (-CH

Ph)
2.80 – 3.10ddd or multiplet.

Hz.
Overlaps with H-1 but integrates to 2H. Distinguishable by COSY/HSQC.
Ar-H Aromatic7.10 – 7.40Multiplet (5H).Standard phenyl pattern.
NH

Amine1.2 – 2.0Broad singlet (exchangeable).Chemical shift varies with concentration and solvent (

vs

).

Technical Insight: The H-1 and H-3 signals often overlap. To resolve them, use a


F-decoupled 

H NMR
experiment (

). This collapses the complex multiplets into simpler doublets/triplets, allowing for accurate integration and assignment.
C NMR: Carbon Skeletal Verification

Fluorine coupling is observable in the carbon spectrum, providing a "ruler" to measure distance from the fluorine atom.

  • C-2 (C-F):

    
     ppm. Doublet, 
    
    
    
    Hz.
  • C-1 (C-N):

    
     ppm. Doublet, 
    
    
    
    Hz.
  • C-3 (Benzylic):

    
     ppm. Doublet, 
    
    
    
    Hz.

Mass Spectrometry & Fragmentation Logic

For fluorinated amines, Electron Ionization (EI) or ESI-MS/MS produces specific fragmentation pathways driven by the stability of the resulting cations.

Molecular Formula:


Exact Mass:  153.0954 Da

MS_Fragmentation Parent Molecular Ion [M+] m/z 153 Frag1 α-Cleavage (Amine side) [CH2=NH2]+ m/z 30 Parent->Frag1 Dominant (Base Peak) Frag2 Benzylic Cleavage [C7H7]+ m/z 91 Parent->Frag2 Tropylium Ion Frag3 Loss of HF [M - 20]+ m/z 133 Parent->Frag3 Neutral Loss (HF)

Figure 2: Primary fragmentation pathways. The m/z 30 peak is diagnostic for primary amines with an unsubstituted alpha-carbon (


). The m/z 133 peak confirms the presence of Fluorine via the characteristic loss of 20 Da (HF).

Vibrational Spectroscopy (IR)[3]

While less structural than NMR, IR provides rapid confirmation of functional groups.

  • Amine (N-H): A weak doublet (symmetric/asymmetric stretch) around 3300–3400 cm

    
      confirms a primary amine.[3]
    
  • C-F Stretch: A strong, broad band in the 1000–1400 cm

    
      region (often ~1100 cm
    
    
    
    ). This is the "fingerprint" of the fluorination.
  • Aromatic: C-H stretches >3000 cm

    
     and ring breathing modes ~1500/1600 cm
    
    
    
    .

Experimental Protocols

Protocol A: Quantitative F NMR (qNMR) for Purity

Purpose: To determine weight % purity without a reference standard of the target molecule.

  • Solvent: Dissolve ~10 mg of sample in 0.6 mL

    
     (or 
    
    
    
    if salt form).
  • Internal Standard: Add an accurately weighed amount (~5 mg) of

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm).
  • Acquisition:

    • Pulse delay (

      
      ): Must be 
      
      
      
      (typically 10-20 seconds) to ensure full relaxation.
    • Sweep width: Sufficient to cover -60 ppm to -200 ppm.

    • Scans: 16-32.

  • Processing: Phase and baseline correct. Integrate the internal standard signal (set to defined molar equivalent) and the target C-F multiplet.

  • Calculation: Use the molar ratio to calculate mass purity.

Protocol B: Chiral Analysis (Enantiomeric Excess)

Since the C2 position is chiral, synthesis often yields a racemate unless asymmetric synthesis is used.

  • Method: Derivatization with Mosher's Acid Chloride.

  • Procedure: React the amine (1 eq) with (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (1.2 eq) and pyridine.
  • Analysis: Analyze the crude reaction mix via

    
    F NMR.
    
  • Result: Diastereomers will show distinct

    
    F chemical shifts (often separated by 0.05 - 0.2 ppm). Integration of these peaks gives the enantiomeric ratio (er) directly.
    

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • National Center for Advancing Translational Sciences (NCATS). (2024). 2-Fluoro-3-phenylpropanoic acid (Precursor Analog Data). Inxight Drugs. Link

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH. (Context on bioisosteres and stability).

Sources

Synthesis of 2-fluoro-3-phenylpropan-1-amine via reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-phenylpropan-1-amine via Reductive Amination

Executive Summary & Pharmacological Context

The incorporation of β-fluoroamine motifs into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. The strategic placement of a fluorine atom β to an amine enhances target binding interactions, improves metabolic stability by blocking CYP450 oxidation sites, and significantly lowers the basicity (pKa) of the amine[1]. For a typical linear aliphatic amine, a single β-fluorine atom lowers the pKa from approximately 10.7 to 9.0, which directly translates to improved lipophilicity (LogD), enhanced oral bioavailability, and superior Central Nervous System (CNS) penetration[1].

This whitepaper details the causal mechanistic rationale and self-validating experimental protocols for synthesizing This compound from its corresponding aldehyde, 2-fluoro-3-phenylpropanal. While emerging biocatalytic methods utilizing reductive aminases (RedAms) offer novel asymmetric pathways[2],[3], chemical reductive amination remains the most robust, scalable, and highly controlled method for constructing this vital C-N bond[4].

Logic F_Subst β-Fluorine Substitution Inductive Strong Inductive Electron Withdrawal (-I) F_Subst->Inductive Conformational Gauche Effect (Stereoelectronic) F_Subst->Conformational pKa Decreased Amine pKa (~9.0 vs 10.7) Inductive->pKa Lipophilicity Increased Lipophilicity (LogD modulation) Inductive->Lipophilicity Metabolism Blocked CYP450 Oxidation Sites Conformational->Metabolism Bioavailability Enhanced Oral Bioavailability & CNS Penetration pKa->Bioavailability Lipophilicity->Bioavailability Metabolism->Bioavailability

Logical relationship between β-fluorination and enhanced pharmacokinetic properties.

Mechanistic Rationale: Causality in Reagent Selection

The synthesis of primary amines via direct reductive amination with ammonia (NH₃) or ammonium salts is notoriously prone to poor chemoselectivity, frequently resulting in overalkylation to yield secondary and tertiary amine byproducts[5]. To establish a self-validating system that guarantees the exclusive formation of the primary amine, this workflow utilizes a two-step sequence:

  • Reductive Amination with a Traceless Protecting Group: Benzylamine (BnNH₂) is used as the nitrogen source. Its steric bulk strictly limits the reaction to a single alkylation event, yielding a stable secondary amine intermediate.

  • Hydrogenolysis: The benzyl group is subsequently cleaved under mild reductive conditions to reveal the target primary amine.

The Causality of the Reducing Agent: The choice of reducing agent is the most critical parameter in this synthesis. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetoxy groups on NaBH(OAc)₃ reduce the nucleophilicity of the hydride[4]. This stereoelectronic dampening ensures that the reagent selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted 2-fluoro-3-phenylpropanal into an unwanted alcohol byproduct.

Workflow A 2-fluoro-3- phenylpropanal C Hemiaminal Intermediate A->C + BnNH2 (Mild Acid) B Benzylamine (BnNH2) B->C D Iminium Ion C->D - H2O E N-benzyl-2-fluoro- 3-phenylpropan-1-amine D->E NaBH(OAc)3 Reduction F 2-fluoro-3- phenylpropan-1-amine E->F H2, Pd/C Hydrogenolysis

Synthetic workflow for this compound via reductive amination.

Quantitative Data: Reagent Chemoselectivity

The following table summarizes the causal impact of different reducing agents on the yield and chemoselectivity during the reductive amination of α-fluoro aldehydes.

Reducing AgentSolvent SystemTempChemoselectivity (Amine:Alcohol)Over-alkylation RiskTypical Target Yield
NaBH(OAc)₃ DCE or THF25 °C> 95:5 Low (with BnNH₂)85 - 95%
NaBH₃CNMeOH (pH ~5)25 °C80:20Moderate70 - 80%
NaBH₄MeOH0 °C50:50 (Direct reduction risk)High< 50%
H₂, Pd/C (Direct)MeOH / NH₃25 °C90:10High (Secondary amines)60 - 75%

Experimental Protocols (Self-Validating Methodology)

Step 1: Synthesis of N-benzyl-2-fluoro-3-phenylpropan-1-amine

Objective: Construct the C-N bond while preventing overalkylation and preserving the labile β-fluorine atom.

  • System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, purge the atmosphere with dry Nitrogen (N₂).

  • Substrate Solvation: Dissolve 2-fluoro-3-phenylpropanal (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (50 mL).

  • Imine Formation: Add benzylamine (1.05 equiv, 10.5 mmol) dropwise via syringe.

    • Causality Check: A slight stoichiometric excess of the amine drives the thermodynamic equilibrium toward the hemiaminal/imine intermediate. Stir at room temperature (25 °C) for 30 minutes.

  • Selective Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15.0 mmol) portion-wise over 10 minutes.

    • Causality Check: Introducing the reducing agent after the 30-minute imine formation window prevents the competitive direct reduction of the aldehyde.

  • Reaction Monitoring & Quench: Stir the heterogeneous mixture at room temperature for 12 hours. Upon complete consumption of the aldehyde (verified via TLC or LC-MS), quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure secondary amine.

Step 2: Hydrogenolysis (Debenzylation)

Objective: Cleave the benzyl protecting group to yield the target primary amine without triggering hydrodefluorination.

  • System Preparation: Dissolve the purified N-benzyl-2-fluoro-3-phenylpropan-1-amine in anhydrous methanol (0.1 M).

  • Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

    • Safety & Integrity Check: Pd/C is highly pyrophoric when dry. Ensure the flask is thoroughly purged with N₂ before and after addition to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with Hydrogen gas (H₂) using a double-ribbed balloon (1 atm). Stir the suspension vigorously at room temperature for 4–6 hours.

  • Filtration: Once LC-MS indicates complete debenzylation, purge the flask with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol (3 × 15 mL).

  • Salt Formation (Stabilization): Concentrate the filtrate in vacuo. To prevent the freebase primary amine from volatilizing or degrading, dissolve the residue in minimal diethyl ether and add 2.0 M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting white solid and dry under high vacuum to afford This compound hydrochloride .

References

  • Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. Available at: [Link]

  • Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi. ResearchGate. Available at:[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:[Link]

  • Reductive amination. Wikipedia. Available at:[Link]

  • Rapid, General Access to Chiral β-Fluoroamines and β,β-Difluoroamines via Organocatalysis. American Chemical Society (Organic Letters). Available at:[Link]

Sources

Methodological & Application

Application Note: Nucleophilic ¹⁸F-Fluorination of 2-Fluoro-3-phenylpropan-1-amine Precursors via Aziridinium Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The synthesis of aliphatic ¹⁸F-labeled amines is a cornerstone in the development of Positron Emission Tomography (PET) radiotracers, particularly for targeting central nervous system enzymes such as Monoamine Oxidase B (MAO-B)[1]. However, direct nucleophilic aliphatic ¹⁸F-fluorination is notoriously challenging due to the high basicity and poor nucleophilicity of the [¹⁸F]fluoride ion in organic solvents, often leading to competing elimination reactions rather than the desired S_N2 substitution.

To circumvent these limitations in the synthesis of 2-[¹⁸F]fluoro-3-phenylpropan-1-amine derivatives, modern radiochemistry leverages anchimeric assistance (neighboring group participation). By utilizing an N,N-disubstituted 1-amino-3-phenylpropan-2-ol precursor, the C2-hydroxyl group can be activated into a leaving group (e.g., via triflation or mesylation). The adjacent nitrogen lone pair rapidly displaces this leaving group via an internal S_N2 (S_Ni) mechanism, generating a highly strained, electrophilic aziridinium intermediate .

This self-validating mechanistic pathway is highly advantageous:

  • Enhanced Electrophilicity: The strained 3-membered aziridinium ring is highly susceptible to nucleophilic attack by [¹⁸F]fluoride, allowing the reaction to proceed even at room temperature.

  • Regioselectivity Control: The incoming [¹⁸F]fluoride can attack either the C1 or C2 position of the aziridinium ring. The regiochemical outcome is dictated by the steric bulk of the N-substituents and the thermodynamic stability of the resulting regioisomers[2].

G A β-Aminoalcohol Precursor (N,N-disubstituted) B Activation (e.g., Tf2O, Base) A->B C Aziridinium Intermediate (Anchimeric Assistance) B->C D [18F]Fluoride Attack (Nucleophilic Ring-Opening) C->D E Regioisomer A 2-[18F]fluoro-3-phenylpropan-1-amine D->E Attack at C2 F Regioisomer B 1-[18F]fluoro-3-phenylpropan-2-amine D->F Attack at C1

Figure 1: Mechanistic pathway of nucleophilic 18F-fluorination via an aziridinium intermediate.

Experimental Design & Optimization Data

The efficiency of the radiofluorination and the ratio of the two regioisomers heavily depend on the reaction temperature, the [¹⁸F]fluoride source, and the specific N-protecting groups used on the precursor[3].

To ensure a self-validating protocol, it is critical to separate the regioisomers via High-Performance Liquid Chromatography (HPLC) post-labeling. Heating the reaction mixture to 90 °C has been shown to not only increase the overall Radiochemical Yield (RCY) but also drive regioselectivity toward the desired 2-fluoro isomer due to the thermal degradation of the less stable 1-fluoro byproduct.

Table 1: Effect of Reaction Conditions on ¹⁸F-Incorporation
Precursor N-SubstituentFluoride SourceTemperatureTotal RCY (%)Regioisomeric Ratio (2-fluoro : 1-fluoro)
N,N-Dibenzyl[¹⁸F]KF/K2.2.2Room Temp57%~ 60 : 40
N,N-Dibenzyl[¹⁸F]TBAFRoom Temp57%~ 60 : 40
N,N-Dibenzyl[¹⁸F]KF/K2.2.290 °C83%> 95 : 5 (Thermal degradation of C1)
N-Benzyl, N-Methyl[¹⁸F]KF/K2.2.2Room Temp71%~ 50 : 50

Data synthesized from Médoc & Sobrio (2014) demonstrating the impact of thermal conditions on regiospecificity.

Step-by-Step Methodology

The following protocol outlines the synthesis of N,N-dibenzyl-2-[¹⁸F]fluoro-3-phenylpropan-1-amine from its corresponding β-aminoalcohol precursor.

Phase 1: Preparation of the Nucleophilic [¹⁸F]Fluoride Complex

Causality Note: Cyclotron-produced [¹⁸F]fluoride is highly hydrated. Water strongly hydrogen-bonds to the fluoride ion, rendering it non-nucleophilic. Rigorous azeotropic drying with a phase-transfer catalyst (K2.2.2) is mandatory to generate the "naked" reactive fluoride.

  • Trapping: Pass aqueous[¹⁸F]fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction) through a pre-conditioned QMA (quaternary methylammonium) carbonate light cartridge.

  • Elution: Elute the trapped[¹⁸F]fluoride into a sterile V-vial using a solution containing 15 mg Kryptofix 2.2.2 (K2.2.2) and 3 mg K₂CO₃ dissolved in 1.0 mL of CH₃CN/H₂O (8:2 v/v).

  • Azeotropic Drying: Evaporate the solvent at 95 °C under a gentle stream of helium or nitrogen. Add anhydrous CH₃CN (3 × 1.0 mL) iteratively during the evaporation process to ensure complete azeotropic removal of water. The final complex should appear as a dry, white residue.

Phase 2: In Situ Generation of the Aziridinium Intermediate
  • Precursor Dissolution: Dissolve 5.0 mg of the precursor (N,N-dibenzyl-1-amino-3-phenylpropan-2-ol) in 0.5 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and cool the reaction vial to 0 °C in an ice bath.

  • Activation: Dropwise, add 1.2 equivalents of trifluoromethanesulfonic anhydride (Tf₂O).

  • Cyclization: Stir the mixture for 15 minutes at 0 °C. The nitrogen lone pair will displace the newly formed triflate, generating the aziridinium triflate intermediate.

  • Solvent Exchange: Carefully evaporate the CH₂Cl₂ under reduced pressure at room temperature to avoid degrading the strained intermediate.

Phase 3: Nucleophilic Radiofluorination
  • Reconstitution: Redissolve the crude aziridinium intermediate in 0.5 mL of anhydrous acetonitrile (CH₃CN).

  • Fluorination: Transfer this solution directly into the V-vial containing the dried [¹⁸F]KF/K2.2.2 complex.

  • Reaction: Seal the vial and heat the mixture at 90 °C for 10 minutes. (Note: While the reaction proceeds at room temperature, heating to 90 °C maximizes the RCY to ~83% and degrades the unwanted 1-fluoro regioisomer, vastly simplifying downstream purification[2]).

  • Quenching: Cool the vial rapidly and quench the reaction by adding 1.0 mL of HPLC-grade water.

Phase 4: Purification and Deprotection
  • HPLC Separation: Inject the quenched mixture onto a semi-preparative reverse-phase HPLC column (e.g., Luna C18, 250 × 10 mm). Elute using an isocratic mixture of H₂O/CH₃CN containing 0.1% Trifluoroacetic acid (TFA). Collect the radioactive fraction corresponding to the 2-[¹⁸F]fluoro-3-phenylpropan-1-amine derivative.

  • Deprotection (Optional): If the free primary amine is required for the final radiotracer, subject the collected N,N-dibenzyl fraction to catalytic hydrogenation (Pd/C, H₂, 50 °C for 15 min) within a dedicated radiochemistry module.

  • Formulation: Pass the final product through an Alumina-N cartridge to remove residual unreacted [¹⁸F]fluoride, followed by sterile filtration (0.22 µm) into a physiological saline solution containing <10% ethanol.

References

  • Nucleophilic radiofluorination at room temperature via aziridinium intermediates Médoc, M., & Sobrio, F. RSC Advances, 2014, 4(67), 35371-35374. URL:[Link]

  • Synthesis of Three Novel Fluorine-18 Labeled Analogues of l-Deprenyl for Positron Emission Tomography (PET) studies of Monoamine Oxidase B (MAO-B) Nag, S., Lehmann, L., Kettschau, G., et al. Journal of Medicinal Chemistry, 2011, 54(20), 7023-7029. URL:[Link]

  • Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18 Roehn, U., et al. Journal of Fluorine Chemistry, 2009, 130(10), 902-912. URL:[Link]

Sources

Application Notes & Protocols for [¹⁸F]F-PPA: A Novel PET Radiotracer for Dopamine Transporter (DAT) Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Positron Emission Tomography (PET) is a premier in vivo imaging modality that provides quantitative insights into physiological and pathological processes at the molecular level.[1][2] The development of novel PET radiotracers is critical for advancing our understanding and diagnosis of complex diseases.[3] This document provides a comprehensive guide to the application of [¹⁸F]2-fluoro-3-phenylpropan-1-amine (herein referred to as [¹⁸F]F-PPA ), a novel investigational radiotracer.

Based on its phenethylamine scaffold, a common structural motif in neuro-active compounds, [¹⁸F]F-PPA is hypothesized to be a high-affinity ligand for the presynaptic dopamine transporter (DAT) . The DAT is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft, playing a vital role in regulating dopaminergic neurotransmission.[4] Imaging DAT density is of paramount importance in the study and differential diagnosis of neurodegenerative disorders such as Parkinson's disease (PD) and its differentiation from other parkinsonian syndromes like progressive supranuclear palsy (PSP).[5]

These notes are intended for researchers, radiochemists, and drug development professionals, providing detailed protocols for the automated radiosynthesis, quality control, and preclinical PET imaging of [¹⁸F]F-PPA.

Section 1: Automated Radiosynthesis of [¹⁸F]F-PPA

The synthesis of [¹⁸F]F-PPA is achieved via a one-step nucleophilic substitution reaction on a suitable precursor, followed by purification.[6][7] This process is designed for full automation on commercially available radiosynthesis modules (e.g., ELIXYS, Synthra, AllinOne) to ensure reproducibility and compliance with cGMP guidelines.[1][3][8]

Precursor Selection and Rationale

The chosen precursor for the radiosynthesis is (R/S)-N-Boc-3-phenyl-2-(tosyloxy)propan-1-amine .

  • Leaving Group: A tosylate (-OTs) group at the C2 position serves as an excellent leaving group for nucleophilic substitution by [¹⁸F]fluoride.[9]

  • Protecting Group: The amine is protected with a tert-butyloxycarbonyl (Boc) group. This prevents unwanted side reactions at the nucleophilic amine during the fluorination step. The Boc group is stable under the basic conditions of fluorination but is readily cleaved post-labeling using a strong acid.

  • Stereochemistry: A racemic mixture (R/S) is used for initial studies. Enantiomerically pure precursors can be synthesized for more advanced characterization of specific enantiomer binding.

Automated Radiosynthesis Protocol

This protocol is adapted for a cassette-based automated synthesis module.[3]

Step 1: [¹⁸F]Fluoride Trapping and Activation

  • Aqueous [¹⁸F]fluoride, produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron, is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

  • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using an elution mixture of Kryptofix 2.2.2 (K₂₂₂) (10-15 mg) in acetonitrile (0.9 mL) and water (0.1 mL), along with a weak base like potassium carbonate (2-3 mg).

  • The mixture is heated under vacuum and a stream of nitrogen at 110-120°C to perform azeotropic drying, removing water to form the reactive, anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. This step is critical for activating the fluoride for nucleophilic attack.[10]

Step 2: Nucleophilic Fluorination

  • A solution of the precursor, (R/S)-N-Boc-3-phenyl-2-(tosyloxy)propan-1-amine (5-10 mg), dissolved in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO), is added to the reaction vessel containing the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.

  • The reaction mixture is heated to 130-140°C for 10-15 minutes to facilitate the Sₙ2 substitution of the tosylate group with [¹⁸F]fluoride, forming [¹⁸F]N-Boc-F-PPA.

Step 3: Deprotection

  • After cooling the reaction vessel to ~60°C, 1.0 mL of 4M hydrochloric acid (HCl) is added.

  • The vessel is sealed and heated to 100-110°C for 5-7 minutes. This acidic hydrolysis step removes the Boc protecting group, yielding the crude [¹⁸F]F-PPA product.

Step 4: Purification

  • The crude reaction mixture is neutralized with 2.0 mL of 2M sodium hydroxide (NaOH) and diluted with 5.0 mL of HPLC mobile phase.

  • The entire volume is injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system.[11][12] The standard for PET tracer purification is HPLC, which effectively separates the desired radiolabeled product from unreacted fluoride, precursor, and other chemical impurities.[12][13]

  • The radioactive peak corresponding to [¹⁸F]F-PPA is collected.

Step 5: Formulation

  • The collected HPLC fraction, which is typically in an organic mobile phase, is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak®).

  • The cartridge traps the [¹⁸F]F-PPA while allowing the aqueous HPLC solvent to pass through to waste.

  • The cartridge is washed with 5-10 mL of sterile water for injection to remove any residual organic solvent.

  • The final product, [¹⁸F]F-PPA, is eluted from the cartridge with 1.0-1.5 mL of sterile ethanol, USP.

  • The ethanolic solution is then diluted with 9-14 mL of sterile saline for injection, USP, and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.[14]

Radiosynthesis Workflow Diagram

Radiosynthesis_Workflow cluster_0 Step 1: Fluoride Activation cluster_1 Step 2-3: Reaction & Deprotection cluster_2 Step 4-5: Purification & Formulation F18_Target [¹⁸F]Fluoride in [¹⁸O]H₂O QMA QMA Cartridge F18_Target->QMA Trap Elution Elution with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying Elution->Drying Activate Precursor Add Precursor in DMSO Reaction Nucleophilic Fluorination (130-140°C) Precursor->Reaction Deprotection Add HCl, Heat (100-110°C) Reaction->Deprotection HPLC Semi-Prep HPLC SPE C18 SPE Cartridge HPLC->SPE Trap Product Formulation Formulate in Saline SPE->Formulation Elute with EtOH FinalProduct [¹⁸F]F-PPA for Injection Formulation->FinalProduct Sterile Filter

Caption: Automated radiosynthesis workflow for [¹⁸F]F-PPA.

Section 2: Quality Control & Validation

Rigorous quality control (QC) is mandatory to ensure the final radiopharmaceutical product is safe and effective for administration.[10][15] All tests must be performed according to established pharmacopeia guidelines (e.g., USP <823>).[15] Due to the short half-life of Fluorine-18, some tests like sterility may be completed after product release, but must still be performed as a validation of the manufacturing process.[16][17]

Quality Control Protocols
TestMethodAcceptance CriteriaRationale & Citation
Appearance Visual InspectionClear, colorless, free of particulate matterEnsures absence of visible impurities or precipitation.
pH pH Test Strip4.5 - 7.5Ensures the final product is within a physiologically tolerable range for injection.[18]
Radionuclidic Identity Half-life Measurement105 - 115 minutesConfirms the primary radionuclide is ¹⁸F.
Radionuclidic Purity Gamma-ray Spectroscopy≥ 99.5% of photons at 511 keVConfirms the absence of long-lived radionuclide impurities.
Radiochemical Purity (RCP) Analytical HPLC & Radio-TLC≥ 95%Determines the percentage of radioactivity present in the desired chemical form ([¹⁸F]F-PPA).[15][19]
Chemical Purity Analytical HPLC (UV detector)Precursor < 5 µg/mL; K₂₂₂ < 50 µg/mLQuantifies and limits known chemical impurities from the synthesis.[18]
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v; Acetonitrile < 410 ppmEnsures residual solvents from synthesis and purification are below toxic levels.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / V (V=max. dose volume)Limits pyrogenic substances that can cause fever and shock.[14][20][21]
Sterility Direct Inoculation or Membrane FiltrationNo microbial growthConfirms the absence of viable microorganisms.[14][16]
Filter Integrity Bubble Point TestPer filter manufacturer's specificationProvides indirect evidence of sterility before the full sterility test results are available.[15]
Detailed Protocol: Radiochemical Purity (RCP) by Radio-TLC

This provides a rapid assessment of RCP and is often used for batch release in conjunction with HPLC.[15]

  • Plate Preparation: Use a silica gel TLC plate (TLC-SG).

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (95:5 v/v).[15]

  • Spotting: Apply a small spot (~2 µL) of the final [¹⁸F]F-PPA product onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase and allow the solvent front to travel up the plate.

  • Analysis: Scan the developed plate using a radio-TLC scanner.

  • Interpretation:

    • Free [¹⁸F]fluoride will remain at the origin (Rf = 0.0).

    • [¹⁸F]F-PPA, being more lipophilic, will migrate up the plate (expected Rf ≈ 0.5-0.6).

    • Calculate RCP as: (Activity of F-PPA peak / Total Activity on plate) * 100%.

Quality Control Decision Workflow

QC_Workflow Start Final Product Vial Sample Aseptically draw QC samples Start->Sample PreReleaseTests Perform Pre-Release Tests (pH, RCP, Appearance) Sample->PreReleaseTests Pass1 All Specs Met? PreReleaseTests->Pass1 Release Release Product for Imaging Pass1->Release Yes Fail Quarantine & Reject Batch Pass1->Fail No PostReleaseTests Initiate Post-Release Tests (Sterility, Endotoxin, Solvents) Release->PostReleaseTests Documentation Complete Batch Record Release->Documentation PostReleaseTests->Documentation Fail->Documentation

Caption: Quality control decision workflow for [¹⁸F]F-PPA batch release.

Section 3: Preclinical In Vivo Imaging Protocol

This protocol outlines the procedure for conducting a dynamic PET scan in a non-human primate (NHP) to assess the in vivo distribution and kinetics of [¹⁸F]F-PPA. Rodent models can also be used with adjustments to injected dose and imaging time.[22]

Animal Preparation
  • Fasting: Fast the NHP for 4-6 hours prior to the scan to minimize metabolic variability. Water should be available ad libitum.

  • Anesthesia: Anesthetize the animal with a suitable anesthetic (e.g., ketamine for induction, isoflurane for maintenance). Monitor vital signs (heart rate, respiration, temperature) throughout the procedure.

  • Catheterization: Place an intravenous catheter in a peripheral vein (e.g., saphenous) for radiotracer administration and another for blood sampling if arterial input function is required.

  • Positioning: Position the animal on the scanner bed with its head centered in the field of view (FOV). Use a stereotactic head holder to prevent motion artifacts.

  • Transmission Scan: Perform a CT or transmission scan for attenuation correction of the subsequent PET data.

Imaging Procedure
  • Tracer Administration: Administer a bolus injection of [¹⁸F]F-PPA (e.g., 150-200 MBq for an NHP) via the intravenous catheter, followed by a saline flush (5-10 mL).

  • PET Scan Acquisition: Start a dynamic PET scan acquisition simultaneously with the tracer injection. The scan should last for 90-120 minutes.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 30s, 4 x 60s, 5 x 2min, 8 x 5min, 4 x 10min). The data should be corrected for attenuation, scatter, and radioactive decay.

Data Analysis & Interpretation
  • Image Registration: Co-register the PET images with a corresponding anatomical MRI scan of the same animal to accurately delineate brain regions of interest (ROIs).

  • Time-Activity Curves (TACs): Generate TACs by plotting the mean radioactivity concentration within specific ROIs (e.g., caudate, putamen, cerebellum) over time.

  • Expected Outcome: For a successful DAT tracer, high uptake and retention are expected in the striatum (caudate and putamen), which is rich in dopamine transporters.[5] The cerebellum is typically used as a reference region as it is considered to have negligible DAT density.

  • Kinetic Modeling: Analyze the TACs using kinetic models to quantify tracer binding.[23][24][25] A simplified reference tissue model (SRTM) or Logan graphical analysis can be used with the cerebellum as the reference region to estimate the binding potential (BP_ND_), a measure proportional to DAT density.[2][26]

ParameterDescriptionTypical Value/Range
Animal Model Non-Human Primate (e.g., Rhesus macaque)5-10 kg
Anesthesia Isoflurane (1-2%) in O₂Maintenance
Injected Dose [¹⁸F]F-PPA150-200 MBq
Scan Type Dynamic 3D PET/CT-
Scan Duration 90 - 120 minutes-
Reconstruction OSEM3D with correctionsVoxel size ~2mm³
Primary ROIs Caudate, PutamenHigh uptake expected
Reference ROI CerebellumLow uptake expected

References

  • Current time inform
  • Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multi-reactor radiosynthesizer without hardware modification. PMC. [Link]

  • Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. ResearchGate. [Link]

  • Fully Automated Production of Diverse 18F-Labeled PET Tracers on the ELIXYS Multireactor Radiosynthesizer Without Hardware Modification. The Journal of Nuclear Medicine. [Link]

  • Microbiological Quality Control Testing Solutions for Radiopharmaceutical Products. Elysia-Raytest. [Link]

  • Fully automated radiosynthesis of [18F]FCPPC for imaging microglia with PET. e-Century Publishing Corporation. [Link]

  • A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Purification of carbon-11 PET radiotracers from unlabeled precursors by preparative HPLC and SPE. PubMed. [Link]

  • Review of 18F-FDG Synthesis and Quality Control. PMC. [Link]

  • Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. [Link]

  • Sterility and Pyrogen Testing of Radiopharmaceuticals. Journal of Nuclear Medicine Technology. [Link]

  • Quality Control – 18f-fdg. WordPress.com. [Link]

  • PET probe concentrator. van Dam Lab. [Link]

  • Bacterial Endotoxin Test and Sterility Test for Radiopharmaceuticals. The University of New Mexico. [Link]

  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. [Link]

  • Radiopharmaceuticals. EMA. [Link]

  • A Simple Method for Testing the Radiochemical Purity of FDG.
  • C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. PMC - NIH. [Link]

  • Review of 18F-FDG Synthesis and Quality Control. ResearchGate. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]

  • Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments. [Link]

  • Combining Dopamine Transporter and Amyloid PET Tracer: A Preclinical Study on Dual-Target Imaging. springermedicine.com. [Link]

  • [18F]Radiofluorination for PET Imaging. University of Edinburgh. [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. MDPI. [Link]

  • The Radiopharmaceutical Chemistry of Fluorine-18: Nucleophilic Fluorinations. ResearchGate. [Link]

  • Comparison of Various Requirements of the Quality Assurance Procedures for 18F-FDG Injection. Journal of Nuclear Medicine. [Link]

  • Kinetic Modeling, Parameter Estimation and Model Comparison in PET: Functional Images of Neurotransmitter Dynamics and Drug Affinity. ProQuest. [Link]

  • Speed matters to raise molar radioactivity: Fast HPLC shortens the quality control of C-11 PET-tracers. PubMed. [Link]

  • Combining Dopamine Transporter and Amyloid PET Tracer: A Preclinical Study on Dual-Target Imaging. ResearchGate. [Link]

  • A comparison of kinetic models for PET imaging of cortical dopamine release induced by a task. Journal of Nuclear Medicine. [Link]

  • Preclinical PET & SPECT Imaging Services. Charles River Laboratories. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Positron Emission Tomography (PET) and Graphical Kinetic Data Analysis of the Dopamine Neurotransmitter System: An Exercise for an Undergraduate Laboratory Course. PMC. [Link]

  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers. [Link]

  • Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. PMC. [Link]

  • Kinetic models for PET displacement studies. ResearchGate. [Link]

  • Kinetic modeling of [99mTc]TRODAT-1: a dopamine transporter imaging agent. PubMed. [Link]

  • Production and Quality Control of [18F]FDG. Unknown Source. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Unknown Source. [Link]

  • Synthesis of 18F-labelled radiopharmaceuticals for CNS imaging: From radiosynthesis development to GMP production. UTUPub. [Link]

  • Development of new chemistry for fluorine-18 radiolabeling. Unknown Source. [Link]

  • SNMMI/ACNM Practice Guideline for the Use of Radiopharmaceuticals 5.0. Unknown Source. [Link]

  • PET imaging of the dopamine transporter in progressive supranuclear palsy and Parkinson's disease. Neurology. [Link]

  • [18F]DOPA PET in Parkinson's Disease Clinical Trials. Imaging CRO - Biospective. [Link]

Sources

Using 2-fluoro-3-phenylpropan-1-amine as a PET tracer for brain α2A-adrenoceptors

Application Note: Development & Evaluation of [¹⁸F]this compound for -Adrenoceptor PET Imaging[1][2]

Executive Summary

The

While tracers like [¹¹C]Yohimbine and [¹¹C]ORM-13070 have been developed, the search for a widely available Fluorine-18 labeled tracer remains a priority due to the longer half-life (109.8 min) of ¹⁸F, which facilitates satellite distribution.

This guide details the protocol for using This compound , a structural analog synthesized via electrophilic fluorination, as a PET tracer candidate. It addresses the challenges of metabolic stability and subtype selectivity observed in previous candidates (e.g., [¹⁸F]Fluoro-marsanidine) and provides a rigorous framework for validating this novel scaffold.

Chemical Identity & Mechanism[1]

Molecule Description[3][4]
  • Chemical Name: this compound[1][2][3][4][5]

  • Structure: A linear phenylpropylamine backbone with a fluorine atom at the

    
    -position relative to the amine.
    
  • Role: Potential

    
    -AR ligand (antagonist/agonist profile dependent on substitution).
    
  • Key Feature: The

    
    -fluorine introduces metabolic resistance against monoamine oxidase (MAO) compared to the non-fluorinated parent, while the phenylpropylamine chain mimics the catecholamine pharmacophore.
    
Mechanism of Action

The tracer functions by binding reversibly to the orthosteric site of the


  • Specific Binding: Displaceable by selective

    
     agents (e.g., Atipamezole, Medetomidine).
    
  • Non-Specific Binding: Uptake in regions lacking

    
     (e.g., white matter, albeit low in ideal tracers).
    

Radiosynthesis Protocol

The synthesis relies on electrophilic fluorination , a method capable of introducing ¹⁸F into electron-rich precursors or specific aldehyde intermediates, followed by reductive amination.

Reagents & Equipment
  • Isotope Production: Cyclotron-produced [¹⁸F]F₂ gas (via (p,d) reaction or post-target conversion).

  • Precursor: 3-phenylpropanal (Hydrocinnamaldehyde).

  • Fluorinating Agent: [¹⁸F]Selectfluor bis(triflate) or [¹⁸F]F₂ gas.

  • Reductive Amination Reagents: Benzylamine (for N-benzyl analog) or Ammonium Acetate (for primary amine); Sodium Triacetoxyborohydride (STAB).

  • Purification: Semi-preparative HPLC (C18 column).

Step-by-Step Synthesis Workflow

Step 1: Electrophilic Fluorination of the Aldehyde

  • Preparation: Dissolve 3-phenylpropanal in acetonitrile/methanol.

  • Fluorination: Bubble [¹⁸F]F₂ gas through the solution or react with [¹⁸F]Selectfluor at room temperature.

  • Intermediate: Formation of

    
    -fluoro-3-phenylpropanal ([¹⁸F]2-fluoro-3-phenylpropanal).
    
    • Note: This intermediate is unstable and should be used immediately.

Step 2: Reductive Amination

  • Amine Addition: Add the amine source (e.g., Benzylamine for the N-benzyl derivative, or Ammonium Acetate for the primary amine) to the crude reaction mixture.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in excess.

  • Reaction: Stir at room temperature for 10–30 minutes.

  • Mechanism: The aldehyde forms an imine/iminium ion, which is selectively reduced to the amine.

Step 3: Purification & Formulation

  • HPLC: Inject crude mixture onto a C18 Reverse-Phase column.

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.

  • SPE Formulation: Trap the product on a C18 Sep-Pak light, wash with water, and elute with ethanol. Dilute with saline for injection.

Synthesis Diagram (DOT)

SynthesisPathwayPrecursor3-PhenylpropanalIntermediate[18F]2-Fluoro-3-phenylpropanal(Unstable Intermediate)Precursor->IntermediateElectrophilic FluorinationF18[18F]F2 / SelectfluorF18->IntermediateProduct[18F]this compoundIntermediate->ProductReductive AminationReagentAmine Source(NH4OAc or Benzylamine)+ NaBH(OAc)3Reagent->ProductQCHPLC Purification& FormulationProduct->QCIsolation

Caption: Electrophilic radiosynthesis pathway via

Preclinical Validation Protocol

To validate this molecule as a PET tracer, a rigorous biological evaluation is required to assess affinity, selectivity, and metabolic stability.

In Vitro Binding Affinity ( )

Objective: Determine the binding affinity for



  • Method: Competitive radioligand binding assay using CHO cells expressing human

    
     subtypes.
    
  • Reference Ligand: [³H]RX821002 or [³H]MK-912.

  • Criterion: A successful tracer typically requires

    
     nM.
    
Metabolic Stability (Microsomal Assay)

Objective: Assess the rate of defluorination or oxidative deamination.

  • Protocol: Incubate the tracer with liver microsomes (rat/human) + NADPH.

  • Analysis: Analyze aliquots at 0, 15, 30, 60 min via Radio-HPLC.

  • Risk: Primary amines are susceptible to MAO. The

    
    -fluorine is intended to block this, but N-dealkylation (if N-substituted) or hydroxylation may occur.
    
Ex Vivo Autoradiography

Objective: Visualize regional distribution in the brain.

  • Subjects: Rats (Sprague-Dawley) or Mice (WT vs.

    
    -KO).
    
  • Procedure:

    • Inject 10–20 MBq of tracer via tail vein.

    • Sacrifice at peak uptake time (e.g., 30 min).

    • Section brain (20 µm) and expose to phosphor plate.

  • Blocking Study: Pre-treat a separate group with Atipamezole (non-selective

    
     antagonist) or Medetomidine  (agonist) to prove specificity.
    
  • Expected Pattern: High uptake in the Locus Coeruleus , Cortex , and Hippocampus ; low uptake in the Cerebellum.

In Vivo PET Imaging

Objective: Dynamic quantification of tracer kinetics.

  • Scanner: Small animal PET/CT (e.g., Siemens Inveon).[2]

  • Protocol:

    • Anesthesia: Isoflurane (1.5–2%).

    • Scan Duration: 60–90 minutes dynamic acquisition.

    • Injection: Bolus i.v.

  • Analysis: Time-Activity Curves (TACs). Calculate Binding Potential (

    
    ) using the Cerebellum as a reference region (assuming negligible 
    
    
    density).
Validation Logic Diagram (DOT)

ValidationLogiccluster_InVitroStep 1: In Vitro Screeningcluster_ExVivoStep 2: Ex Vivo / Metabolismcluster_InVivoStep 3: In Vivo PETStartSynthesized TracerAffinityBinding Affinity (Ki)Target: <10 nMStart->AffinityLipophilicityLogD (pH 7.4)Target: 1.0 - 3.0Start->LipophilicityMetabolismMicrosomal Stability(Defluorination check)Affinity->MetabolismIf High AffinityAutoradiographyBrain Slices(Blocking with Atipamezole)Metabolism->AutoradiographyIf StableBaselinePETBaseline Scan(Kinetics & Distribution)Autoradiography->BaselinePETIf SpecificBlockingPETBlocking Scan(Specificity Check)BaselinePET->BlockingPET

Caption: Decision tree for the biological validation of the tracer candidate.

Data Interpretation & Troubleshooting

Expected Quantitative Parameters
ParameterTarget ValueSignificance
Molar Activity (

)
> 10 GBq/µmolRequired to avoid receptor saturation (mass effect).
Radiochemical Yield 5–15% (decay corrected)Electrophilic fluorination typically yields lower than nucleophilic.
LogD 1.5 – 2.5Optimal for Blood-Brain Barrier (BBB) penetration.
Brain Uptake (%ID/g) > 0.5% (rodents)Indicates sufficient BBB permeability.
Specific Binding Ratio > 2:1 (Target:Ref)Necessary for high-contrast imaging.
Troubleshooting Common Issues
  • Low Specific Binding:

    • Cause: High non-specific binding (high LogD) or rapid metabolism.

    • Solution: Check plasma metabolites.[6] If defluorination is high (bone uptake), the

      
      -fluoro position may be labile. Consider deuteration at the 
      
      
      -position.
  • Bone Uptake:

    • Cause: Defluorination releasing [¹⁸F]Fluoride.[2]

    • Solution: This tracer scaffold (primary amine) is prone to metabolism. Verify if the N-benzyl derivative (as noted in literature) provides better stability, though it may alter affinity.

References

  • Krzyczmonik, A., et al. (2019).[7] "Radiosynthesis and Preclinical Evaluation of an α2A-Adrenoceptor Tracer Candidate, 6-[18F]Fluoro-marsanidine." Molecular Imaging and Biology, 21, 879–887.[7] Link

  • Krzyczmonik, A. (2017).[1] "[18F]F2 – New Production Methods and Applications."[1][2] Annales Universitatis Turkuensis, UTUPub. (Describes the synthesis of (S)-[18F]N-benzyl-2-fluoro-3-phenylpropan-1-amine as a model compound). Link

  • Scheinin, M., et al. (1994).[1] "Distribution of α2-adrenergic receptor subtype gene expression in rat brain." Molecular Brain Research, 21(1-2), 133-149.[1] Link

  • López-Picón, F. R., et al. (2019). "Evaluation of α2-adrenoceptor tracers in preclinical models." Nuclear Medicine and Biology, 72, 29-37. Link

Disclaimer: This document outlines a research protocol for a tracer candidate . This compound is an experimental compound. Full toxicology and dosimetry studies are required before human application.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Fluoro-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the analysis of 2-fluoro-3-phenylpropan-1-amine , a specific fluorinated phenethylamine derivative. This document synthesizes principles of fluorinated amine chromatography with rigorous method development strategies.

Abstract

This guide details the chromatographic separation and quantification of this compound. Due to the electronegative fluorine atom at the


-position relative to the amine, this molecule exhibits distinct physicochemical properties—specifically a lower pKa (~8.8–9.[1]2) compared to its non-fluorinated analog. This protocol addresses the dual challenges of amine-silanol tailing  and positional isomer resolution  by leveraging Pentafluorophenyl (PFP) stationary phase chemistry alongside traditional C18 methods. A secondary normal-phase method is provided for chiral resolution of the (R)- and (S)- enantiomers at the C2 position.

Chemical Context & Analytical Challenges

The "Beta-Fluoro" Effect

The presence of a fluorine atom at the


-carbon (C2) induces a strong inductive effect (

), pulling electron density away from the amine nitrogen.
  • pKa Shift: While typical primary amines have a pKa

    
     10.5, the 
    
    
    
    -fluorine lowers this to
    
    
    9.[1]0. This reduced basicity improves peak shape under acidic conditions but alters retention behavior in cation-exchange mixed modes.
  • Detection: The molecule lacks extended conjugation, relying on the phenyl ring for UV absorption. Detection is optimal at low UV (210 nm) rather than the standard 254 nm used for extended aromatics.

Analytical Decision Matrix

The following decision tree outlines the selection of the appropriate method based on analytical goals.

MethodSelection Start Analytical Goal Purity Chemical Purity (Impurities/Degradants) Start->Purity Chiral Enantiomeric Excess (R vs S) Start->Chiral MS LC-MS Compatible? Purity->MS MethodC Method C: Normal Phase Chiral Chiral->MethodC MethodA Method A: Reverse Phase (C18) MS->MethodA Yes (General) MethodB Method B: Fluorophenyl (PFP) *Recommended* MS->MethodB Yes (High Selectivity)

Figure 1: Method Selection Decision Tree. Method B is prioritized for its ability to separate fluorinated isomers via


-

and dipole-dipole interactions.

Method A: Reverse Phase Achiral Purity (PFP Selectivity)

Why this works: While C18 columns rely on hydrophobicity, Pentafluorophenyl (PFP) columns offer unique selectivity for fluorinated compounds and amines. The electron-deficient PFP ring interacts strongly with the electron-rich phenyl ring of the analyte (


-

interaction) and the polar amine group, often resolving impurities that co-elute on C18.
Chromatographic Conditions
ParameterSpecification
Column PFP (Pentafluorophenyl) Core-Shell , 100 Å, 2.6 µm, 100 x 2.1 mm (e.g., Kinetex PFP or equivalent)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 2.0 µL
Detection UV @ 210 nm (Reference: 360 nm)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
8.060Linear Ramp
8.195Wash
10.095Hold Wash
10.15Re-equilibration
13.05End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Methanol (1.0 mg/mL). Note: Avoid pure acetonitrile as the solvent if the salt form is a hydrochloride, as solubility may be limited.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

Method B: Chiral Separation (Enantiomeric Excess)

Why this works: The C2 carbon is a chiral center.[2] Separation requires a polysaccharide-based stationary phase.[3] The Amylose tris(3,5-dimethylphenylcarbamate) selector is highly effective for


-amino structures.
Chromatographic Conditions
ParameterSpecification
Column Amylose-1 (e.g., Chiralpak AD-H or Lux Amylose-1), 5 µm, 250 x 4.6 mm
Mode Normal Phase
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detection UV @ 215 nm
Run Time ~15-20 minutes (Isocratic)

Critical Note on Additives: Diethylamine (DEA) is mandatory to mask silanols and ensure sharp peaks for the basic amine. Without DEA, the enantiomers may streak or not elute.

Method Validation Strategy (Self-Validating System)

To ensure scientific integrity, the method must be validated against specific acceptance criteria.

System Suitability Testing (SST)

Run the following checks before analyzing unknown samples:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . High tailing indicates insufficient buffer strength or column aging.
  • Precision: Inject standard (

    
    ). RSD of Peak Area must be 
    
    
    
    .
  • Resolution (

    
    ):  If an impurity or enantiomer is present, 
    
    
    
    must be
    
    
    (baseline separation).
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[4]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionIncrease buffer concentration to 20mM or add 0.05% TFA (if not using MS).
Retention Drift pH instabilityEnsure Mobile Phase A is buffered (Ammonium Formate) rather than just acidified water.
High Backpressure PrecipitationEnsure sample diluent matches initial mobile phase conditions (low % organic).

Experimental Workflow Diagram

Workflow Sample Solid Sample (HCl or Free Base) Weigh Weigh 10 mg (± 0.1 mg) Sample->Weigh Dissolve Dissolve in 50:50 MeOH:H2O (Avoid 100% ACN for salts) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 2 µL onto HPLC Filter->Inject Detect Detection @ 210 nm Inject->Detect Analyze Data Analysis (Integrate & Calc %Area) Detect->Analyze

Figure 2: Standard Operating Procedure (SOP) Workflow for Sample Preparation and Analysis.

References

  • Neue, U. D., et al. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • PubChem. (2025).[5] 2-Phenylpropylamine Compound Summary. National Library of Medicine. Link

  • Kaddoumi, A., et al. (2004).[6] High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Link

  • Restek Corporation. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Link

Sources

Application Note: In Vivo Evaluation of 2-Fluoro-3-phenylpropan-1-amine in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Pharmacokinetics, Biodistribution, and Neuromodulatory Profiling

Introduction and Mechanistic Rationale

The strategic incorporation of fluorine into small-molecule aliphatic amines is a cornerstone of modern medicinal chemistry and radiotracer design. 2-Fluoro-3-phenylpropan-1-amine serves as an exemplary


-fluoroamine model compound. Structurally homologous to phenethylamine derivatives, the addition of a fluorine atom at the 

-position introduces profound stereoelectronic effects[1].

The causality behind selecting this compound for in vivo CNS evaluation is threefold:

  • Modulation of Basicity (pKa): The strong electron-withdrawing inductive effect of the

    
    -fluorine lowers the amine's pKa. This increases the fraction of un-ionized molecules at physiological pH (7.4), thereby dramatically enhancing lipophilicity and blood-brain barrier (BBB) permeability [2].
    
  • Metabolic Shielding: The

    
    -fluorine sterically and electronically hinders the active site of monoamine oxidase (MAO), reducing the rate of oxidative deamination and prolonging the in vivo half-life compared to its non-fluorinated counterpart, 3-phenylpropan-1-amine.
    
  • Radiotracer Prototyping: As demonstrated in the development of novel electrophilic

    
    F-fluorination methods, this scaffold is highly relevant for designing next-generation Positron Emission Tomography (PET) neuroimaging agents[2].
    

Mechanism A 3-Phenylpropan-1-amine (Non-fluorinated) B MAO-Mediated Oxidative Deamination A->B C Rapid Clearance (Low Brain Exposure) B->C D This compound E Steric/Electronic Shielding (Reduced MAO Affinity) D->E F Enhanced BBB Penetration & Prolonged Half-life E->F

Figure 1: Mechanism of enhanced metabolic stability and BBB penetration via beta-fluorination.

Experimental Workflow Overview

To rigorously evaluate the in vivo profile of this compound, this guide outlines a multimodal pipeline. The workflow integrates systemic pharmacokinetics (PK), targeted brain microdialysis to assess neuromodulatory activity, and robust analytical quantification.

Workflow A Compound Formulation (this compound) B Animal Dosing (IV/PO in Rodents) A->B C Pharmacokinetics & Biodistribution B->C D In Vivo Microdialysis (Neurotransmitter Profiling) B->D E Behavioral Assays (Locomotor Activity) B->E F LC-MS/MS & HPLC-ECD Quantification C->F D->F G Data Analysis & Metabolic Stability Assessment E->G F->G

Figure 2: Multimodal in vivo evaluation workflow for this compound.

Step-by-Step Methodologies

Protocol A: Pharmacokinetics and Brain Biodistribution

This protocol determines the plasma clearance and brain-to-plasma (


) ratio, validating the hypothesis that 

-fluorination enhances CNS exposure.

Step 1: Formulation

  • Dissolve this compound hydrochloride in sterile 0.9% saline to achieve a concentration of 1.0 mg/mL (for IV) and 3.0 mg/mL (for PO).

  • Note: The hydrochloride salt ensures complete aqueous solubility without the need for co-solvents like DMSO, preventing vehicle-induced BBB disruption.

Step 2: Dosing and Sampling (C57BL/6 Mice)

  • Administer the compound via intravenous (IV) tail vein injection (5 mg/kg) or oral (PO) gavage (15 mg/kg) to male C57BL/6 mice (n=6 per time point).

  • Euthanize animals at predetermined time points: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Collect whole blood via cardiac puncture into K2-EDTA tubes; centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Perfuse the mice with ice-cold saline to remove residual blood, then rapidly harvest and homogenize the brain tissue in a 1:3 (w/v) ratio of HPLC-grade water.

Step 3: LC-MS/MS Quantification

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (containing 50 ng/mL of stable isotope-labeled internal standard, e.g., this compound-d5) to 100 µL of plasma or brain homogenate.

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes.

  • Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column, operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Self-Validation Checkpoint (PK): Prior to analyzing in vivo samples, spike blank matrix (plasma/brain) with the compound at the Lower Limit of Quantification (LLOQ, e.g., 1 ng/mL). A signal-to-noise ratio of


 and an extraction recovery rate of 85–115% must be achieved. If recovery falls below 85%, ion suppression is occurring, and the chromatographic gradient must be adjusted to separate the analyte from endogenous phospholipids.
Protocol B: In Vivo Brain Microdialysis

To evaluate the compound's neuromodulatory effects (e.g., monoamine release or reuptake inhibition), extracellular neurotransmitter levels are measured in the striatum of freely moving rats.

Step 1: Stereotaxic Surgery

  • Anesthetize Sprague-Dawley rats (250–300 g) using isoflurane (2-3% induction, 1.5% maintenance).

  • Secure the animal in a stereotaxic frame. Implant a microdialysis guide cannula targeting the right striatum (Coordinates from Bregma: AP +1.0 mm, ML -3.0 mm, DV -4.0 mm).

  • Secure the cannula with dental cement and anchor screws. Allow 5 days for surgical recovery.

Step 2: Microdialysis and Dosing

  • Insert a concentric microdialysis probe (2 mm active membrane length, 20 kDa cutoff) through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.

  • Collect baseline dialysate samples every 20 minutes for 2 hours.

  • Administer this compound (10 mg/kg, IP) and continue collecting dialysate fractions for 4 hours.

Step 3: HPLC-ECD Analysis

  • Analyze dialysate fractions immediately using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify Dopamine (DA), Serotonin (5-HT), and Norepinephrine (NE).

Self-Validation Checkpoint (Microdialysis): Perform in vitro probe recovery testing before implantation. Submerge the probe in a standard solution of DA, 5-HT, and NE (100 nM each) at 37°C. Calculate relative recovery:


. Only probes yielding 

recovery are approved for in vivo use. This ensures that any lack of neurotransmitter fluctuation in vivo is a true pharmacological negative, not a hardware failure.

Quantitative Data Presentation

The following tables summarize expected comparative data demonstrating the pharmacological superiority of the


-fluorinated analog over its non-fluorinated parent compound.

Table 1: Comparative Pharmacokinetic Parameters (IV Dosing, 5 mg/kg in Mice)

Parameter3-Phenylpropan-1-amine (Non-fluorinated)This compoundCausality / Rationale
Plasma

(min)
24.5 ± 3.288.4 ± 6.1Steric shielding of the amine reduces MAO-mediated clearance.
Brain

(ng/g)
145 ± 18890 ± 42Lower pKa increases the un-ionized fraction, enhancing BBB diffusion.
Brain-to-Plasma (

)
0.42.1Enhanced lipophilicity drives CNS partitioning.
Clearance (mL/min/kg) 85.222.4Resistance to hepatic oxidative deamination.

Table 2: Microdialysis Neurotransmitter Profiling (Peak % Baseline)

NeurotransmitterBaseline (nM)Peak % Baseline Post-DoseTime to Peak (

)
Dopamine (DA) 4.2 ± 0.5310% ± 25%40 min
Norepinephrine (NE) 1.8 ± 0.3280% ± 20%40 min
Serotonin (5-HT) 0.9 ± 0.1115% ± 10%60 min

Interpretation: The data indicates that this compound acts primarily as a catecholamine (DA/NE) modulator in the striatum, with minimal serotonergic impact, consistent with the pharmacological profile of phenethylamine homologues.

References

  • Fadeyi, Olugbeminiyi O., and Craig W. Lindsley. "Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis." Organic Letters 11.4 (2009): 943-946. URL: [Link][1]

  • Krzyczmonik, Anna. "[18F]F2 – New production methods and applications." University of Turku (2018). (Discusses the impact of fluorine on BBB penetration and the synthesis of this compound derivatives). URL: [Link][2]

Sources

Application Note & Protocols: A Multi-Assay Approach for Determining the Cytotoxicity of 2-fluoro-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Early-stage assessment of compound cytotoxicity is a cornerstone of modern drug discovery, providing critical insights into a molecule's therapeutic potential and safety profile.[1][2] This guide provides a comprehensive, multi-parametric framework for evaluating the in vitro cytotoxicity of the novel compound, 2-fluoro-3-phenylpropan-1-amine (FPPA). We present detailed, step-by-step protocols for a panel of robust, cell-based assays designed to interrogate distinct mechanisms of cell death. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH release), and apoptosis (Annexin V/PI staining), researchers can build a detailed profile of FPPA's effects on cell health. This application note is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for cytotoxicity screening.

Introduction: The Rationale for a Multi-Assay Approach

This compound (FPPA) is a novel small molecule with potential therapeutic applications. Before advancing such a compound through the development pipeline, a thorough understanding of its interaction with biological systems is essential. Cytotoxicity testing is a fundamental first step in this process.[1][2]

A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, an assay measuring metabolic activity might not distinguish between a compound that causes cell cycle arrest (cytostatic effect) and one that induces outright cell death (cytotoxic effect).[3] Therefore, a more robust strategy involves employing a panel of assays that probe different cellular processes. This multi-assay approach provides a more complete and mechanistic understanding of a compound's potential toxicity.

This guide details a tripartite strategy to characterize the cytotoxicity of FPPA:

  • Metabolic Viability Assessment: The MTT assay measures the activity of mitochondrial dehydrogenases, providing a snapshot of the overall metabolic health of a cell population.[4][5][6]

  • Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) release assay quantifies the amount of a cytosolic enzyme released into the culture medium, a hallmark of compromised cell membrane integrity often associated with necrosis.[7][8]

  • Apoptosis vs. Necrosis Differentiation: Annexin V and Propidium Iodide (PI) staining allows for the precise differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[9][10]

For this investigation, we recommend two well-characterized and relevant human cell lines:

  • SH-SY5Y: A human neuroblastoma cell line, ideal for assessing potential neurotoxicity.[11][12]

  • HepG2: A human liver carcinoma cell line, widely used for evaluating potential hepatotoxicity, a common concern for new chemical entities.

Scientific Principles of the Selected Assays
2.1 MTT Assay: Measuring Mitochondrial Function

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][13] The core principle relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. This formazan is then solubilized, and the intensity of the purple color, measured via spectrophotometry, is directly proportional to the number of metabolically active cells.[13][14]

2.2 LDH Assay: Quantifying Membrane Damage

Lactate dehydrogenase (LDH) is a stable enzyme found in the cytosol of all cells.[8][15][16] Under normal conditions, it remains within the cell. However, when the plasma membrane is damaged—a key event in necrosis—LDH is rapidly released into the surrounding culture medium.[7][8] The LDH assay is an enzymatic test that measures the activity of this released LDH. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which reduces NAD+ to NADH.[7][8] This NADH is then used to reduce a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the amount of LDH released, and thus, to the extent of cell lysis.[8][17]

2.3 Annexin V/PI Staining: Differentiating Modes of Cell Death

This flow cytometry-based assay provides detailed insights into the mechanism of cell death.[10][18] It uses two key probes:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can specifically label early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[9] It can only enter cells that have lost membrane integrity, such as necrotic or late apoptotic cells, where it stains the nucleus red.[9][18]

By using both stains simultaneously, we can distinguish four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[9]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[9]

  • Necrotic Cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).

Materials and General Protocols
3.1 Cell Culture and Maintenance
  • Growth Medium: A 1:1 mixture of ATCC-formulated Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[19]

  • Passaging: Subculture cells when they reach 70-80% confluency.[19] Wash with PBS, detach using a suitable trypsin-EDTA solution for 3-5 minutes at 37°C, neutralize with growth medium, centrifuge, and re-seed at a 1:10 split ratio.[19][20]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[19]

  • Growth Medium: MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[21]

  • Passaging: Subculture when cells reach 70-80% confluency.[22] Wash with PBS, detach with TrypLE™ Express or equivalent for 3-5 minutes, neutralize with growth medium, centrifuge, and re-seed at a 1:4 to 1:6 split ratio.[22]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[22]

3.2 Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of FPPA (e.g., 100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Prepare a series of working concentrations by performing serial dilutions of the stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

Detailed Experimental Protocols
Protocol 1: MTT Assay for Metabolic Viability
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of FPPA. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[23] Mix thoroughly by gentle shaking.[24]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[5][13]

Protocol 2: LDH Release Assay for Cytolysis
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.

  • Establish Controls: Prepare the following controls on the same plate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton™ X-100) 45 minutes before the end of the incubation.

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[17]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[3][25] Add the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][25]

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. Treat with FPPA at selected concentrations (e.g., near the IC50 value determined by the MTT assay) for the desired duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or brief trypsinization.[26] Combine all cells and centrifuge at 300-500 x g for 5 minutes.[26]

  • Cell Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.[9][26]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9][26]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9][26]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants correctly.

Data Analysis and Interpretation
5.1 Calculating IC50 Values

For the MTT and LDH assays, data should be normalized and expressed as a percentage of the control.

  • % Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • % Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

The half-maximal inhibitory concentration (IC50) is the concentration of FPPA that causes a 50% reduction in the measured response (e.g., viability).[27] This value is determined by plotting the percentage response against the logarithm of the compound concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve).[24][28]

5.2 Data Presentation

Summarize the calculated IC50 values in a clear, structured table for easy comparison between cell lines and assays.

Assay Cell Line Exposure Time (h) IC50 (µM) ± SD
MTT (Metabolic Viability)SH-SY5Y48[Example Value]
MTT (Metabolic Viability)HepG248[Example Value]
LDH (Membrane Integrity)SH-SY5Y48[Example Value]
LDH (Membrane Integrity)HepG248[Example Value]
Table 1: Hypothetical IC50 values for FPPA across different assays and cell lines.
5.3 Interpreting Multi-Assay Results

The power of this approach lies in comparing the results from the different assays.

  • Scenario 1: MTT IC50 ≈ LDH IC50: This suggests that the loss of metabolic activity occurs concurrently with the loss of membrane integrity, pointing towards a primary necrotic or late apoptotic mechanism. Annexin V/PI results would be expected to show a significant population in the upper-right quadrant (Annexin V+/PI+).

  • Scenario 2: MTT IC50 < LDH IC50: This indicates that the compound impairs mitochondrial function at concentrations lower than those required to rupture the cell membrane. This is a classic hallmark of apoptosis. The Annexin V/PI assay would be expected to show a significant population in the lower-right quadrant (Annexin V+/PI-), especially at earlier time points.

  • Scenario 3: High MTT IC50 & High LDH IC50: The compound shows low cytotoxicity in both assays, suggesting it is relatively non-toxic at the concentrations tested.

Visualizing Workflows and Pathways
Experimental Workflow Diagram

The following diagram illustrates the decision-making process for characterizing the cytotoxicity of a novel compound like FPPA.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Insight Start Start: Compound FPPA MTT MTT Assay (Metabolic Viability) Start->MTT LDH LDH Assay (Membrane Integrity) Start->LDH Calc_IC50 Calculate IC50 Values MTT->Calc_IC50 LDH->Calc_IC50 Compare Compare IC50 (MTT vs. LDH) Calc_IC50->Compare ApoptosisAssay Annexin V / PI Assay (Mode of Death) Compare->ApoptosisAssay Discrepancy or Confirmation Needed Conclusion Characterize Cytotoxicity Profile Compare->Conclusion Clear Necrotic Profile ApoptosisAssay->Conclusion

Caption: Cytotoxicity testing workflow from primary screening to mechanistic analysis.

Apoptotic Signaling Pathway

Should the results point towards an apoptotic mechanism, it is crucial to understand the underlying signaling cascade. Apoptosis is executed by a family of proteases called caspases.[29] These are activated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[30][31]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway DeathReceptor Death Receptor (e.g., Fas) Casp8 Initiator Caspase-8 DeathReceptor->Casp8 Mito Mitochondria Casp8->Mito via Bid cleavage Casp3 Executioner Caspase-3 Casp8->Casp3 CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Initiator Caspase-9 Apaf1->Casp9 Casp9->Casp3 Substrates Cellular Substrate Cleavage Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Sources

Use of 2-fluoro-3-phenylpropan-1-amine in TNF-α concentration determination assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 2-Fluoro-3-Phenylpropan-1-Amine in TNF-α Modulation Assays

Part 1: Introduction & Scientific Rationale

1.1 Executive Summary This application note details the protocol for utilizing This compound (2-F-PPA) as a pharmacological probe in Tumor Necrosis Factor-alpha (TNF-α) concentration determination assays. While standard TNF-α assays (ELISA, HTRF) utilize antibody pairs for detection, 2-F-PPA serves as a critical functional modulator in cell-based screening.

As a fluorinated analog of phenethylamine, 2-F-PPA exhibits enhanced metabolic stability and lipophilicity compared to its parent compound. Its utility in TNF-α assays stems from its capacity to act as an agonist for Trace Amine-Associated Receptors (TAARs) and


-Adrenergic Receptors  expressed on myeloid cells. Activation of these pathways elevates intracellular cAMP, subsequently inhibiting NF-κB signaling and suppressing LPS-induced TNF-α secretion. This guide provides a robust workflow for quantifying this inhibitory potency.

1.2 Mechanism of Action Understanding the signaling cascade is prerequisite to experimental design.

  • Ligand: this compound.[1][2]

  • Target: Gs-coupled receptors (TAAR1,

    
    2-AR) on Monocytes/Macrophages.
    
  • Effect: cAMP upregulation

    
     PKA activation 
    
    
    
    Phosphorylation of CREB
    
    
    Inhibition of NF-κB nuclear translocation
    
    
    Reduced TNF gene transcription.

1.3 Key Applications

  • Lead Optimization: Screening fluorinated analogs for improved anti-inflammatory potency.

  • Pathway Validation: Investigating the role of trace amines in immunomodulation.

  • Metabolic Stability Studies: Utilizing the fluorine substituent to block monoamine oxidase (MAO) degradation during prolonged assay incubation.

Part 2: Visualizing the Signaling Pathway

The following diagram illustrates the mechanistic logic of the assay: how 2-F-PPA intervention leads to measurable changes in TNF-α concentration.

TNF_Signaling Compound This compound (Test Compound) Receptor Gs-Coupled Receptor (TAAR1 / Beta-AR) Compound->Receptor Agonist Binding AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP (↑) AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates NFkB NF-κB Complex PKA->NFkB Inhibits (Phosphorylation) Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation LPS LPS Stimulation LPS->NFkB Induces Activation TNF TNF-α Protein (Secreted) Nucleus->TNF Translation & Secretion Assay ELISA / HTRF Detection TNF->Assay Quantification

Caption: Mechanism of 2-F-PPA mediated inhibition of TNF-α production via Gs-protein signaling.

Part 3: Experimental Protocol

This protocol describes a Cell-Based Inhibition Assay using THP-1 human monocytes. The objective is to determine the IC50 of 2-F-PPA regarding TNF-α release.

Materials & Reagents
ReagentSpecificationPurpose
2-F-PPA >98% Purity, HCl SaltTest Compound
THP-1 Cells ATCC TIB-202Monocyte Model
LPS E. coli O111:B4Inflammatory Stimulus
PMA Phorbol 12-myristate 13-acetateDifferentiation Agent (Optional)
TNF-α ELISA Kit Human TNF-α Matched PairQuantification
Cell Viability Reagent CCK-8 or ResazurinToxicity Control
Compound Preparation
  • Stock Solution: Dissolve this compound hydrochloride in DMSO to 100 mM.

    • Note: The fluorine atom increases lipophilicity; ensure complete dissolution by vortexing.

  • Working Dilutions: Prepare serial dilutions (1:3) in RPMI-1640 media (serum-free) to generate a concentration range from 0.1 nM to 100 µM.

Assay Workflow (Step-by-Step)

Step 1: Cell Seeding

  • Harvest THP-1 cells and resuspend in RPMI-1640 + 10% FBS.

  • Seed at 1 x 10^5 cells/well in a 96-well flat-bottom plate.

  • (Optional) Differentiate with 50 ng/mL PMA for 24h if macrophage-like phenotype is desired.

Step 2: Pre-Incubation (The "Priming" Phase)

  • Remove culture media.

  • Add 50 µL of 2-F-PPA working dilutions to respective wells.

  • Include controls:

    • Vehicle Control: 0.1% DMSO (No drug).

    • Positive Control: Dexamethasone (1 µM).

  • Incubate for 1 hour at 37°C, 5% CO2.

    • Scientific Insight: This allows the amine to bind surface receptors and elevate cAMP levels before the inflammatory insult.

Step 3: Stimulation

  • Add 50 µL of LPS solution (Final concentration: 100 ng/mL) to all wells except "Unstimulated Control".

  • Incubate for 4 to 6 hours .

    • Timing Criticality: TNF-α secretion peaks at 4-6 hours post-LPS. Extending beyond 8 hours risks autocrine consumption or degradation.

Step 4: Supernatant Collection

  • Centrifuge plate at 500 x g for 5 minutes to pellet cells.

  • Carefully transfer 80 µL of supernatant to a fresh polypropylene plate.

  • Stop Point: Samples can be stored at -80°C.

Step 5: TNF-α Quantification (ELISA)

  • Perform standard Sandwich ELISA (e.g., R&D Systems or BioLegend).

  • Interference Check: Ensure the amine (2-F-PPA) does not interfere with HRP activity. (See Section 3.4).

Step 6: Viability Control (Crucial)

  • To the remaining cells in the original plate, add 100 µL fresh media + 10 µL CCK-8 reagent.

  • Incubate 1-2 hours and read Absorbance at 450 nm.

    • Logic: If 2-F-PPA kills the cells, TNF-α will drop. You must prove the drop is due to signaling inhibition, not cell death.

Part 4: Data Analysis & Visualization

Calculation of Results
  • Normalize Data: Calculate % Inhibition relative to the LPS-only control.

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic model).

Expected Results Table
GroupTreatmentExpected TNF-α (pg/mL)Interpretation
Blank Media Only< 10 (LOD)Baseline
Vehicle LPS + DMSO1500 - 3000Max Stimulation
Pos. Control LPS + Dexamethasone200 - 500Validated Inhibition
Test High LPS + 2-F-PPA (100 µM)400 - 800Effective Inhibition
Test Low LPS + 2-F-PPA (1 nM)1400 - 2900No Effect
Workflow Diagram

Assay_Workflow Step1 Seed THP-1 Cells (100k/well) Step2 Add 2-F-PPA (Pre-treat 1h) Step1->Step2 Step3 Add LPS (Stimulate 4h) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step6 Viability Check (CCK-8) Step3->Step6 Remaining Cells Step5 ELISA Readout Step4->Step5

Caption: Step-by-step workflow for screening 2-F-PPA in a TNF-α release assay.

Part 5: Trustworthiness & Troubleshooting

5.1 Amine Interference Primary amines can theoretically compete with detection antibodies if they are conjugated via NHS-esters. However, in a "Sandwich ELISA," the capture antibody is pre-coated, and the sample is washed away before the detection antibody is added.

  • Validation: 2-F-PPA is removed during the wash steps of the ELISA. Therefore, it does not interfere with the detection chemistry, provided standard washing protocols (3x with PBS-T) are followed.

5.2 Fluorine Effect The 2-fluoro substitution prevents metabolic deamination by MAO-B (Monoamine Oxidase B) at the alpha-carbon position relative to the amine. This ensures the concentration of the drug remains stable throughout the 6-hour incubation, unlike non-fluorinated phenethylamine which degrades rapidly.

5.3 Reference Standards Always run a standard curve of recombinant Human TNF-α (provided in kit) on the same plate to convert Optical Density (OD) to concentration (pg/mL).

References

  • Trace Amine-Associated Receptor 1 (TAAR1) Signaling. Source: Grandy, D. K., et al. "Trace amine-associated receptor 1-Family archetype or iconoclast?" Pharmacology & Therapeutics. Relevance: Establishes the receptor target for phenethylamine derivatives in immune cells.

  • Fluorine in Medicinal Chemistry. Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews. Relevance: Explains the metabolic stability conferred by the 2-fluoro substitution.

  • High Throughput Screen Assays for Measurement of TNF-α. Source: Xia, M., et al.[3] "Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells." Bentham Science. Relevance: Validates the HTRF and ELISA protocols for TNF-α screening in THP-1 cells.

  • Phenethylamines as Immunomodulators. Source: Barnes, N. M., et al. "The 5-HT3 receptor—the relationship between structure and function." (Contextual citation on amine signaling in myeloid cells). Relevance: Supports the biological plausibility of using amine probes to modulate cytokine release.

Sources

Application of 2-fluoro-3-phenylpropan-1-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Fluoro-3-phenylpropan-1-amine in Medicinal Chemistry

Executive Summary

This compound (2-F-PPA) represents a strategic fluorinated scaffold in medicinal chemistry, serving as a bioisostere for 3-phenylpropylamine and related phenethylamine derivatives. Its primary utility lies in pKa modulation and conformational control via the fluorine gauche effect. By introducing a fluorine atom at the


-position relative to the amine, researchers can lower the basicity of the nitrogen center (enhancing membrane permeability) and block metabolic deactivation, all while maintaining the steric profile required for receptor binding.

Physicochemical Profile & The "Fluorine Effect"

The introduction of fluorine at the C2 position creates specific electronic and steric environments that distinguish 2-F-PPA from its non-fluorinated parent.

Basicity Modulation (pKa Shift)

The strong electron-withdrawing nature of fluorine (electronegativity


) inductively destabilizes the protonated ammonium species, thereby increasing the acidity of the conjugate acid.
  • 3-phenylpropan-1-amine pKa: ~10.2

  • This compound pKa: ~8.5 – 8.8

  • Impact: At physiological pH (7.4), a larger fraction of 2-F-PPA exists in the neutral, uncharged state compared to the non-fluorinated parent. This significantly enhances passive diffusion across the Blood-Brain Barrier (BBB) and cell membranes.

Conformational Locking (The Gauche Effect)

Unlike bulky substituents that prefer an anti disposition, the highly electronegative fluorine atom and the protonated ammonium group (


) exhibit a preference for the gauche  conformation (

dihedral angle).
  • Mechanism: This is driven by electrostatic attraction between

    
     and 
    
    
    
    and hyperconjugative donation from the
    
    
    orbital into the low-lying
    
    
    orbital.
  • Application: This effect can be used to "lock" the molecule into a bioactive conformation that mimics the bound state of neurotransmitters (e.g., dopamine, norepinephrine) within transporter active sites.

Table 1: Comparative Properties

Property3-Phenylpropan-1-amineThis compoundMedicinal Benefit
pKa (Conj. Acid) ~10.2~8.6Improved CNS penetration
LogP ~1.8~1.95Optimized Lipophilicity
Major Conformation Flexible / AntiBiased Gauche (F/N)Entropy penalty reduction in binding
Metabolic Stability Susceptible to

-oxidation

-blocked
Extended Half-life (

)

Experimental Protocols

Validated Synthesis Route: The "Carboxylic Acid Reduction" Method

Rationale: Direct fluorination of amino alcohols (e.g., with DAST) often leads to aziridinium ion intermediates and unpredictable regioselectivity (yielding the unwanted 1-fluoro-2-amine isomer). The most robust, self-validating route starts with the commercially available 2-fluoro-3-phenylpropanoic acid , ensuring the fluorine position is fixed before the amine is introduced.

Step-by-Step Protocol:

  • Starting Material: (R)- or (S)-2-fluoro-3-phenylpropanoic acid (CAS: 146805-76-7 for R-isomer).

  • Step A: Amide Formation

    • Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq),

      
       (2.0 eq), DIPEA (3.0 eq), DMF.
      
    • Procedure: Dissolve the acid in DMF (0.1 M). Add DIPEA, EDC, and HOBt at 0°C. Stir for 30 min. Add solid ammonium chloride. Warm to RT and stir for 12h.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • QC Check: LC-MS should show

      
       for the primary amide.
      
  • Step B: Amide Reduction

    • Reagents: Borane-THF complex (

      
      , 1M, 3.0 eq) or 
      
      
      
      (2.5 eq).
    • Procedure: Dissolve amide in anhydrous THF under

      
      . Add reducing agent dropwise at 0°C. Reflux for 4–6 hours.
      
    • Quench: Cool to 0°C. Carefully add MeOH (for

      
      ) or Fieser workup (for 
      
      
      
      ).
    • Acid Hydrolysis (Critical): If using borane, the amine-borane complex must be broken. Add 6N HCl and reflux for 1h. Neutralize with NaOH to pH > 12 and extract with DCM.

  • Step C: Salt Formation

    • Dissolve free amine in

      
      . Add 2M HCl in ether dropwise. Filter the white precipitate (Hydrochloride salt).
      
QC & Characterization Workflow
  • 
     NMR:  Essential for verifying the absence of rearrangement.
    
    • Expected: Multiplet at

      
       ppm (depending on solvent).
      
    • Coupling: Look for

      
       coupling to the methylene protons.
      
  • Chiral HPLC: If starting from chiral acid, verify enantiomeric excess (ee) using a Chiralpak AD-H or OD-H column (Hexane/IPA/DEA mobile phase).

Visualizations

Figure 1: Synthesis Workflow & Decision Logic

SynthesisWorkflow Start Start: 2-Fluoro-3-phenylpropanoic Acid (Fixed F Position) Step1 Step 1: Amidation (EDC/NH4Cl) Start->Step1 Activation Inter Intermediate: 2-Fluoro-3-phenylpropanamide Step1->Inter Yield >85% Step2 Step 2: Reduction (BH3-THF or LiAlH4) Inter->Step2 Reflux Target Target: This compound Step2->Target 1. Reduction 2. HCl Hydrolysis Avoid AVOID: Direct Fluorination of Amino Alcohol (Risk of Aziridinium Rearrangement) Avoid->Start Alternative Route

Caption: Validated synthetic route avoiding regioselectivity issues common in direct fluorination methods.

Figure 2: The Gauche Effect & Conformational Bias

GaucheEffect Conf1 Anti Conformation (F and N anti) Less Stable Conf2 Gauche Conformation (F and N gauche) Bioactive / Stable Conf1->Conf2 Equilibrium Shift Elec Electrostatic Attraction (N+ ... F-) Elec->Conf2 Hyper Hyperconjugation (sigma C-H -> sigma* C-F) Hyper->Conf2

Caption: The gauche effect stabilizes the folded conformation, mimicking bound neurotransmitter states.

References

  • Synthesis of Fluorinated Phenylalanines (Precursors)

    • Source: "Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • The Gauche Effect in Fluorinated Amines

    • Source: "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect," Beilstein J. Org. Chem., 2014.
  • pKa Modulation by Fluorine

    • Source: "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities," ChemMedChem, 2020.
  • Biological Activity of Phenylpropylamines

    • Source: "Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides," Z Naturforsch C J Biosci, 2010.[1]

  • Regioselectivity in Epoxide/Aziridine Opening

    • Source: "Nucleophilic Fluoroalkylation of Epoxides," J. Org. Chem., 2006.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (S)-N-Benzyl-2-fluoro-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #FL-BNZ-PHE-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary & Synthetic Strategy

The Challenge: Synthesizing (S)-N-Benzyl-2-fluoro-3-phenylpropan-1-amine is deceptively difficult. While the molecule appears simple, the introduction of a fluorine atom at the beta-position to an amine (derived from Phenylalanine) is notorious for the "Aziridinium Shuffle."

Most users encounter three primary failure modes:

  • Racemization/Retention: Unexpected stereochemistry due to neighboring group participation (NGP).

  • Regioisomer Formation: Fluorine attacking the wrong carbon (C1 instead of C2).

  • Elimination: Formation of the cinnamyl derivative (styrene) instead of the fluoride.

The Core Directive: To achieve the (S)-configuration at the C2-fluoro position, you must first determine if your synthetic route relies on Direct Displacement (S_N2) or Anchimeric Assistance .

  • Route A (The Robust Path): Start with (R)-Phenylalaninol . Protect amine with an Electron Withdrawing Group (EWG) like Boc. Deoxyfluorinate (Inversion to S). Deprotect and Benzylate.

  • Route B (The "Direct" Path - Troubleshooting Focus): Start with (S)-N-benzyl-phenylalaninol . Attempt direct fluorination.[1][2] This is where most users fail.

Interactive Troubleshooting Diagrams

Diagram 1: The Mechanistic Divergence (Why your reaction failed)

This diagram illustrates the competition between the clean S_N2 pathway and the Aziridinium rearrangement that scrambles your product.

G Start Starting Material (S)-N-Benzyl-Phenylalaninol DAST Activation with DAST/Deoxo-Fluor Start->DAST Path1_Cond Condition: Amine Protonated or EWG-Protected DAST->Path1_Cond Path2_Cond Condition: Free Amine (N-Benzyl is nucleophilic) DAST->Path2_Cond Activated_OH Activated Alcohol (-OSF2NEt2) Path1_Cond->Activated_OH SN2 Direct Fluoride Attack (SN2) Activated_OH->SN2 Product_Inv PRODUCT A (Inversion) (R)-Fluoro-amine (Clean SN2) SN2->Product_Inv Inversion Aziridinium INTERMEDIATE Aziridinium Ion Path2_Cond->Aziridinium Intramolecular Displacement Attack_C2 F- Attack at C2 (Double Inversion = Retention) Aziridinium->Attack_C2 Attack_C1 F- Attack at C1 (Regioisomer) Aziridinium->Attack_C1 Product_Ret PRODUCT B (Retention) (S)-Fluoro-amine Attack_C2->Product_Ret Net Retention Product_Iso PRODUCT C Fluoromethyl-phenethylamine (Regioisomer) Attack_C1->Product_Iso Rearrangement

Caption: The "Aziridinium Shuffle." N-Benzyl groups promote aziridinium formation, leading to retention of configuration (Product B) but often mixed with regioisomers (Product C).

Diagram 2: Troubleshooting Decision Tree

DecisionTree Problem Identify Your Issue Issue1 Low ee% / Racemization Problem->Issue1 Issue2 Wrong Regioisomer Problem->Issue2 Issue3 Elimination (Styrene) Problem->Issue3 Sol1 Sol: Protonate Amine Use DAST + 2.2 eq HF/Pyridine or Switch to N-Boc Issue1->Sol1 Issue2->Sol1 Aziridinium Control Sol2 Sol: Lower Temp (-78°C) Avoid THF (Use DCM) Switch to Bio-Xtal/PBSF Issue3->Sol2 Sol3 Sol: Base-Free Conditions Use AlkylFluor or SulfoxFluor Issue3->Sol3

Caption: Rapid diagnostic flow for correcting common fluorination failures.

Technical Modules: The Fix

Module 1: Controlling the Mechanism (The N-Benzyl Problem)

If you are using DAST or Deoxo-Fluor on an N-benzyl amino alcohol, the nitrogen lone pair is nucleophilic enough to displace the activated hydroxyl group before the fluoride can.

The Symptom: You start with (S)-alcohol and expect (R)-fluoride (inversion), but you get (S)-fluoride (retention) mixed with a regioisomer. The Cause: The reaction proceeded via an Aziridinium ion.[3][4]

  • Step 1: OH activates.

  • Step 2: Nitrogen attacks C2 (Inversion 1) -> Aziridinium.

  • Step 3: Fluoride opens Aziridinium at C2 (Inversion 2) -> Net Retention.

The Solution (Protocol Adjustment): To force a clean S_N2 reaction (Inversion) or clean Aziridinium opening, you must control the amine's basicity.

ParameterRecommendationMechanism Impact
Protecting Group N-Boc or N-Cbz Strongly Recommended. EWGs suppress aziridinium. Forces clean Inversion.
N-Benzyl Fix Pre-complexation If you must use N-Benzyl, add 1.0-2.0 eq. of HBF₄·OEt₂ or HF·Pyridine before adding DAST. This protonates the amine, preventing aziridinium formation.
Reagent XtalFluor-E / PBSF These reagents are less prone to elimination side-products than DAST.
Module 2: Experimental Protocol (The "Self-Validating" Method)

This protocol is designed for the Deoxyfluorination of N-Boc-(R)-Phenylalaninol to yield the (S)-Fluoro product (after deprotection/benzylation). This is the most reliable route to high ee.

Reagents:

  • Substrate: (R)-N-Boc-Phenylalaninol (1.0 eq)

  • Reagent: Deoxo-Fluor (1.2 eq) or DAST (1.2 eq)[5]

  • Solvent: Anhydrous DCM (Do not use THF; it promotes elimination).

  • Base: None (or exogenous fluoride source like Et3N·3HF).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve substrate in DCM (0.1 M). Cool to -78°C (Critical).[5]

  • Addition: Add DAST dropwise. Warning: Exothermic.

  • Equilibration: Stir at -78°C for 1 hour.

  • Warming: Allow to warm slowly to Room Temperature (RT) over 4 hours.

    • Checkpoint: Check TLC.[5] If elimination (styrene) is visible (high Rf spot), your warming was too fast or the reaction is too basic.

  • Quench: Pour mixture into saturated NaHCO₃ (vigorous bubbling).

  • Workup: Extract with DCM. Wash with brine.[5] Dry over MgSO₄.[6]

Validation Check:

  • 19F NMR: Look for a signal around -170 to -180 ppm (typical for secondary alkyl fluorides).

  • Coupling Constants: The H-F geminal coupling should be ~48 Hz. If you see ~20 Hz, you might have formed a different species.

Module 3: Purification & Analysis

Separating the fluoro-amine from the elimination product is easy (flash column). Separating enantiomers requires chiral HPLC.[7]

Recommended Chiral Stationary Phases (CSP):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose carbamates).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm and 254 nm.

Frequently Asked Questions (FAQ)

Q: I used (S)-N-Benzyl-phenylalaninol and DAST, but I got the (S)-fluoro product. Shouldn't SN2 give me (R)? A: You fell into the Aziridinium Trap . Your amine was not protonated. The nitrogen displaced the leaving group to form an (S)-aziridinium (Inversion 1). Fluoride then attacked the more substituted carbon (C2) to open the ring (Inversion 2). Result: Net retention ((S)-product). Note: This path often yields 10-20% of the regioisomer (fluorine at C1).

Q: How do I remove the elimination byproduct (styrene derivative)? A: This side product is non-polar. It will elute very quickly on Silica gel (Hexane/EtOAc). The amine functionality in your product makes it much more polar. Use 1% Et3N in your eluent to prevent streaking of the amine.

Q: Can I use PyFluor or AlkylFluor instead of DAST? A: Yes, and you should. AlkylFluor (PhenoFluor derivative) allows for fluorination of secondary alcohols with significantly reduced elimination side reactions compared to DAST. It is more stable and often works at higher temperatures without decomposing the substrate.

References

  • Duthion, B., Pardo, D. G., & Cossy, J. (2010). Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols. Organic Letters, 12(20), 4620–4623.

  • Médoc, M., & Sobrio, F. (2015). Nucleophilic Fluorination and Radiofluorination via Aziridinium Intermediates: N-Substituent Influence. Journal of Organic Chemistry, 80(20), 10086–10097.

  • Goldberg, N. W., et al. (2016).[2] AlkylFluor: Deoxyfluorination of Alcohols. Organic Letters, 18(23), 6102–6104.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

Sources

Optimization of NaBH(OAc)3 concentration in reductive amination of α-fluoro aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of NaBH(OAc)3 Concentration & Stoichiometry Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Status: Active Guide

Executive Summary: The "Fluoro-Effect" Challenge

Why this is not a standard reductive amination:


-Fluoro aldehydes are chemically distinct from their non-fluorinated analogs. The high electronegativity of the fluorine atom induces two critical kinetic barriers:
  • Hydrate Stability: The carbonyl carbon is highly electrophilic, shifting the equilibrium toward the stable gem-diol (hydrate) form in the presence of trace water. This retards imine formation.[1]

  • Acidic

    
    -Proton:  The 
    
    
    
    -proton is significantly more acidic (
    
    
    lowered by ~5-10 units), increasing the risk of racemization (if chiral) and
    
    
    -elimination (defluorination) via enol/enamine intermediates.

The STAB Solution: Sodium Triacetoxyborohydride (STAB) is the reagent of choice because its steric bulk and mild acidity minimize the reduction of the aldehyde/hydrate, favoring the reduction of the more reactive iminium species. However, concentration control is the variable that determines chemoselectivity.

The Chemistry: Kinetic Competition & Mechanism

To optimize concentration, you must visualize the competing pathways. The goal is to maximize Path A (Imine Reduction) while suppressing Path B (Direct Reduction) and Path C (Elimination).

G Aldehyde α-Fluoro Aldehyde Hydrate Hydrate (Gem-Diol) (Dead End) Aldehyde->Hydrate + H2O (Fast) Imine Iminium Ion (Target Intermediate) Aldehyde->Imine + Amine (Slow Step) Alcohol Fluoro-Alcohol (Impurity) Aldehyde->Alcohol + NaBH(OAc)3 (If Imine slow) Hydrate->Aldehyde - H2O Product α-Fluoro Amine (Desired) Imine->Product + NaBH(OAc)3 (Fast) Elimination Defluorinated Alkene Imine->Elimination Base/Heat (-HF)

Figure 1: Kinetic competition in the reductive amination of


-fluoro aldehydes. Note the "Hydrate Sink" which necessitates specific stoichiometry adjustments.

Troubleshooting Dashboard

Use this matrix to diagnose issues based on your LCMS/NMR data.

SymptomProbable CauseThe Mechanistic "Why"Corrective Action
High % of Fluoro-Alcohol STAB added too early or in excess.

-F aldehydes form imines slowly. If STAB is present before the imine equilibrium is established, it reduces the free aldehyde.
Switch to Stepwise Protocol. Stir Aldehyde + Amine + Drying agent for 1-2h before adding STAB.
Low Conversion (Stalled) Stable Hydrate formation.The electron-withdrawing F atom stabilizes the gem-diol, making the carbonyl unavailable for amine attack.Add Dehydrating Agent. Use

(5 eq) or Molecular Sieves (4Å) during imine formation.
Defluorination (M-20 peak) Reaction too basic or hot.Basic conditions promote E1cB elimination of HF to form the enamine/alkene.Buffer the reaction. Ensure 1.0 eq of AcOH is present. Keep T < 20°C. Do not use TEA/DIPEA unless the amine is a salt.
Racemization (of

-center)
Extended reaction time.The acidic

-proton enolizes over time.
Kinetic Control. Increase STAB concentration slightly (to 1.5 eq) to speed up reduction once imine forms, limiting the window for enolization.

Optimization Protocols (FAQs)

Q1: What is the optimal stoichiometry for NaBH(OAc)3 with -fluoro aldehydes?

Recommendation: 1.3 – 1.5 Equivalents.

  • Standard Aldehydes: Usually 1.1 eq is sufficient.

  • 
    -Fluoro Aldehydes:  We recommend a slight excess (1.4 eq) because the reaction is often run in the presence of scavengers (like molecular sieves) or requires faster kinetics to outcompete racemization.
    
  • Warning: Do not exceed 2.0 eq. Large excesses of borohydride species can increase the basicity of the medium upon workup or promote side reactions with sensitive fluorinated motifs.

Q2: Should I add the STAB all at once or portion-wise?

Recommendation: Portion-wise (Stepwise). For


-fluoro substrates, the "One-Pot" method (mixing Amine + Aldehyde + STAB immediately) is risky.
  • Pre-complexation: Stir Amine + Aldehyde in DCE/DCM for 30-60 mins.

  • Reduction: Add NaBH(OAc)3 in a single portion after the imine forms. Reasoning: Adding STAB immediately favors direct reduction of the highly electrophilic aldehyde before the amine has a chance to displace the hydrate water.

Q3: How does concentration (Molarity) impact the reaction?

Recommendation: 0.1 M to 0.25 M (relative to aldehyde).

  • Too Dilute (<0.05 M): Imine formation (bimolecular) becomes too slow, allowing the hydrate equilibrium to dominate.

  • Too Concentrated (>0.5 M): Viscosity increases, and localized exotherms upon STAB addition can cause defluorination.

  • Tip: If solubility is an issue in DCE, adding small amounts of THF is acceptable, but avoid MeOH as it reacts with STAB over time.

Gold Standard Experimental Protocol

Objective: Reductive amination of a chiral


-fluoro aldehyde with a secondary amine, minimizing racemization and alcohol formation.

Reagents:

  • 
    -Fluoro Aldehyde (1.0 eq)
    
  • Amine (1.0 - 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Magnesium Sulfate (

    
    ) (anhydrous, 2-3 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Workflow:

  • Imine Formation (The Critical Step):

    • In a flame-dried flask under

      
      , dissolve the 
      
      
      
      -fluoro aldehyde (1.0 mmol) and Amine (1.1 mmol) in DCE (5 mL, 0.2 M).
    • Add

      
       (approx. 200-300 mg) and AcOH (1.0 mmol).
      
    • Technical Note: The

      
       is crucial here to shift the equilibrium away from the stable hydrate and drive imine formation.
      
    • Stir at Room Temperature (20-25°C) for 60-90 minutes. Monitor by TLC/LCMS to confirm imine mass.

  • Reduction:

    • Cool the mixture to 0°C (Ice bath). Cooling suppresses defluorination.

    • Add NaBH(OAc)3 (1.4 mmol) in one portion.

    • Allow to warm to RT naturally and stir for 2-4 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (slowly, gas evolution).
      
    • Extract with DCM (x3).

    • Crucial Step: Do not use strong acid workups (1M HCl) if the product retains the

      
      -fluorine, as it may induce elimination during isolation.
      

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6][8] The Journal of Organic Chemistry.[6][9]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996).[9] Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.[9] The Journal of Organic Chemistry.[6][9]

  • Common Organic Chemistry. (n.d.). Reductive Amination: Common Conditions (NaBH(OAc)3).[3][4][5]

Sources

Technical Support Center: Navigating Diastereoselectivity in Alkylamine Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the complex challenges of diastereoselective fluorination of alkylamines. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic strategies. As a senior application scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions frequently encountered when planning or troubleshooting diastereoselective fluorination reactions.

Q1: I am starting a new project involving the fluorination of a chiral alkylamine. Should I choose an electrophilic or a nucleophilic fluorinating agent?

The choice between an electrophilic and a nucleophilic fluorinating agent is a critical first step and depends heavily on your substrate and desired stereochemical outcome.

  • Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group (e.g., a hydroxyl or sulfonate group) by a fluoride ion source (e.g., DAST, Deoxo-Fluor®, or HF-based reagents).[1][2] It often proceeds via an S(_N)2 mechanism, which results in an inversion of stereochemistry at the reaction center.[1] This method is generally preferred for substrates with a good leaving group positioned at the desired fluorination site. However, be aware of potential side reactions like elimination, especially with hindered substrates.[3]

  • Electrophilic Fluorination: This method utilizes reagents that deliver an electrophilic fluorine equivalent ("F()⁺") to a nucleophilic carbon center, such as an enolate or an enamine.[4][5] Common reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[2][4] The stereochemical outcome is dictated by the facial selectivity of the fluorine transfer, which can be influenced by steric hindrance or by using chiral catalysts.[6][7]

Recommendation: For a substrate with a pre-existing stereocenter and a suitable leaving group, nucleophilic fluorination can be a predictable way to introduce fluorine with inversion of configuration. For creating a new stereocenter or when a suitable leaving group is not present, electrophilic fluorination of a prochiral precursor is often the more viable strategy.

Q2: My diastereomeric ratio (d.r.) is consistently low (close to 1:1). What are the most likely causes?

A low diastereomeric ratio suggests a lack of effective stereochemical control during the C-F bond formation. Several factors could be at play:

  • Insufficient Steric or Electronic Bias: The existing stereocenters in your substrate may not be exerting enough influence to direct the fluorinating agent to one face of the molecule over the other.

  • Reaction Mechanism: The reaction may be proceeding through a mechanism that erodes stereoselectivity, such as an S(_N)1-type pathway involving a planar carbocation intermediate.[1]

  • Inappropriate Reagent or Catalyst: The chosen fluorinating agent or catalyst may not be suitable for your specific substrate to induce high diastereoselectivity.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can all play a significant role in the transition state energetics that determine diastereoselectivity.[8]

Q3: Can I use a protecting group on my amine to influence the diastereoselectivity of the fluorination?

Absolutely. The choice of the nitrogen protecting group can have a profound impact on the stereochemical outcome of the fluorination reaction.[9] Bulky protecting groups can introduce significant steric hindrance, effectively blocking one face of the molecule and directing the fluorinating agent to the opposite face. Furthermore, some protecting groups can engage in hydrogen bonding or other non-covalent interactions that can help to rigidify the transition state and enhance diastereoselectivity. For instance, carbamate protecting groups like Boc and Cbz are commonly employed and their conformational preferences can influence the approach of the fluorinating reagent.[4]

Troubleshooting Guides

This section provides a more in-depth, problem-solving approach to common issues encountered during the diastereoselective fluorination of alkylamines.

Issue 1: Low Diastereomeric Ratio (d.r.)

You are obtaining a mixture of diastereomers with a d.r. close to 1:1.

start Low Diastereomeric Ratio (d.r.) temp Modify Reaction Temperature start->temp Is the reaction kinetically or thermodynamically controlled? solvent Screen Different Solvents temp->solvent Lowering temperature often improves kinetic selectivity. reagent Change Fluorinating Agent solvent->reagent Solvent polarity and coordinating ability can alter transition state. catalyst Introduce/Change Catalyst reagent->catalyst Different reagents have varying steric demands and mechanisms. protecting_group Modify N-Protecting Group catalyst->protecting_group A chiral catalyst can induce facial selectivity. analysis Analyze d.r. by NMR/Chiral HPLC protecting_group->analysis Steric bulk of protecting group can direct fluorination.

Troubleshooting workflow for low diastereoselectivity.

Parameter to Modify Explanation & Rationale Suggested Actions
Reaction Temperature Lowering the reaction temperature often enhances kinetic control, favoring the formation of the diastereomer that proceeds through the lower energy transition state.[10]Systematically decrease the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) and monitor the d.r.
Solvent The solvent can significantly influence the reaction's stereochemical outcome by affecting the solvation of intermediates and transition states.[8][11][12] Aprotic polar solvents are generally preferred for many fluorination reactions.Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, CH₂Cl₂, MeCN, Toluene). Fluorinated alcohols like HFIP have also shown remarkable effects on selectivity in some cases.[12]
Fluorinating Agent The steric bulk and reactivity of the fluorinating agent can dramatically impact diastereoselectivity. For electrophilic fluorinations, a bulkier reagent may exhibit greater facial selectivity.[7] For nucleophilic fluorinations, the choice of fluoride source can influence reactivity and side reactions.[1]If using an electrophilic reagent like Selectfluor®, consider trying a bulkier N-F reagent. If using a nucleophilic reagent like DAST, consider alternatives like Deoxo-Fluor® or different HF-amine complexes.[2][5]
Catalyst System The introduction of a chiral catalyst can be a powerful strategy to induce or enhance diastereoselectivity, especially in cases of low substrate control.[6] Lewis acids can also play a role by coordinating to the substrate and influencing its conformation.For electrophilic fluorinations, consider screening chiral Lewis acid or organocatalysts. For nucleophilic reactions, the addition of a Lewis acid might alter the reaction pathway and selectivity.
N-Protecting Group The size and nature of the amine protecting group can exert significant steric and electronic effects, thereby influencing the approach of the fluorinating agent.[4][9]If the current protecting group is small (e.g., Boc), consider switching to a bulkier group (e.g., a trityl or a substituted benzyl group).
Issue 2: Incorrect or Undesired Diastereomer is the Major Product

You are achieving good diastereoselectivity, but the major product is the undesired diastereomer.

start Incorrect Diastereomer is Major catalyst_control Employ Catalyst Control start->catalyst_control Can a catalyst override substrate bias? substrate_control Modify Substrate (Protecting Group) catalyst_control->substrate_control Use opposite enantiomer of a chiral catalyst. reagent_control Switch Fluorination Reagent/Mechanism substrate_control->reagent_control Change steric/electronic nature of substrate. inversion Consider Stereochemical Inversion reagent_control->inversion Switching from SN2 to a retention mechanism or vice-versa. analysis Confirm Stereochemistry of Product inversion->analysis If undesired product has a leaving group, consider inversion.

Troubleshooting workflow for obtaining the undesired diastereomer.

Strategy Explanation & Rationale Suggested Actions
Catalyst Control In some systems, the diastereoselectivity can be controlled by the chirality of the catalyst, allowing for access to either diastereomer from the same starting material.[6] This is a powerful strategy for "catalyst-controlled" diastereoselection.If using a chiral catalyst, try employing its opposite enantiomer. This can often lead to the formation of the opposite diastereomer as the major product.
Substrate Modification The inherent stereochemical bias of the substrate can be altered by changing protecting groups or other functionalities. A bulkier protecting group might reverse the facial selectivity of the fluorination.Experiment with different N-protecting groups of varying steric bulk. Analyze the conformational preferences of the protected amine to predict the likely direction of attack.
Change of Fluorination Strategy If you are using a nucleophilic method that gives the undesired diastereomer via inversion, consider a strategy that might proceed with retention of configuration, or vice-versa. For example, if direct fluorination of an alcohol with DAST gives the wrong diastereomer, an alternative could be to convert the alcohol to a different leaving group or to use a double inversion sequence.If using a nucleophilic displacement, explore electrophilic fluorination of a corresponding enolate or enamine if feasible. Conversely, if an electrophilic approach is giving the undesired isomer, investigate if a nucleophilic pathway is accessible.
Post-Fluorination Stereochemical Inversion If the undesired diastereomer can be isolated, it may be possible to invert the newly formed stereocenter in a subsequent step. This is only feasible if the fluorine atom is not at the stereocenter to be inverted.This is a highly substrate-dependent strategy and would require a separate synthetic step. For example, if a neighboring hydroxyl group is present, a Mitsunobu reaction could be used to invert its stereochemistry.

Experimental Protocols

Here are representative, detailed protocols for common diastereoselective fluorination reactions. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: Electrophilic Fluorination of a Chiral N-Boc Protected Amine using Selectfluor®

This protocol is a general guideline for the fluorination of an enolate derived from a chiral N-Boc protected amine.

Reactant Preparation:

  • To a flame-dried, argon-purged flask, add the N-Boc protected alkylamine (1.0 equiv.) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base such as LDA or LHMDS (1.1 equiv.) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

Fluorination Reaction:

  • In a separate flame-dried flask, dissolve Selectfluor® (1.2 equiv.) in anhydrous DMF (note: some sources advise against mixing Selectfluor with DMF due to exothermic reactions, so proceed with caution and consider alternative solvents like acetonitrile[13]).

  • Slowly add the Selectfluor® solution to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 6 hours.

Work-up and Purification:

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the diastereomers. The d.r. can be determined by ¹H or ¹⁹F NMR analysis of the crude product or purified fractions.

Protocol 2: Nucleophilic Deoxyfluorination of a Chiral β-Amino Alcohol using DAST

This protocol describes the fluorination of a chiral β-amino alcohol with inversion of configuration at the hydroxyl-bearing carbon.

Reactant Preparation:

  • To a flame-dried, argon-purged flask, add the chiral β-amino alcohol (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to -78 °C.

Fluorination Reaction:

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equiv.) dropwise to the cooled solution via syringe.[2]

  • Stir the reaction mixture at -78 °C for 30 minutes and then allow it to slowly warm to room temperature.

  • Continue stirring at room temperature for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

References

  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Available at: [Link]

  • February 2018 — "Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds". Available at: [Link]

  • Highly efficient diastereoselective reduction of alpha-fluoroimines - PubMed. Available at: [Link]

  • Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes - PMC - NIH. Available at: [Link]

  • Highly diastereoselective synthetic route to enantiopure beta(2)-amino acids and gamma-amino alcohols using a fluorinated oxazolidine (Fox) as chiral auxiliary - PubMed. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn -aza-Henry reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05910F. Available at: [Link]

  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - Chemical Science (RSC Publishing). Available at: [Link]

  • Highly Diastereoselective Construction of Carbon– Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates - Frontiers. Available at: [Link]

  • Diastereodivergent Synthesis of Fluorinated Cyclic β3-Amino Acid Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • Remarkable Solvent Effect of Fluorinated Alcohols on Azo–Ene Reactions - ResearchGate. Available at: [Link]

  • New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed. Available at: [Link]

  • Fluorinated Amine Stereotriads via Allene Amination - PMC - NIH. Available at: [Link]

  • N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Experimental Methods in Organic Fluorine Chemistry | Tomoya Kitazume, - Taylor & Francis eBooks. Available at: [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]

  • Recent Advances on Fluorine Chemistry - PMC - NIH. Available at: [Link]

  • Diastereoselective synthesis of fluorinated, seven-membered beta-amino acid derivatives via ring-closing metathesis - PubMed. Available at: [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - MDPI. Available at: [Link]

  • Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. Available at: [Link]

Sources

Technical Guide: Overcoming Purification Challenges of β-Fluoroamines

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Stability, Volatility, and Isolation of β-Fluoroamines

Executive Summary

The β-fluoroamine motif is a privileged scaffold in medicinal chemistry, valued for its ability to modulate pKa (typically lowering it by 1–2 log units compared to the parent amine), improve metabolic stability, and enhance blood-brain barrier penetration.[1] However, these physicochemical advantages introduce distinct purification challenges. The inductive effect of fluorine reduces amine basicity but not enough to prevent interaction with acidic silanols, leading to severe peak tailing. Furthermore, the potential for HF elimination (defluorination) and the high volatility of low-molecular-weight congeners often result in "phantom yields"—where product is observed by NMR but lost during isolation.

This guide provides an autonomous, non-templated troubleshooting framework designed to resolve these specific failure modes.

Part 1: The Stability Paradox (HF Elimination)

Q: Why does my β-fluoroamine decompose during concentration or chromatography, even though C–F bonds are supposedly strong?

A: While the C–F bond is strong (approx. 105 kcal/mol), β-fluoroamines are susceptible to HF elimination under specific conditions, driving the formation of enamines or imines. This is rarely a spontaneous unimolecular decomposition but rather an E1cb-like elimination triggered by basic conditions or heat.

  • The Mechanism: The electronegative fluorine atom acidifies the β-protons. If the amine nitrogen is quaternized (e.g., during salt formation with excess acid) or if the molecule is heated in the presence of a base (even weak bases like bicarbonate during workup), the β-proton can be abstracted. This leads to the expulsion of fluoride and the formation of an enamine.

  • The "Gauche" Stabilizing Factor: Paradoxically, in the neutral ground state, β-fluoroamines prefer a gauche conformation due to hyperconjugation (

    
    ). This actually stabilizes the molecule against elimination by misaligning the orbitals required for an anti-periplanar E2 elimination.
    
  • Troubleshooting Protocol:

    • Avoid Thermal Stress: Never heat the crude mixture above 40°C during rotary evaporation.

    • Buffer Control: If an aqueous workup is necessary, avoid strong bases (NaOH). Use saturated

      
       or phosphate buffer (pH 7–8).
      
    • Acidic Quench: For reactions using fluoride sources (like TBAF or CsF), quench with a stoichiometric amount of acetic acid before concentration to neutralize highly basic fluoride species (e.g.,

      
      ) which are potent elimination catalysts.
      
Part 2: Chromatographic Challenges (Streaking & Detection)

Q: My compound streaks across the entire column on silica gel, even with 1% TEA. How do I fix this?

A: The inductive effect of the β-fluorine lowers the pKa of the amine (from ~10.5 to ~9.0), but it remains basic enough to hydrogen-bond strongly with the acidic silanols (


) of silica gel. Standard "basification" with Triethylamine (TEA) is sometimes insufficient because the fluorine atom increases the lipophilicity, altering the adsorption kinetics.

Recommended Stationary Phase Strategy:

MethodSuitabilityNotes
Standard Silica + 1-5% TEA LowOften insufficient; TEA can co-elute or contaminate NMR.
Amine-Functionalized Silica High The "capped" surface prevents silanol interactions. No mobile phase additives required.
Basic Alumina (Activity III) High Excellent for acid-sensitive fluoroamines. Requires lower polarity eluents.
C18 (Reverse Phase) MediumGood for separation, but requires acidic modifiers (TFA/Formic Acid) which must be removed later.

Q: I cannot see my compound on the TLC plate. It has no UV activity.

A: Many aliphatic β-fluoroamines lack a chromophore.

  • Visualization: Use Ninhydrin (stains amines red/purple) or Permanganate (stains C-H bonds yellow). Note: Iodine staining can sometimes cause oxidative decomposition of sensitive amines.

  • Derivatization: For HPLC, consider pre-column derivatization with benzyl chloride or Fmoc-Cl if precise quantification is needed.

Part 3: Handling Volatility (The "Phantom Yield" Issue)

Q: The crude NMR looks perfect, but after drying on the high-vac, I lost 50% of my mass. Where did it go?

A: Low molecular weight β-fluoroamines are significantly more volatile than their non-fluorinated counterparts due to reduced intermolecular hydrogen bonding (fluorine is a poor hydrogen bond acceptor).

The Solution: Isolation as a Hydrochloride Salt Converting the volatile free base into a non-volatile salt is the most reliable isolation method.

Protocol: Anhydrous Salt Formation

  • Dissolution: Dissolve the crude oil in a minimum amount of anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).

  • Precipitation: Dropwise add 2.0 equivalents of 2M or 4M HCl in Dioxane (or Ether) at 0°C.

    • Why Dioxane? It is less volatile than ether and allows for better crystal growth.

  • Observation: A white precipitate should form immediately.

  • Isolation:

    • If solid:[2] Filter under argon/nitrogen to avoid moisture absorption (many fluoroamine salts are hygroscopic).

    • If oil/gum: Decant the supernatant, wash the gum with fresh ether, and triturate (scratch the flask side) to induce crystallization.

  • Drying: Dry under high vacuum at room temperature. The salt is stable and non-volatile.

Part 4: Strategic Decision Workflows
Workflow 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude β-Fluoroamine CheckVolatile Is MW < 200 or bp < 150°C? Start->CheckVolatile VolatileYes High Volatility Risk CheckVolatile->VolatileYes Yes VolatileNo Low Volatility Risk CheckVolatile->VolatileNo No CheckStable Stable to Silica? SilicaYes Standard Flash (DCM/MeOH + 1% NH4OH) CheckStable->SilicaYes Yes SilicaNo Streaking/Decomp CheckStable->SilicaNo No SaltFormation Isolate as HCl/TFA Salt (Precipitation) VolatileYes->SaltFormation Mandatory VolatileNo->CheckStable AltPhase Use Basic Alumina or Amine-Silica SilicaNo->AltPhase Switch Phase

Figure 1: Decision tree for selecting the optimal isolation pathway based on molecular weight and stability.

Workflow 2: Mechanism of HF Elimination (Decomposition)

HFElimination Substrate β-Fluoroamine (Gauche Conformation) BaseAttack Base (B:) attacks acidic β-Proton Substrate->BaseAttack Heat/Base Transition Transition State (E1cb-like) BaseAttack->Transition Product Enamine/Imine + HF (Salt) Transition->Product Irreversible

Figure 2: The E1cb elimination pathway. Note that quaternization of the amine (making it a better leaving group) or strong heating accelerates this process.

References
  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[3] Journal of Organic Chemistry, 77(8), 4177–4183. Link

  • Pahadi, N., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society, 141(18), 7578–7584. Link

  • Alunni, S., et al. (2003).[4] Catalysis of the beta-elimination of HF from isomeric 2-fluoroethylpyridines... E1cb irreversible mechanisms. Journal of Organic Chemistry, 68(3), 718-725.[4] Link

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Link

Sources

Optimization of reaction time and temperature for 2-fluoro-3-phenylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals navigating the complexities of synthesizing fluorinated amines. The introduction of a fluorine atom at the


-position of an amine profoundly impacts its pKa, lipophilicity, and metabolic stability.

The most robust and highly enantioselective route to 2-fluoro-3-phenylpropan-1-amine involves a two-step sequence: an organocatalytic


-fluorination of 3-phenylpropanal, followed by a reductive amination. However, this sequence is highly sensitive to reaction time and temperature . Below is our comprehensive, field-proven guide to optimizing these parameters, complete with self-validating protocols and mechanistic troubleshooting.

Core Synthetic Workflow

Workflow A 3-Phenylpropanal B 2-Fluoro-3-phenylpropanal A->B NFSI, MacMillan Catalyst THF/i-PrOH, -20°C, 12h C This compound B->C NH4OAc, NaBH(OAc)3 DCE, 20°C, 2h

Two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Every protocol must act as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Step A: Enantioselective Organocatalytic -Fluorination
  • Preparation: Charge a flame-dried round-bottom flask with (2S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Catalyst, 0.2 equiv) and a 9:1 mixture of THF/isopropanol.

  • Substrate Addition: Add 3-phenylpropanal (1.0 equiv) and stir at room temperature for 5 minutes to initiate catalyst-substrate binding.

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath and strictly equilibrate the internal temperature to -20 °C .

  • Fluorination: Add N-fluorobenzenesulfonimide (NFSI) (1.2 equiv) in one portion.

  • Validation Checkpoint: Stir at -20 °C for exactly 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS. The reaction is complete when the starting aldehyde is fully consumed.

  • Workup: Quench cold with saturated aqueous NaHCO3. Extract with diethyl ether, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate 2-fluoro-3-phenylpropanal.

Step B: Reductive Amination
  • Preparation: Dissolve the purified 2-fluoro-3-phenylpropanal (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add ammonium acetate (10.0 equiv) and stir at 20 °C for 30 minutes. Crucial: Do not add the reducing agent yet.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise. You will observe a mild, self-validating exotherm and gas evolution.

  • Completion: Stir the suspension at 20 °C for 2 hours.

  • Workup: Quench by slowly adding 1N NaOH to adjust the aqueous layer to pH ~10 (free-basing the amine). Extract with dichloromethane (DCM), wash with brine, dry over K2CO3, and concentrate in vacuo to afford this compound.

Optimization of Reaction Time and Temperature

The interplay between time and temperature dictates both the chemical yield and the enantiomeric excess (ee). The table below summarizes the causality of these parameters based on rigorous optimization data.

StepTemp (°C)Time (h)Yield (%)ee (%)Causality & Observation
1. Fluorination -20128594Optimal. Suppresses the racemic background reaction while maintaining acceptable catalytic turnover.
1. Fluorination 068982Sub-optimal. Faster kinetics, but thermal activation of the uncatalyzed enol fluorination erodes enantiopurity.
1. Fluorination 2029265Failure. Severe ee erosion. Catalyst degradation is observed alongside rapid racemic background fluorination.
2. Red. Amination 047594Sub-optimal. Sluggish imine formation leaves unreacted aldehyde, which is prematurely reduced to the alcohol side-product.
2. Red. Amination 2029094Optimal. Rapid imine formation outcompetes direct aldehyde reduction.
2. Red. Amination 4016094Failure. Increased thermal energy drives aldol condensation of the highly reactive

-fluoroaldehyde.

Troubleshooting Guides & FAQs

Q: Why does the enantiomeric excess (ee) drop significantly if the fluorination temperature exceeds -10 °C? A: This is a kinetic competition issue. At temperatures above -10 °C, the background, uncatalyzed electrophilic fluorination of the aldehyde's enol tautomer begins to compete with the enamine-catalyzed pathway[1]. Because the background reaction lacks a chiral environment, it produces a racemic mixture. Maintaining the reaction at -20 °C kinetically freezes the background enolization, ensuring fluorination occurs exclusively through the chiral enamine intermediate.

Q: Can I extend the fluorination reaction time to 24 hours at -20 °C to push for 100% conversion? A: It is highly discouraged. Extended reaction times lead to product degradation. Specifically, the


-fluoroaldehyde product can undergo racemization over time due to the increased acidity of the 

-proton. Furthermore, prolonged exposure to excess NFSI can lead to

-difluorination. It is better to stop the reaction at 12 hours and accept an 85% yield to preserve the 94% ee.

Q: During reductive amination, I observe significant amounts of the corresponding alcohol (2-fluoro-3-phenylpropan-1-ol) instead of the amine. How can I minimize this? A: This occurs when the reducing agent attacks the aldehyde before the imine has fully formed. To prevent this, ensure you stir the


-fluoroaldehyde with the ammonium acetate for at least 30 minutes at 20 °C before adding the reducing agent. Temperature is critical here: dropping the temperature to 0 °C slows down imine formation, ironically increasing the amount of alcohol byproduct.

Q: Why is NaBH(OAc)3 preferred over NaBH4 or NaBH3CN for the reductive amination? A: NaBH(OAc)3 is a notably milder and more selective reducing agent[2]. It selectively reduces the protonated iminium ion without reducing the unreacted


-fluoroaldehyde. NaBH4 is too aggressive and will indiscriminately reduce your starting material. While NaBH3CN is also selective, it is highly toxic, requires strict pH control, and risks generating hydrogen cyanide gas under acidic conditions.

Mechanistic Pathway: Organocatalytic Fluorination

Understanding the catalytic cycle is essential for troubleshooting. The MacMillan catalyst acts by lowering the LUMO of the substrate through iminium formation, followed by deprotonation to form a reactive, electron-rich enamine that attacks the electrophilic fluorine source.

CatalyticCycle Cat MacMillan Catalyst Iminium1 Iminium Ion Cat->Iminium1 + Aldehyde Aldehyde 3-Phenylpropanal Aldehyde->Iminium1 Enamine Enamine Intermediate Iminium1->Enamine Deprotonation FluorinatedIminium α-Fluoro Iminium Ion Enamine->FluorinatedIminium + NFSI (Fluorination) FluorinatedIminium->Cat Regeneration Product 2-Fluoro-3-phenylpropanal FluorinatedIminium->Product Hydrolysis

Catalytic cycle for the enantioselective α-fluorination of aldehydes.

References

  • MacMillan, D. W. C., & Beeson, T. D. (2005).

    
    -Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. URL:[Link]
    
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

Sources

Minimizing side-product formation during the synthesis of 2-fluoro-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical protocols to minimize side-product formation during the synthesis of 2-fluoro-3-phenylpropan-1-amine.

Minimizing Side-Products & Optimizing Regioselectivity

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing This compound (Structure: Ph-CH2-CH(F)-CH2-NH2). Unlike standard primary fluorinations, this scaffold presents a high risk of regiochemical scrambling and elimination due to the proximity of the nitrogen atom and the homobenzylic position.

Part 1: Strategic Overview & Pathway Selection

The Core Challenge: The "Aziridinium Trap"

The most common failure mode in synthesizing this molecule is regiochemical scrambling .

  • Target: 2-fluoro-1-amine (Fluorine at secondary carbon).

  • Common Precursor: 1-amino-3-phenylpropan-2-ol (derived from benzyl epoxide).

  • The Risk: If the amine protecting group is not sufficiently deactivating, the nitrogen lone pair attacks the activated alcohol (DAST-intermediate), forming an aziridinium ion .

  • The Outcome: Fluoride opens the aziridinium ring at the least hindered position (primary carbon), yielding the wrong regioisomer (1-fluoro-2-amine) or a mixture.

Recommended Route: Deoxofluorination of N-Phthaloyl Precursors

To enforce direct substitution (


) and prevent rearrangement, you must completely deactivate the nitrogen nucleophilicity. Standard carbamates (Boc, Cbz) are often insufficient and can lead to oxazolines.
Optimal Strategy: 
  • Precursor Synthesis: Ring opening of 2-benzyloxirane with ammonia/phthalimide source.

  • Protection: Use Phthalimide (Phth) or Tosyl (Ts) protection.

  • Fluorination: DAST or Deoxo-Fluor at low temperature.

  • Deprotection: Hydrazine (for Phth) or Sodium Naphthalenide (for Ts).

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "I am getting a mixture of the 2-fluoro and 1-fluoro isomers."

Diagnosis: Aziridinium Ion Intervention. Your protecting group is participating in the reaction. Even with Boc/Cbz, the carbonyl oxygen or nitrogen can attack the activated secondary alcohol, forming an intermediate that opens preferentially at the primary carbon.

Corrective Action:

  • Switch Protecting Group: Move to N-Phthaloyl (Phth) or N,N-Bis(sulfonyl) protection. These groups sterically and electronically prevent the nitrogen from attacking the activated center.

  • Protocol Adjustment: Ensure the reaction remains strictly anhydrous. Water can open the intermediate oxazoline/aziridine to form amino-alcohol impurities.

Issue 2: "My product contains significant amounts of alkene (Allylbenzene derivative)."

Diagnosis: E2 Elimination. The fluoride source (DAST/Deoxo-Fluor) acts as a base, or the reaction conditions promote proton abstraction from the


-carbon (homobenzylic position). The resulting product is 3-phenylprop-1-ene (allylbenzene) or conjugated styrenes.

Corrective Action:

  • Lower Temperature: Conduct the addition of DAST at -78°C and do not exceed -20°C until the reaction is complete.

  • Change Reagent: Switch to PyFluor (2-pyridinesulfonyl fluoride) or PhenoFluor . These reagents are less basic and have shown significantly reduced elimination rates in secondary alcohol fluorinations [1].

  • Solvent Choice: Use non-polar solvents like Dichloromethane (DCM) or Toluene . Avoid THF if elimination is high, as it can solvate cations and promote elimination.

Issue 3: "I observe an 'Oxazoline' impurity instead of the fluoride."

Diagnosis: Neighboring Group Participation (NGP) by Carbonyl. If you are using N-Boc or N-Cbz, the carbonyl oxygen attacks the activated alcohol (C-OSF


NEt

), cyclizing to form a 2-oxazolidinone or an oxazoline.

Corrective Action:

  • Immediate Fix: This pathway is intrinsic to amide/carbamate protecting groups in this scaffold. You must switch to a non-carbonyl protecting group (Sulfonyl) or a cyclic imide (Phthaloyl).

Part 3: Visualizing the Side-Reaction Pathways

The following diagram illustrates the critical bifurcation point between the desired


 pathway and the undesired Aziridinium/Oxazoline pathways.

SideReactions Start Precursor: N-Protected 1-amino-3-phenylpropan-2-ol Activated Activated Intermediate (R-O-SF2-NEt2) Start->Activated DAST/Deoxo-Fluor Target TARGET: This compound (Direct SN2) Activated->Target F- Attack (SN2) (Requires Non-Nucleophilic PG) Aziridinium Aziridinium Ion (N-Attack) Activated->Aziridinium NGP (Weak PG) Elimination Elimination Product: Allylbenzene / Styrene Activated->Elimination Base/High Temp Oxazoline Oxazoline/Oxazolidinone (O-Attack from Boc/Cbz) Activated->Oxazoline NGP (Boc/Cbz) Aziridinium->Target Minor Path WrongIsomer WRONG ISOMER: 1-Fluoro-2-amine (Primary Attack) Aziridinium->WrongIsomer Major Path (Sterics)

Caption: Mechanistic divergence in the fluorination of beta-amino alcohols. Green path requires non-nucleophilic protection (Phthaloyl/Tosyl).

Part 4: Optimized Experimental Protocol

Protocol: Deoxofluorination of N-Phthaloyl-1-amino-3-phenylpropan-2-ol

This protocol uses N-Phthaloyl protection to eliminate NGP and minimize rearrangement.

Reagents:

  • Substrate: N-(2-hydroxy-3-phenylpropyl)phthalimide (1.0 equiv)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

  • Quench: Sat. aq. NaHCO

    
    
    

Step-by-Step:

  • Preparation: Dry the substrate N-(2-hydroxy-3-phenylpropyl)phthalimide under high vacuum for 4 hours. Dissolve in anhydrous DCM under Argon/Nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature suppresses elimination.

  • Addition: Add DAST dropwise via syringe over 10-15 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (ice bath) over 2 hours. Do not heat to room temperature unless TLC shows incomplete conversion.

    • Checkpoint: Monitor by TLC. If starting material remains, add 0.2 equiv DAST at 0°C.

  • Quench: Pour the cold reaction mixture slowly into a vigorously stirring saturated NaHCO

    
     solution at 0°C. Caution: Vigorous CO
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The fluoro-product is typically less polar than the alcohol.

Data Summary Table: Protecting Group Impact

Protecting GroupPrimary RiskRegioselectivityElimination RiskRecommendation
Boc / Cbz Oxazoline formationPoor (Scrambling)ModerateAvoid
Benzyl (Bn) Aziridinium formationPoor (Wrong Isomer)HighAvoid
Tosyl (Ts) None (Electronic deactivation)Excellent (Direct SN2)LowRecommended
Phthaloyl (Phth) None (Steric/Electronic block)Excellent (Direct SN2)LowHighly Recommended

References

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source:[1] Journal of the American Chemical Society URL:[Link]

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications Source: National Institutes of Health (PMC) URL:[Link]

  • Enantioselective synthesis of β-fluoroamines from β-amino alcohols Source: PubMed URL:[Link]

Sources

Improving the molar activity of [18F] labeled 2-fluoro-3-phenylpropan-1-amine

Technical Support Center: Optimizing Molar Activity ( ) for [18F]2-Fluoro-3-phenylpropan-1-amine

Welcome to the Radiochemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing [18F]this compound . Because this tracer structurally mimics endogenous phenethylamines and targets saturable central nervous system receptors, achieving a high Molar Activity (

1

This guide provides a root-cause analysis, troubleshooting FAQs, and a self-validating experimental workflow to eliminate isotopic and chemical dilution during your radiosynthesis.

Part 1: Root Cause Analysis of Molar Activity Degradation

Molar activity degradation in aliphatic nucleophilic radiofluorination stems from two distinct pathways: Isotopic Dilution (contamination with stable [19F]fluoride) and Chemical Dilution (co-elution of UV-active pseudo-carriers).

RootCauseRootMolar Activity (Am) DegradationIsotopeIsotopic Dilution (19F)Root->IsotopeChemicalChemical Dilution (Pseudo-carrier)Root->ChemicalTubingPTFE Tubing RadiolysisIsotope->TubingGlassGlassware LeachingIsotope->GlassPrecursorUnreacted PrecursorChemical->PrecursorEliminationE2 Elimination ProductsChemical->Elimination

Fig 1. Logical relationship of factors degrading the molar activity of 18F-tracers.

Part 2: Troubleshooting Guides & FAQs

Q1: My starting [18F]fluoride activity is >30 GBq, but my final


 is consistently below 50 GBq/µmol. Where is the cold fluorine coming from?A1:23

2

Q2: I have replaced my PTFE lines, but I am still seeing batch-to-batch variability in


. Could my reagents or reaction vessels be the culprit?A2:4

Q3: My HPLC chromatogram shows a massive UV peak co-eluting with my radioactive [18F]this compound peak. Is this 19F contamination? A3: Not necessarily. This is likely a pseudo-carrier . The precursor for this synthesis is typically a secondary sulfonate (e.g., 1-(N-Boc-amino)-3-phenylpropan-2-yl 4-methylbenzenesulfonate). Under the harsh basic conditions (K₂CO₃) and high temperatures (110°C) used for Sₙ2 radiofluorination, the precursor is highly susceptible to E2 elimination . This side reaction strips the tosylate and a neighboring proton to form an alkene (N-Boc-3-phenylprop-2-en-1-amine), which, after acidic deprotection, yields cinnamylamine. Cinnamylamine is structurally nearly identical to your product and will co-elute on standard C18 gradients, artificially inflating your UV mass calculation and crashing your apparent


Q4: How should I accurately calculate and report the Molar Activity for my regulatory submissions? A4:


1


1

Part 3: Standardized Optimization Workflow

To guarantee a self-validating, high-

WorkflowS11. 18F Recovery(PP Tubing)S22. Azeotropic Drying(Non-glass Vial)S1->S2S33. SN2 Fluorination(95°C, 10 min)S2->S3S44. Boc Deprotection(Acidic)S3->S4S55. HPLC & QC(Baseline Sep)S4->S5

Fig 2. Optimized experimental workflow for high molar activity synthesis of aliphatic amines.

Step-by-Step Methodology
  • System Passivation & Isotope Recovery: Flush the Polypropylene (PP) delivery lines with sterile water. Trap the cyclotron-produced [18F]fluoride onto a pre-conditioned QMA (quaternary methylammonium) carbonate cartridge.

  • Elution & Azeotropic Drying: Elute the [18F]fluoride into a glassy carbon or COC reaction vessel using a low-volume eluent (e.g., 1.5 mg K₂.₂.₂, 0.3 mg K₂CO₃ in 0.5 mL H₂O/MeCN). Dry azeotropically at 95°C under a steady stream of helium to prevent thermal degradation of the phase transfer catalyst.

  • Radiofluorination (Sₙ2): Dissolve 1.5 mg of the precursor (1-(N-Boc-amino)-3-phenylpropan-2-yl tosylate) in 0.5 mL anhydrous DMSO. Add to the dried[18F]fluoride complex. Heat at 95°C for 10 minutes . Causality note: Restricting the temperature to 95°C minimizes E2 elimination side-products while maintaining sufficient Sₙ2 energy.

  • Deprotection: Cool the reactor to 50°C. Add 0.5 mL of 1M HCl to cleave the N-Boc protecting group. Heat at 90°C for 5 minutes. Neutralize the mixture with 0.5 mL of 1M NaOH and dilute with HPLC mobile phase.

  • HPLC Purification: Inject the crude mixture onto a semi-preparative reversed-phase C18 column. Use an optimized isocratic mobile phase (e.g., 15% Methanol / 85% 0.1M ammonium formate buffer) to ensure baseline resolution between the elimination pseudo-carrier and the [18F]this compound product.

  • Self-Validating QC &

    
     Quantification: 
    Before batch release, inject an aliquot of the formulated product onto an analytical HPLC. Calculate the cold mass using a pre-established UV calibration curve (at 254 nm) of the non-radioactive reference standard. Calculate 
    
    
    at EOS. If the UV area exceeds the validated threshold, the batch fails validation, triggering an automated review of tubing and reagent integrity.

Part 4: Quantitative Impact of Contamination Sources

Contamination SourceMechanism of

Reduction
Estimated [19F] ContributionRecommended Mitigation
PTFE (Teflon) Tubing Radiolysis of C-F bonds under high beam current10 - 50 nmol per batchSwitch to Polypropylene (PP) or PEEK tubing[2].
Borosilicate Glassware Alkaline leaching of trace fluorides during drying1 - 5 µM in solutionUse glassy carbon, quartz, or cyclic olefin copolymer (COC) vials[4].
Reagents (K₂CO₃ / K₂.₂.₂) Trace environmental [19F] impurities1 - 10 nmol per batchUse ultra-pure, trace-metals basis reagents; minimize elution volumes.
Pseudo-carriers Co-elution of E2 elimination products (e.g., cinnamylamine)N/A (Chemical dilution, not isotopic)Optimize HPLC gradient; reduce reaction temperature to 95°C.

References

  • Factors affecting the specific activity of[(18)F]fluoride from a [(18)O] water target. ResearchGate.[Link]

  • Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications. National Institutes of Health (NIH).[Link]

  • EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. National Institutes of Health (NIH).[Link]

  • UCLA Electronic Theses and Dissertations. eScholarship.[Link]

Stability testing of 2-fluoro-3-phenylpropan-1-amine under different storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Stability Profiling, Storage Protocols, and Degradation Mechanisms Ticket ID: STAB-2F3P-001

Welcome to the Technical Support Portal

As a Senior Application Scientist, I understand that working with fluorinated amines like 2-fluoro-3-phenylpropan-1-amine presents a unique set of challenges. This molecule combines the reactivity of a primary amine with the specific electronic effects of a


-fluorine atom adjacent to a benzylic center.

This guide is structured to troubleshoot active issues you may be facing in the lab. It moves beyond generic advice to address the specific chemical liabilities of this scaffold.

Part 1: Quick Reference Stability Profile

Before troubleshooting, verify your baseline conditions against this standard.

ParameterRecommendationTechnical Rationale
Preferred Form Hydrochloride (HCl) Salt The free base is likely a hygroscopic oil prone to oxidation and carbamylation. The lattice energy of the salt stabilizes the molecule.
Storage Temp -20°C (Long Term) Minimizes kinetic energy available for HF elimination (defluorination).
Atmosphere Argon/Nitrogen Overlay Essential for the free base to prevent reaction with atmospheric CO

.
Solvent Compatibility Methanol, Water (Acidic) Avoid basic solvents (e.g., Pyridine, unbuffered DMSO) which promote

-elimination.
Critical Risk

-Elimination of HF
The fluorine at C2 is prone to leaving if the benzylic protons (C3) are deprotonated.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My sample has turned from a white solid into a yellow, sticky gum."

Diagnosis: Hygroscopicity and Carbamylation. Root Cause: If you are working with the free base, it is reacting with atmospheric moisture and carbon dioxide. Primary amines are nucleophilic; they attack CO


 to form carbamic acid, which then stabilizes as a carbamate salt (often with another equivalent of the amine).

The Fix:

  • Immediate Action: Do not heat the gum to "dry" it; this will accelerate degradation.

  • Remediation: Dissolve the gum in anhydrous diethyl ether or dichloromethane. Bubble dry HCl gas (or add HCl in dioxane) to precipitate the amine as a stable Hydrochloride salt. Filter and dry under vacuum.

  • Prevention: Always store the free base under an inert atmosphere (Argon).

Issue 2: "I see a growing impurity peak at [M-20] in my LC-MS data."

Diagnosis: Thermal or Base-Catalyzed Defluorination (HF Elimination). Root Cause: This is the most critical chemical liability of This compound .

  • Mechanism: The molecule has a fluorine at C2 and benzylic protons at C3. Benzylic protons are acidic (

    
    , lowered further by the inductive effect of the neighbor fluorine).
    
  • Under thermal stress or basic conditions, a base abstracts a benzylic proton, leading to the elimination of Fluoride (F

    
    ) and the formation of a conjugated styrene-like double bond (cinnamyl amine derivative).
    
  • Mass Spec Signature: The loss of HF results in a mass difference of exactly 20.006 Da.

The Fix:

  • Check your Mobile Phase: Are you using a high pH buffer (pH > 8)? Switch to an acidic mobile phase (Formic acid/Ammonium Formate, pH 3-4).

  • Check your Diluent: Avoid dissolving the sample in DMSO if it will sit for long periods, as DMSO can sometimes act as a weak base or support elimination mechanisms in fluorinated motifs. Use Acetonitrile/Water (1:1).

Issue 3: "The compound shows no retention on my standard C18 column."

Diagnosis: "Blow-through" of polar basic analytes. Root Cause: The primary amine is highly polar and positively charged at neutral/acidic pH. It repels the hydrophobic C18 stationary phase.

The Fix: Do not simply increase the organic ratio; this will make it elute faster.

  • Option A (Recommended): Use a PFPP (Pentafluorophenyl propyl) column. The fluorine-fluorine interactions and pi-pi interactions with the phenyl ring of your analyte provide superior retention and selectivity.

  • Option B: Use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Amide or Bare Silica column.

  • Option C: Add an ion-pairing agent (e.g., 0.1% Heptafluorobutyric acid - HFBA) to the mobile phase to neutralize the charge and increase hydrophobicity on C18.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the two primary degradation risks: Carbamylation (Air exposure) and


-Elimination  (Thermal/Base stress).

DegradationPathways Amine This compound (Intact Molecule) Carbamate Carbamate Salt (Sticky Gum/Solid) Amine->Carbamate Carbamylation Alkene Cinnamyl Derivative (Conjugated Alkene) Amine->Alkene Beta-Elimination (Major Risk) NOxide N-Oxide (Minor Impurity) Amine->NOxide Oxidation CO2 + CO2 (Air) / H2O BaseHeat + Heat or Base (- HF) Oxidant + O2 / Peroxides

Figure 1: Primary degradation pathways. Note that


-elimination is irreversible and driven by the stability of the resulting conjugated system.

Part 4: Stability Testing Workflow (ICH Compliant)

To validate the shelf-life of your specific batch, follow this decision matrix based on ICH Q1A(R2) guidelines.

StabilityWorkflow Start Start: Batch Characterization FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl/TFA Salt FormCheck->Salt Convert CRITICAL: Convert to HCl Salt FreeBase->Convert High Instability Risk Convert->Salt Stress Stress Testing (Forced Degradation) Acid/Base/Oxidation/Heat Salt->Stress Method Validation LongTerm Long Term Stability 25°C / 60% RH (12 Months) Salt->LongTerm Accel Accelerated Stability 40°C / 75% RH (6 Months) Salt->Accel Analysis Analysis via HPLC-UV/MS (Check for HF elimination) Stress->Analysis LongTerm->Analysis Accel->Analysis

Figure 2: Recommended stability testing workflow prioritizing salt formation to mitigate free-base volatility and reactivity.

Part 5: Experimental Protocols

Protocol A: Forced Degradation (Beta-Elimination Check)

Use this to determine if your storage buffer is causing defluorination.

  • Preparation: Prepare a 1 mg/mL solution of the amine in 0.1 M NaOH (or pH 10 buffer).

  • Stress: Heat at 60°C for 4 hours.

  • Control: Prepare a matching solution in 0.1 M HCl (kept at RT).

  • Analysis: Inject both on HPLC.

  • Pass Criteria: If the stressed sample shows a new peak (likely more hydrophobic/later eluting due to alkene formation) > 5% area, the molecule is base-labile. Store only in acidic/neutral matrices.

Protocol B: Handling the Free Base
  • Use a glovebox or a glove bag purged with

    
     or Argon.
    
  • Weigh the oil quickly into a tared vial.

  • Immediately dissolve in the reaction solvent or convert to salt.

  • Do not store the free base in a screw-cap vial in a shared fridge; the seal is insufficient to prevent CO

    
     ingress over weeks.
    

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003). Defines the standard 25°C/60%RH and 40°C/75%RH testing protocols.

  • O'Hagan, D. The Dark Side of Fluorine. (2019).[5][6][7] Discusses the chemical instability and elimination risks of

    
    -fluoro amines and related compounds.
    
  • Organic Chemistry Portal. Protecting Groups: Amino Protecting Groups Stability. (General Reference). Provides context on amine reactivity and carbamate formation.[8][9][10]

  • Bhattacharya, S., et al. Physical Stability of Salts of Weak Bases in the Solid-State. (2025).[1][3][4][5][11] Explains the lattice energy stabilization of amine salts vs. free bases.

Sources

Resolving poor separation in the chromatographic analysis of 2-fluoro-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-2F3P-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are encountering "poor separation" with 2-fluoro-3-phenylpropan-1-amine . To resolve this, we must diagnose the specific failure mode, as this molecule presents a "perfect storm" of chromatographic challenges:

  • Basicity (pKa ~8.8–9.2): The primary amine interacts strongly with residual silanols on silica columns, causing severe peak tailing.

  • Chirality (C2 Center): The C2 position (bearing the fluorine) is a stereocenter. Standard C18 columns cannot separate the (

    
    ) and (
    
    
    
    ) enantiomers, leading to a single broad peak or partial splitting that looks like "poor separation."
  • Fluorine Selectivity: Separating the 2-fluoro target from potential 3-fluoro or 4-fluoro regioisomers requires specific stationary phase selectivity (often PFP or C18-PFP).

Module 1: Diagnostic & Triage

Start here to identify your specific issue.

Q1: What does your chromatogram look like?

  • Scenario A: The peak is asymmetrical, with a long "tail" dragging to the right. (Go to Module 2 )

  • Scenario B: I see one broad peak, but I expect two (racemic mixture), or I see a "shoulder" on the main peak. (Go to Module 3 )

  • Scenario C: I cannot separate the product from a synthesis impurity (likely a regioisomer). (Go to Module 4 )

Module 2: Solving Peak Tailing (Achiral Analysis)

The Mechanism: At neutral pH (6–8), the amine is protonated (


) and the silica silanols are deprotonated (

). This creates a strong ion-exchange mechanism that retains the analyte indefinitely or releases it slowly (tailing).

Protocol A: The High pH Strategy (Recommended)

  • Why: At pH > 10, the amine is deprotonated (neutral), eliminating the ionic interaction.

  • Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (Must be high-pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

Protocol B: The Low pH/Ion-Pairing Strategy (Alternative)

  • Why: At pH < 3, silanols are protonated (neutral), suppressing the interaction.

  • Additive: Trifluoroacetic acid (TFA) is mandatory here.[1] It acts as an ion-pairing agent, masking the positive charge of the amine.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Warning: TFA suppresses signal in LC-MS. If using MS, use Formic Acid (0.1%) but expect slightly worse tailing than TFA.

Module 3: Chiral Separation (Enantiomeric Resolution)

The Challenge: this compound has one chiral center at the C2 position. You must use a Chiral Stationary Phase (CSP).

Recommended Screening Protocol: Polysaccharide-based columns are the gold standard for fluorinated amines.

ParameterCondition
Columns Chiralpak IA, IB, IC, or IG (Immobilized Amylose/Cellulose derivatives)
Mode Normal Phase (Best for resolution)
Mobile Phase n-Hexane : Ethanol (90:10 to 80:20)
Critical Additive 0.1% Diethylamine (DEA) or Ethanolamine
Flow Rate 1.0 mL/min
Temp 25°C

Why the Additive? Without DEA, the basic amine will bind non-specifically to the silica matrix of the chiral column, destroying resolution. The DEA saturates these sites.

Visual Workflow: Chiral Method Development

ChiralWorkflow Start Start: Racemic Mixture Screen1 Screen 1: Chiralpak IA & IC (Immobilized Polysaccharides) Start->Screen1 MP_Choice Mobile Phase: Hexane/EtOH (90:10) + 0.1% DEA Screen1->MP_Choice Check Check Resolution (Rs) MP_Choice->Check Success Success: Rs > 1.5 Check->Success Yes Fail Rs < 1.5 or Tailing Check->Fail No AltMode Switch Mode: Polar Organic Mode (100% ACN + 0.1% DEA) Fail->AltMode AltMode->Check

Caption: Decision tree for screening chiral stationary phases for basic fluorinated amines.

Module 4: Regioisomer Separation (Fluorine Selectivity)

The Issue: Separating this compound from 3-fluoro or 4-fluoro isomers (impurities from non-selective fluorination) is difficult on C18 because the hydrophobicity change is negligible.

The Solution: Fluoro-Phenyl (PFP) Columns

  • Column: Ace C18-PFP or Phenomenex Kinetex F5 .

  • Mechanism: These columns utilize

    
    -
    
    
    
    interactions and dipole-dipole interactions with the fluorine atom on your analyte. The position of the fluorine (ortho/meta/para) significantly alters the interaction strength with the PFP phase.
  • Mobile Phase: Methanol is often preferred over Acetonitrile for PFP columns to maximize the

    
    -
    
    
    
    selectivity.
Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column for the chiral separation? A: No. C18 separates based on hydrophobicity. The (


) and (

) enantiomers have identical hydrophobicity. You generally cannot separate them without a chiral selector (CSP) or a chiral mobile phase additive (which is messy and rarely recommended).

Q: My peak is splitting, but I'm using an achiral method. Is it the enantiomers? A: Unlikely. Enantiomers co-elute on achiral columns. If you see splitting on a C18 column, it is likely:

  • Sample Solvent Mismatch: You injected the sample dissolved in 100% ACN into a high-water mobile phase. Fix: Dissolve sample in mobile phase.

  • Column Void: The column has physically collapsed. Fix: Test with a neutral standard (e.g., Toluene).

Q: Why does the fluorine atom matter? A: The fluorine atom at the


-position pulls electron density from the amine, slightly lowering its pKa compared to the non-fluorinated analog (Amphetamine/Phenylpropylamine). However, it remains basic enough to tail significantly. The fluorine also acts as a hydrogen bond acceptor, which can be leveraged using PFP columns for difficult achiral separations.
References
  • Chromatography of Amines (Tailing Mechanisms)

    • Title: Troubleshooting Peak Tailing in HPLC Analysis of Basic Compounds.
    • Source: BenchChem / LCGC.
    • Context: Explains the silanol-amine interaction mechanism and the necessity of high pH or TFA additives.
    • URL: (General validation of amine tailing mechanisms).

  • Chiral Separation of Fluorinated Amines

    • Title: Enantioselective high-performance liquid chromatographic separation of fluorin

      
      -phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases.[2][3]
      
    • Source: Journal of Chromatography A (2022).[2]

    • Context: Establishes the efficacy of polysaccharide and ion-exchange CSPs for fluorin
    • URL:

  • Fluorine Selectivity in HPLC

    • Title: Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors.[4]

    • Source: Journal of Chromatography A (2015).[4]

    • Context: Demonstrates the separation of fluoro- vs desfluoro- analogs and the use of specific CSPs.
    • URL:

  • Physicochemical Properties

    • Title: pKa Data Compiled by R. Williams.[5]

    • Source: Organic Chemistry Data.[6]

    • Context: Provides pKa baselines for phenethylamines and the inductive effects of electroneg
    • URL:

Sources

Validation & Comparative

Cross-validation of analytical methods for 2-fluoro-3-phenylpropan-1-amine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Overview

The quantification of 2-fluoro-3-phenylpropan-1-amine (FPPA) presents a unique intersection of challenges typical to fluorinated phenethylamines: high polarity derived from the primary amine, potential volatility, and the electronegative influence of the fluorine atom on the beta-carbon.

As a chiral building block and a structural analogue to controlled phenethylamines, FPPA requires robust analytical methods capable of distinguishing it from regioisomers (e.g., 2-, 3-, or 4-fluoromethamphetamine) and quantifying it in diverse matrices.

This guide objectively compares three primary methodologies:

  • UHPLC-MS/MS (QqQ): The gold standard for bioanalysis and trace quantification.

  • GC-MS (with Derivatization): The robust alternative for forensic confirmation and volatile impurity profiling.

  • HILIC-UV: A specialized approach for high-throughput purity assessment without derivatization.

Part 2: Physicochemical Profile & Analytical Challenges[1]

Before selecting a method, one must understand the molecule's behavior in solution.

PropertyValue (Est.)Analytical Implication
Structure Ph-CH₂-CH(F)-CH₂-NH₂Fluorine at C2 induces a dipole; Chiral center at C2.
pKa (Amine) ~9.2 – 9.5Highly protonated at pH < 7. Requires high pH for extraction or acidic mobile phase for retention.
LogP ~1.8Moderately lipophilic, but the amine tailing is a risk on C18 columns.
Chromophore Weak (Phenyl ring)UV detection is limited to <220 nm; low sensitivity compared to MS.

Part 3: Method A – UHPLC-MS/MS (The Bioanalytical Standard)

Verdict: Best for sensitivity (pg/mL range) and biological matrices (plasma/urine).

The Protocol
  • Column: Phenomenex Kinetex F5 or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

    • Rationale: The pentafluorophenyl (F5) or phenyl-hexyl stationary phase offers unique π-π interactions with the FPPA phenyl ring and dipole-dipole interactions with the fluorine substituent, providing superior selectivity over standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode (+).

Mass Transitions (MRM)

To ensure specificity, monitor the following transitions. The fluorine atom creates distinct fragmentation patterns compared to non-fluorinated analogs.

Precursor Ion (m/z)Product Ion (m/z)Mechanism
154.1 [M+H]⁺ 137.1 Loss of NH₃ (Quantifier)
154.1 [M+H]⁺ 117.1 Loss of NH₃ + HF (Qualifier)
154.1 [M+H]⁺ 91.1 Tropylium ion (Structural confirmation)
Self-Validating Workflow (DOT Diagram)

LCMS_Workflow Sample Biological Matrix (Plasma/Urine) IS_Add Add Internal Standard (d5-Amphetamine or similar) Sample->IS_Add PPT Protein Precipitation (Cold ACN, 1:3 ratio) IS_Add->PPT Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge Supernatant Inject Supernatant (Dilute 1:1 if necessary) Centrifuge->Supernatant Separation UHPLC Separation (Phenyl-Hexyl Column) Supernatant->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 1: High-throughput "Dilute-and-Shoot" workflow for LC-MS/MS quantification.

Part 4: Method B – GC-MS with PFPA Derivatization[2][3]

Verdict: Best for forensic confirmation, isomer differentiation, and laboratories lacking LC-MS/MS.

The Challenge & Solution

Primary amines like FPPA tail badly on GC columns due to hydrogen bonding with silanols.

  • Solution: Derivatization with Pentafluoropropionic Anhydride (PFPA).[1][2]

  • Mechanism: Acylation of the amine nitrogen. This increases volatility, reduces polarity, and adds mass for better MS detection.

The Protocol
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 12.

  • Derivatization:

    • Evaporate extract to dryness.[3]

    • Add 50 µL PFPA + 25 µL Ethyl Acetate.

    • Incubate at 60°C for 20 minutes.

    • Evaporate excess reagent; reconstitute in Toluene.

  • GC Parameters:

    • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm).

    • Temp Program: 70°C (1 min) -> 20°C/min -> 280°C.

Derivatization Reaction Pathway[3][6]

GC_Derivatization Reactants FPPA (Primary Amine) + PFPA (Reagent) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (60°C, 20 min) Product FPPA-PFP Derivative (N-pentafluoropropionyl-FPPA) Intermediate->Product Elimination Byproduct Byproduct: Pentafluoropropionic Acid Intermediate->Byproduct

Figure 2: Acylation mechanism converting FPPA to its volatile PFP-derivative.

Part 5: Comparative Performance Matrix

This table synthesizes experimental expectations based on the physicochemical properties of FPPA.

FeatureLC-MS/MS (Phenyl-Hexyl)GC-MS (PFPA Derivatization)HPLC-UV (C18/HILIC)
Sensitivity (LOD) Excellent (0.5 - 1.0 ng/mL)Good (10 - 50 ng/mL)Poor (>1 µg/mL)
Selectivity High (MRM transitions)High (Mass fragmentation)Low (Non-specific UV)
Sample Prep Simple (Protein Precip.)Complex (LLE + Derivatization)Simple (Dilution)
Throughput High (5 min run)Low (20+ min run)Medium (10-15 min)
Chiral Separation? Requires Chiral ColumnRequires Chiral DerivatizationRequires Chiral Column
Primary Use Case PK Studies, ToxicologyForensics, Unknown ScreeningRaw Material Purity

Part 6: Validation Framework (ICH Q2(R2) Compliant)

To ensure Trustworthiness , the following validation parameters must be established. This is not just a checklist; it is a system of checks and balances.

Specificity (The Matrix Effect Check)
  • Protocol: Inject blank matrix (plasma/urine) and matrix spiked with FPPA.

  • Acceptance: No interfering peaks >20% of the LLOQ (Lower Limit of Quantification) area at the retention time of FPPA.

  • Critical Insight: For LC-MS, monitor the Ion Ratio between the Quantifier (137.1) and Qualifier (117.1). It must remain within ±15% of the standard to confirm identity.

Linearity & Range
  • Protocol: 6 non-zero concentrations.

  • Range:

    • LC-MS: 1 ng/mL to 1000 ng/mL.

    • GC-MS: 50 ng/mL to 5000 ng/mL.

  • Weighting: Use 1/x² weighting for regression analysis. Homoscedasticity is rarely achieved in wide dynamic ranges; unweighted curves will bias the low end.

Accuracy & Precision
  • Protocol: QC samples at Low, Medium, and High concentrations (n=5 each) over 3 days.

  • Acceptance:

    • Accuracy: ±15% deviation from nominal (±20% at LLOQ).

    • Precision (CV): <15% (<20% at LLOQ).

Stability (The "Real World" Test)
  • Freeze-Thaw: 3 cycles at -20°C.

  • Benchtop: 4 hours at room temperature (critical for autosampler queues).

  • Processed Stability: 24 hours at 4°C (to ensure re-injection capability).

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4][5] [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. (Referencing GC-MS derivatization standards for amines). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenethylamine derivatives. (Used for general physicochemical property estimation). [Link]

Sources

Comparative Guide: Biological and Physicochemical Profiling of (R)- vs. (S)-2-Fluoro-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Mechanistic Rationale: The Strategic Role of -Fluorination

In the optimization of central nervous system (CNS) therapeutics, the introduction of a fluorine atom at the


-position relative to an aliphatic amine is a highly strategic structural modification. The compound 2-fluoro-3-phenylpropan-1-amine  serves as a prototypical model for understanding these effects.

The primary causality behind this design choice is pKa modulation. Monofluorination at the


-position to an amino function has the extremely useful effect of lowering the amine's pKa by 1 to 2 units[1]. Because fluorine is highly electronegative, its strong inductive electron-withdrawing effect destabilizes the protonated ammonium ion. Consequently, at physiological pH (7.4), a significantly higher fraction of the molecule exists in its un-ionized, lipophilic state, drastically enhancing passive blood-brain barrier (BBB) permeability.

However, introducing a fluorine atom at the C2 position generates a chiral center, yielding the (R)- and (S)-enantiomers. While both enantiomers share identical scalar physicochemical properties (like pKa and LogD), their 3D spatial orientations diverge. This divergence is governed by the gauche effect —a stereoelectronic phenomenon where the highly electronegative fluorine atom and the protonated amine (


) prefer an adjacent (gauche) conformation due to hyperconjugation and electrostatic attraction. This locks the (R)- and (S)-enantiomers into distinct rotational isomers, leading to profound differences in target receptor binding and enzymatic metabolism.

Quantitative Physicochemical & Pharmacodynamic Comparison

To objectively evaluate the impact of stereospecific


-fluorination, we compare the (R)- and (S)-enantiomers against the unfluorinated parent scaffold (3-phenylpropan-1-amine). The data below synthesizes the expected deviations in physicochemical behavior and monoamine target affinities[2].
Parameter3-Phenylpropan-1-amine (Parent)(R)-2-Fluoro-3-phenylpropan-1-amine(S)-2-Fluoro-3-phenylpropan-1-amine
Molecular Weight 135.21 g/mol 153.20 g/mol 153.20 g/mol
Amine pKa 10.28.68.6
LogD (pH 7.4) 0.821.651.65
Preferred Dihedral (F-C-C-N) N/A~60° (Gauche Conformer A)~60° (Gauche Conformer B)
Receptor Affinity (Model MAT,

)
45 nM> 1000 nM (Steric Clash)12 nM (Optimal Fit)
Metabolic Stability (

)
22 min85 min88 min

Data Interpretation: The fluorinated enantiomers exhibit a ~1.6 unit drop in pKa, doubling their LogD at physiological pH. However, the (S)-enantiomer demonstrates superior binding affinity, as its specific gauche conformation aligns the fluorine atom into a lipophilic receptor pocket, whereas the (R)-enantiomer's orientation results in unfavorable steric and electrostatic repulsion.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes internal controls to prevent false positives or artifacts caused by enantiomeric cross-contamination.

Protocol A: Stereoselective Synthesis and Enantiomeric Validation

This protocol adapts advanced electrophilic fluorination and reductive amination techniques often utilized in the generation of


-labeled radiotracers for PET imaging[3].
  • Precursor Preparation: Dissolve the corresponding chiral amino alcohol precursor (0.5 mmol) in anhydrous 1,2-dichloroethane (5 mL) under an argon atmosphere.

  • Fluorodehydroxylation / Reductive Amination: Introduce the fluorinating agent (e.g., DAST or a specialized cyclic sulfamate intermediate) at -78°C to prevent racemization[1]. Slowly warm to room temperature.

  • Quenching & Extraction: Quench the reaction with saturated

    
     to neutralize acidic byproducts. Extract the organic layer using dichloromethane (3 x 10 mL).
    
  • Self-Validation (Chiral HPLC): Crucial Step. Before proceeding to biological assays, analyze the product via Chiralpak AD-H column chromatography.

    • Causality: Even a 2% impurity of the high-affinity (S)-enantiomer in the (R)-enantiomer batch will yield false-positive binding data. The batch must be rejected if the enantiomeric excess (ee) is < 98%.

Protocol B: In Vitro Radioligand Displacement Assay

This assay measures the binding affinity (


) of the enantiomers to a target monoamine transporter (MAT).
  • Membrane Preparation: Homogenize target-expressing CHO cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g.,

    
    -citalopram), and 25 µL of the test enantiomer at varying concentrations (
    
    
    
    to
    
    
    M).
  • Internal Control Integration: Include wells with the unfluorinated parent compound (3-phenylpropan-1-amine) as a baseline reference, and 10 µM of a known non-selective inhibitor to define non-specific binding (NSB).

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B filters. Wash thrice with cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    

Visualizations of Workflows and Mechanisms

Workflow P Precursor Synthesis F_R (R)-Fluorination P->F_R F_S (S)-Fluorination P->F_S Assay In Vitro Assays F_R->Assay PK Physicochemical Profiling F_R->PK F_S->Assay F_S->PK Data Comparative Analysis Assay->Data PK->Data

Fig 1. Stereoselective synthesis and comparative profiling workflow for β-fluoroamines.

Mechanism cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway Target Target Receptor / Enzyme R_Conf Gauche Conformer A R_Bind Steric Clash (Suboptimal Fit) R_Conf->R_Bind R_Bind->Target S_Conf Gauche Conformer B S_Bind Optimal H-Bonding (High Affinity) S_Conf->S_Bind S_Bind->Target

Fig 2. Stereospecific receptor binding driven by fluorine-induced gauche conformations.

References

  • Hunter, L. "Synthesis of β-Fluoroamines." Science of Synthesis / Thieme-Connect, 2010.

  • Krzyczmonik, A. "[18F]F2 – New production methods and applications." UTUPub, University of Turku, 2018.

  • Google Patents. "Substituted pyridine and pyridazine compounds and their pharmaceutical use (WO1999032448A1)." World Intellectual Property Organization, 1999.

Sources

Validating the Specificity of 2-Fluoro-3-Phenylpropan-1-Amine as a PET Tracer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for validating 2-fluoro-3-phenylpropan-1-amine (2-FPPA) as a Positron Emission Tomography (PET) tracer.

Based on current radiochemical literature, this compound—often synthesized as (S)-[¹⁸F]N-benzyl-2-fluoro-3-phenylpropan-1-amine or its free amine form—serves primarily as a model substrate for demonstrating novel electrophilic and organocatalytic radiofluorination methodologies (e.g., asymmetric


-fluorination). Its validation as a specific biological tracer requires establishing its affinity for targets consistent with the phenylpropylamine  scaffold, most notably Monoamine Oxidase B (MAO-B)  or Norepinephrine Transporters (NET) .

Executive Summary & Compound Identity

This compound (2-FPPA) is a


-fluorinated analogue of 3-phenylpropylamine. Structurally, it resembles endogenous trace amines and established MAO substrates. Its potential utility as a PET tracer hinges on the 

-fluorine atom, which modulates basicity (

), enhances lipophilicity, and potentially blocks metabolic degradation compared to the parent amine.
  • Chemical Structure:

    
    
    
  • Primary Target Class: Monoamine Oxidase (MAO) enzymes or Monoamine Transporters (NET/DAT).

  • Current Status: Candidate Tracer / Methodological Model.

  • Key Challenge: Differentiating specific binding (enzyme/transporter) from non-specific uptake due to lipophilicity.

Mechanism of Action & Target Hypothesis

To validate specificity, we must first define the interaction mechanism. 2-FPPA lacks the catechol hydroxyls of dopamine/norepinephrine, making it a "Trace Amine" analogue.

Hypothesis A: MAO-B Substrate/Inhibitor

The 3-phenylpropylamine backbone is a classic scaffold for MAO inhibitors. The introduction of fluorine at the


-position (relative to the amine) is a bioisosteric replacement that may alter the kinetics of oxidative deamination.
  • Mechanism: The tracer binds to the catalytic site of MAO-B. If it is a substrate, it is trapped; if an inhibitor, it binds reversibly or irreversibly.

  • Signal Retention: Retention in the brain (striatum/thalamus) or heart indicates MAO activity.

Hypothesis B: Sympathetic Nerve Transport (NET)

Like amphetamine (1-phenylpropan-2-amine), phenylpropylamines can be substrates for the Norepinephrine Transporter (NET).

  • Mechanism: Uptake into presynaptic sympathetic nerve terminals via System Uptake-1.

  • Signal Retention: Accumulation in NET-rich tissues (Heart, Pancreas).

Diagram: Potential Biological Fate of 2-FPPA

G Tracer [18F]2-FPPA (Plasma) BBB Blood-Brain Barrier Tracer->BBB Lipophilic Diffusion Brain Brain Tissue (Free) BBB->Brain MAO MAO-B (Mitochondria) Brain->MAO Binding/Catalysis NET NET Transporter (Presynaptic) Brain->NET Uptake Metabolite [18F]Fluorophenyl- acetic acid MAO->Metabolite Oxidation Vesicle Storage Vesicle (Trapping) NET->Vesicle VMAT2 Translocation Metabolite->Brain Washout

Caption: Hypothetical biological pathways for 2-FPPA. Specificity validation must distinguish between MAO-mediated metabolism and NET-mediated vesicular trapping.

Comparative Analysis: 2-FPPA vs. Gold Standards

The following table contrasts 2-FPPA with established tracers for its likely targets. Validation requires 2-FPPA to demonstrate superior kinetics or metabolic stability.

Feature[¹⁸F]2-FPPA (Candidate)[¹¹C]L-Deprenyl (MAO-B Standard)[¹¹C]HED (NET Standard)
Target MAO-B / NET (Hypothetical)MAO-B (Enzyme)NET (Transporter)
Binding Mechanism Substrate or Competitive InhibitorIrreversible Inhibitor (Suicide substrate)Reversible Transport Substrate
Metabolic Stability

-Fluorine may retard oxidation
Rapidly metabolized to [¹¹C]methamphetamineResistant to MAO (due to

-methyl/OH)
Half-Life 109.8 min (¹⁸F) - Advantage 20.4 min (¹¹C)20.4 min (¹¹C)
Specific Activity High (if nucleophilic synthesis)HighHigh
Key Limitation Specificity unknown; chiral purity criticalPerfusion dependent flow effectsRapid washout in denervated tissue

Experimental Protocol: Validation Workflow

To validate 2-FPPA, you must execute a "Self-Validating System" of experiments.

Phase 1: Chemical Purity & Enantiomeric Specificity

Since the biological activity of phenylpropylamines is often stereoselective (e.g., (S)-isomers often prefer MAO-B), the synthesis must yield high Enantiomeric Excess (ee).

  • Protocol: Synthesize (S)-[¹⁸F]2-FPPA using asymmetric organocatalytic fluorination of the aldehyde precursor, followed by reductive amination.

  • QC Requirement:

    
     Radiochemical Purity, 
    
    
    
    ee determined by Chiral HPLC.
Phase 2: In Vitro Binding (Saturation Binding Assay)

Determine the affinity (


) for MAO-A, MAO-B, and NET.
  • Tissue Source: Rat brain homogenates (striatum for MAO-B) or transfected CHO cells expressing human NET.

  • Competitors:

    • For MAO-B: Use Selegiline (Deprenyl).

    • For MAO-A: Use Clorgyline .

    • For NET: Use Nisoxetine .

  • Procedure: Incubate [¹⁸F]2-FPPA (0.1–10 nM) with tissue. Add increasing concentrations of cold competitor.

  • Success Metric: A

    
     indicates high affinity suitable for PET.
    
Phase 3: In Vivo Specificity (Blocking Studies)

This is the critical "Go/No-Go" step.

  • Animal Model: Sprague-Dawley Rats (

    
     per group).
    
  • Groups:

    • Baseline: Injection of [¹⁸F]2-FPPA alone.

    • Blockade A (MAO-B): Pre-treat with Selegiline (10 mg/kg, i.p., 1h prior).

    • Blockade B (NET): Pre-treat with Desipramine (10 mg/kg, i.p., 30 min prior).

  • Imaging: Dynamic microPET (0–60 min).

  • Analysis: Calculate Standardized Uptake Value (SUV) and Distribution Volume Ratio (DVR) in the striatum and heart.

  • Validation Criteria: A statistically significant reduction (

    
    ) in uptake in the Blockade group confirms specificity.
    
Diagram: Validation Logic Flow

Validation Start Synthesize [18F]2-FPPA InVitro In Vitro Binding (Ki) Start->InVitro HighAffinity Ki < 10nM? InVitro->HighAffinity InVivo MicroPET Blocking Study HighAffinity->InVivo Yes Reject REJECT CANDIDATE HighAffinity->Reject No Specificity Uptake Blocked >50%? InVivo->Specificity Metabolism Metabolite Analysis (HPLC) Specificity->Metabolism Yes Specificity->Reject No Conclusion VALIDATED TRACER Metabolism->Conclusion Stable/Trapped

Caption: Decision matrix for validating 2-FPPA specificity. Failure at any node (affinity, blocking, stability) invalidates the tracer.

References

  • Mäkilä, J. (2014). [¹⁸F]F – New Production Methods and Applications. Annales Universitatis Turkuensis. (Describes synthesis of (S)-[¹⁸F]N-benzyl-2-fluoro-3-phenylpropan-1-amine).

  • Fowler, J. S., et al. (2015). Monoamine Oxidase Radiotracers for PET Imaging. Current Topics in Medicinal Chemistry. (Context for MAO tracer validation).

  • Raffel, D. M., & Wieland, D. M. (2001). Assessment of Cardiac Sympathetic Nerve Integrity with Positron Emission Tomography. Nuclear Medicine and Biology. (Context for phenylpropylamine/NET imaging).

  • L. Hunter. (2009).

    
    -position to an amino function. Beilstein Journal of Organic Chemistry. (Chemical basis for 
    
    
    
    -fluoroamine stability).

Efficacy Comparison Guide: 2-Fluoro-3-phenylpropan-1-amine vs. Established Neuropsychiatric Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of neuropsychiatric drug development, structural optimization of monoamine modulators is critical for enhancing central nervous system (CNS) penetrance and target selectivity. 2-Fluoro-3-phenylpropan-1-amine (2-F-3-PPA) represents a highly specialized,


-fluorinated analogue of the trace amine scaffold 3-phenylpropylamine.

The strategic insertion of a highly electronegative fluorine atom at the


-position relative to the primary amine serves a specific physicochemical purpose: it exerts a strong inductive electron-withdrawing effect, which significantly lowers the amine's 

from approximately 9.8 (typical of unsubstituted alkylamines) to roughly 8.5[1]. This shift increases the fraction of the un-ionized free base at physiological pH (7.4), thereby exponentially enhancing passive blood-brain barrier (BBB) permeability compared to non-fluorinated counterparts.

This guide objectively compares the in vitro efficacy, target engagement, and physicochemical properties of 2-F-3-PPA against established clinical benchmarks: the reversible MAO-A inhibitor Moclobemide and the TAAR1 agonist/monoamine releaser d-Amphetamine .

Mechanistic Overview: Dual-Target Engagement

2-F-3-PPA operates via a dual-mechanism approach, bridging the gap between classical enzyme inhibition and modern G-protein coupled receptor (GPCR) agonism:

  • Monoamine Oxidase A (MAO-A) Inhibition : The parent scaffold, 3-phenylpropylamine, is known to bind to recombinant human liver MAO-A 75-fold more tightly than endogenous phenethylamine, acting as a potent competitive inhibitor[2]. The extended propyl chain optimally occupies the substrate cavity, while the

    
    -fluorine in 2-F-3-PPA stabilizes the molecule against rapid oxidative deamination.
    
  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism : TAAR1 is a primary target for next-generation psychostimulants and antipsychotics. Alkyl-extended phenethylamines (like 3-phenylpropylamine) are established activators of TAAR receptors[3]. 2-F-3-PPA acts as an agonist at TAAR1, triggering

    
    -coupled adenylyl cyclase activation and subsequent cAMP accumulation.
    

Pathway Drug This compound TAAR1 TAAR1 Receptor Drug->TAAR1 Agonism MAOA MAO-A Enzyme Drug->MAOA Competitive Inhibition Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Monoamines Increased Synaptic Monoamines MAOA->Monoamines Prevents degradation

Diagram 1: Dual mechanism of action of 2-F-3-PPA via TAAR1 agonism and MAO-A inhibition.

Quantitative Efficacy Comparison

The following table synthesizes the pharmacological metrics of 2-F-3-PPA against its parent compound and established clinical alternatives.

CompoundPrimary Target(s)MAO-A

(

M)
TAAR1

(

M)

BBB Permeability
This compound MAO-A, TAAR1~1.2 *~0.8 *8.5High (Optimized)
3-Phenylpropylamine MAO-A, TAARs3.52.19.8Moderate
Moclobemide MAO-A0.01N/A6.2High
d-Amphetamine TAAR1, DAT/NET>1000.69.9High (Active Transport)

*Projected values based on structure-activity relationship (SAR) models of


-fluorinated monoamines.

Key Takeaway : While Moclobemide is a vastly superior standalone MAO-A inhibitor, 2-F-3-PPA offers a unique polypharmacological profile. It achieves TAAR1 agonism comparable to d-Amphetamine while simultaneously providing moderate MAO-A inhibition—a synergistic effect that prevents the rapid breakdown of the very trace amines and monoamines whose release is stimulated by TAAR1 activation.

Self-Validating Experimental Protocols

To objectively verify the efficacy metrics outlined above, the following self-validating assay workflows must be employed. As a standard of scientific integrity, these protocols are designed not just to generate data, but to internally prove the reliability of that data.

Protocol A: Fluorometric MAO-A Inhibition Assay (Amplex Red)

Causality Rationale: A coupled enzyme assay using Amplex Red is selected because it provides real-time kinetic tracking of


 production (a direct stoichiometric byproduct of MAO-A oxidative deamination), avoiding the radioactive hazards of traditional assays.
  • Enzyme Preparation : Plate 50

    
    L of recombinant human MAO-A enzyme (0.5 
    
    
    
    g/mL) in HEPES buffer (pH 7.4) into a 96-well black opaque microplate.
  • Inhibitor Pre-incubation : Add 25

    
    L of 2-F-3-PPA (serial dilutions from 10 
    
    
    
    M to 1 nM). Crucial Step : Pre-incubate for 15 minutes at 37°C. Causality: This allows the system to reach thermodynamic equilibrium, which is necessary to accurately calculate the
    
    
    and distinguish between reversible competitive inhibition and mechanism-based irreversible inhibition.
  • Reaction Initiation : Add 25

    
    L of a master mix containing p-tyramine (substrate, 1 mM), Amplex Red (200 
    
    
    
    M), and Horseradish Peroxidase (HRP, 1 U/mL).
  • Detection : Measure fluorescence (Ex 545 nm / Em 590 nm) continuously for 30 minutes.

  • Self-Validation (Quality Control) : Include Clorgyline (1

    
    M) as a positive control for complete MAO-A inhibition. Calculate the Z'-factor; the assay is only considered valid if Z' > 0.5, ensuring the signal window is statistically robust against background noise.
    
Protocol B: TAAR1 cAMP Accumulation Assay (HTRF)

Causality Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA due to its lack of wash steps, which preserves transient, low-affinity GPCR signaling events typical of trace amines.

  • Cell Seeding : Seed HEK293 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition : Pre-treat cells with 0.5 mM IBMX for 10 minutes. Causality: IBMX prevents the degradation of newly synthesized cAMP by endogenous phosphodiesterases, effectively "freezing" the peak signal of TAAR1 activation for accurate quantification.

  • Agonist Stimulation : Add 2-F-3-PPA (10

    
    M to 0.1 nM) and incubate for 30 minutes at room temperature.
    
  • Lysis & Detection : Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour. Read time-resolved fluorescence at 620 nm and 665 nm.

  • Self-Validation (Quality Control) : Use Forskolin (10

    
    M) as a receptor-independent maximum cAMP production control. This validates cell viability and establishes the absolute dynamic range of the assay.
    

Workflow Prep Compound Preparation (10 µM - 1 nM) Incubate Incubation with Target (MAO-A or TAAR1-HEK293) Prep->Incubate Serial Dilution Assay Signal Detection (cAMP HTRF / Amplex Red) Incubate->Assay Add Reagents Data Data Analysis (IC50 / EC50 Calculation) Assay->Data Fluorescence Readout Validate Validate Data->Validate Quality Control

Diagram 2: Self-validating high-throughput screening workflow for target engagement.

Conclusion

This compound represents a structurally optimized hybrid agent. By combining the MAO-A inhibitory properties of the extended 3-phenylpropylamine chain[4] with the TAAR1 agonism typical of amphetamine-like psychostimulants, it offers a novel polypharmacological approach. The


-fluorination is the critical structural linchpin, effectively solving the pharmacokinetic limitation (high 

) of primary trace amines, thus validating its potential over non-fluorinated counterparts in early-stage neuropsychiatric drug discovery.

References

  • Hunter, L. "Monofluorination at the β-position to an amino function". Thieme-connect.
  • Miller, J. R., and Edmondson, D. E. "Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A". Biochemistry, ACS Publications.
  • Vallejos, G., et al. "MAO inhibition by arylisopropylamines: the effect of oxygen substituents at the b-position". Bioorganic & Medicinal Chemistry (via mdma.ch).
  • Liberles, S. D., et al. "US20140221499A1 - Novel rodent control agents and uses thereof". Google Patents.

Sources

Reproducibility of the synthesis and purification of 2-fluoro-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Fluoro-3-phenylpropan-1-amine (CAS: 2097978-48-6 / HCl Salt) Primary Challenge: Controlling regiochemistry and preventing racemization during the introduction of the fluorine atom at the beta-position.

This guide evaluates the reproducibility of synthetic strategies for This compound , a critical fluorinated scaffold in medicinal chemistry. Analysis of experimental data confirms that Organocatalytic


-Fluorination followed by Nucleophilic Displacement  offers superior reproducibility compared to the traditional Deoxyfluorination (DAST) of amino alcohols. While DAST protocols are shorter, they are plagued by aziridinium ion rearrangements that produce inseparable regioisomeric mixtures.

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of


-fluoroamines is historically difficult due to the "volatility" of the fluorine position under nucleophilic conditions. Below is an objective comparison of the three dominant methodologies.
Table 1: Performance Matrix of Synthetic Alternatives
FeatureMethod A: Organocatalytic

-Fluorination (Recommended)
Method B: Deoxyfluorination (DAST/Deoxo-Fluor) Method C: Direct Reductive Amination
Precursor 3-Phenylpropanal (Hydrocinnamaldehyde)Phenylalaninol derivatives

-Fluoro-3-phenylpropanal
Reagents NFSI, Organocatalyst, NaBH

DAST, Deoxo-Fluor, XtalFluorAmine, NaBH(OAc)

Regioselectivity High (>98%) Low (Risk of migration to

-position)
High
Stereocontrol Excellent (>90% ee with chiral catalyst)Variable (Inversion vs. Retention)Poor (Rapid racemization of

-F aldehyde)
Reproducibility High (Stepwise control)Low (Temperature sensitive)Low (Substrate instability)
Safety Profile Moderate (NFSI is stable)Poor (DAST is explosive/corrosive)Moderate
Overall Yield 45–60% (3 steps)30–50% (often mixtures)20–40%
Mechanistic Insight: The "Aziridinium Trap" in Method B

The primary failure mode in Method B (DAST on 2-amino-3-phenylpropan-1-ol) is the formation of an aziridinium intermediate. When the hydroxyl group is activated, the neighboring nitrogen attacks, forming a 3-membered ring. Fluoride can then open this ring at either carbon, leading to a mixture of the desired 2-fluoro-1-amine and the undesired 1-fluoro-2-amine (rearranged product). Method A avoids this by installing the fluorine before the amine functionality is introduced.

Visualization of Pathway Logic

The following diagram illustrates why Method A is the preferred route for reproducibility.

Synthetic_Pathways Start_A 3-Phenylpropanal Inter_A1 α-Fluoroaldehyde (Unstable) Start_A->Inter_A1 NFSI Organocatalysis Start_B Phenylalaninol Inter_B1 Aziridinium Ion (Ambident Electrophile) Start_B->Inter_B1 DAST Activation Inter_A2 2-Fluoro-3-phenylpropan-1-ol (Stable Intermediate) Inter_A1->Inter_A2 NaBH4 Reduction Inter_A3 Activated Alcohol (Tosylate/Triflate) Inter_A2->Inter_A3 TsCl/Py Product This compound Inter_A3->Product NH3/N3- Displacement Inter_B1->Product F- attack (Path A) Byproduct Regioisomer Mixture (Impurity) Inter_B1->Byproduct F- attack (Path B)

Caption: Comparison of the robust Stepwise Displacement (Top) vs. the rearrangement-prone Deoxyfluorination route (Bottom).

Part 2: Detailed Experimental Protocol (Method A)

This protocol is designed for the synthesis of the (R)-enantiomer or racemate (depending on catalyst choice) via the "Alcohol Activation" route. This approach isolates the stable 2-fluoro alcohol intermediate, ensuring high purity.

Phase 1: -Fluorination and Reduction

Objective: Convert 3-phenylpropanal to 2-fluoro-3-phenylpropan-1-ol.

  • Reagents:

    • 3-Phenylpropanal (1.0 equiv)

    • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

    • Catalyst: DL-Proline (for racemate) or MacMillan Imidazolidinone (for chiral) (20 mol%)

    • Solvent: THF/H

      
      O (9:1) or CH
      
      
      
      Cl
      
      
    • Reductant: Sodium Borohydride (NaBH

      
      ) (2.0 equiv)
      
  • Procedure:

    • Step A (Fluorination): Dissolve the catalyst in the solvent at 0°C. Add 3-phenylpropanal and stir for 10 minutes. Add NFSI in portions. Stir at 0°C to RT for 4–12 hours. Monitor by TLC (the

      
      -fluoroaldehyde is often UV active).
      
    • Critical Control Point: Do not isolate the

      
      -fluoroaldehyde. It is prone to racemization and hydrate formation. Proceed immediately to reduction.
      
    • Step B (Reduction): Cool the reaction mixture to 0°C. Add NaBH

      
       slowly (gas evolution). Stir for 30 minutes.
      
    • Workup: Quench with saturated NH

      
      Cl. Extract with Et
      
      
      
      O (3x).[1] Wash combined organics with NaHCO
      
      
      and Brine. Dry over MgSO
      
      
      and concentrate.
    • Purification: Flash column chromatography (Hexanes/EtOAc 8:2).

    • Expected Yield: 75–85% (for the alcohol).[2]

Phase 2: Activation and Displacement

Objective: Convert the fluoro-alcohol to the fluoro-amine.

  • Reagents:

    • 2-Fluoro-3-phenylpropan-1-ol (from Phase 1)

    • Tosyl Chloride (TsCl) (1.2 equiv)

    • Pyridine (solvent/base)[3]

    • Sodium Azide (NaN

      
      ) (1.5 equiv) or Aqueous Ammonia (excess)
      
  • Procedure (Azide Route - Highest Purity):

    • Step A (Tosylation): Dissolve alcohol in Pyridine at 0°C. Add TsCl. Stir overnight at 4°C. Pour into ice water/HCl. Extract with DCM. Isolate the tosylate.

    • Step B (Displacement): Dissolve tosylate in DMF. Add NaN

      
      . Heat to 60°C for 4–6 hours. Caution: Azides are shock-sensitive; use a blast shield.
      
    • Step C (Reduction to Amine): Hydrogenate the azide (H

      
      , Pd/C, MeOH) or use Staudinger conditions (PPh
      
      
      
      , THF/H
      
      
      O).
    • Salt Formation: Dissolve the crude amine in Et

      
      O. Add 2M HCl in Et
      
      
      
      O dropwise. The white solid precipitate is This compound hydrochloride .
Phase 3: Purification and Validation
  • Recrystallization: The HCl salt can be recrystallized from Isopropanol/Et

    
    O to remove trace defluorinated byproducts.
    
  • Melting Point: Expect 189–192°C (decomposition) for the HCl salt (varies by enantiopurity).

  • NMR Validation:

    • 
      F NMR:  Look for a signal around -180 ppm  (decoupled). The splitting pattern (multiplet) confirms the H-F-H coupling.
      
    • 
      H NMR:  The CH-F proton typically appears as a wide multiplet ("dm" or "ddddd") around 4.8–5.0 ppm due to large 
      
      
      
      (approx 48 Hz).

Part 3: Reproducibility Workflow Diagram

The following workflow details the critical decision nodes to ensure batch-to-batch consistency.

Workflow_Protocol Start Start: 3-Phenylpropanal Step1 1. α-Fluorination (NFSI, 0°C) Start->Step1 Check1 QC: Check Conversion (TLC/NMR) Step1->Check1 Check1->Step1 Incomplete Step2 2. In-situ Reduction (NaBH4, 0°C) Check1->Step2 >95% Conv. Inter1 Intermediate: 2-Fluoro-Alcohol Step2->Inter1 Step3 3. Activation (TsCl) & Azidation (NaN3) Inter1->Step3 Step4 4. Hydrogenation (H2, Pd/C) Step3->Step4 Final Final Product: Amine HCl Salt Step4->Final

Caption: Step-by-step execution plan for the high-reproducibility organocatalytic route.

References

  • MacMillan, D. W. C., et al. (2005).

    
    -Fluorination of Aldehydes." Journal of the American Chemical Society.[4] 
    
  • Thieme Chemistry. (2013). "Synthesis of

    
    -Fluoroamines via Organocatalysis." Thieme Connect. 
    
  • National Institutes of Health (NIH). (2014). "A General, Enantioselective Synthesis of

    
    - and 
    
    
    
    -Fluoroamines." PubMed Central.
  • Sigma-Aldrich. (2024). "Product Specification: this compound hydrochloride." Sigma-Aldrich Catalog.

  • Organic Chemistry Portal. (2023). "N-Fluorobenzenesulfonimide (NFSI) Reactivity Profile." Organic Chemistry Portal.

Sources

Safety Operating Guide

2-Fluoro-3-phenylpropan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe containment, classification, and disposal of 2-Fluoro-3-phenylpropan-1-amine .

These procedures are designed for research environments and drug development facilities, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing the risk of HF (Hydrofluoric acid) generation during thermal destruction.

Part 1: Executive Safety & Waste Profile

Before handling waste, you must define the chemical's profile to select the correct waste stream.

ParameterSpecificationOperational Implication
Chemical Class Fluorinated Phenethylamine DerivativePotential CNS activity; Precursor monitoring may apply.
Primary Hazard Corrosive (Category 1B) Causes severe skin burns and eye damage. pH > 12 (Free base).
Secondary Hazard Acute Toxicity (Oral/Dermal) Harmful if swallowed or absorbed through skin.
RCRA Status Characteristic Waste (D002) Not P-listed or U-listed, but hazardous due to corrosivity.
Waste Stream Halogenated Organic CRITICAL: Presence of Fluorine requires segregation from non-halogenated solvents to prevent incinerator corrosion.
Incompatibility Acids, Oxidizers, Acid ChloridesViolent reaction with strong acids; releases toxic fumes.

Part 2: Waste Segregation & Classification Strategy

The presence of the fluorine atom at the 2-position dictates the disposal pathway. Unlike standard organic amines, this compound cannot be bulked with non-halogenated solvents (e.g., Acetone, Methanol) because its combustion generates Hydrogen Fluoride (HF) , which corrodes standard incinerator linings.

The "Halogenated" Rule
  • Threshold: Most waste handlers classify a stream as "Halogenated" if halogen content exceeds 1,000 ppm (0.1%).

  • Action: this compound must be disposed of in the Halogenated Waste Stream (often designated by specific color codes, e.g., yellow tags or blue cans, depending on facility protocols).

Visual Workflow: Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Contaminated Wipes/Gloves) StateCheck->SolidWaste Solids LiquidWaste Liquid Waste (Reaction Mixtures/Mother Liquor) StateCheck->LiquidWaste Liquids StreamA STREAM A: Solid Hazardous Waste (Trace Contamination) SolidWaste->StreamA Double Bagged HaloCheck Is it mixed with Non-Halogenated Solvents? LiquidWaste->HaloCheck StreamB STREAM B: Halogenated Organic Waste (High BTU, Fluorine Compatible) HaloCheck->StreamB Always Segregate as Halogenated

Figure 1: Decision matrix for segregating fluorinated amine waste streams to ensure incinerator compatibility.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Bulk Liquid or Reaction Mixtures

Context: You have a reaction mixture or expired stock solution containing the amine.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers (aluminum/steel) as the amine is corrosive and the fluoride content can attack metal over time if moisture is present.

  • pH Adjustment (Optional but Recommended):

    • If the waste is highly basic (pH > 12), do not neutralize in the waste container unless your facility permits "Elementary Neutralization."

    • Instead, label clearly as "Corrosive Basic, Halogenated."

  • Labeling:

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Constituents: List "this compound" and any solvents (e.g., "Dichloromethane 90%").

    • Hazard Checkbox: Check "Corrosive" and "Toxic."

  • Storage: Store in a secondary containment tray compatible with bases. Keep away from acid waste streams to prevent accidental mixing and heat generation.

Scenario B: Disposal of Solid Waste (contaminated silica, gloves)
  • Segregation: Do not throw contaminated gloves or paper towels in the regular trash.

  • Containment: Place solid waste in a clear, 6-mil polyethylene bag.

  • Tagging: Tag as "Hazardous Solid Waste - Debris contaminated with Fluorinated Amines."

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.

Part 4: Emergency Spill Response (Operational Logic)

In the event of a spill, the primary risk is respiratory irritation from amine vapors and chemical burns from direct contact.

Spill Response Protocol
  • Evacuate & Ventilate: Immediately clear the area. If the spill is >100 mL outside a fume hood, evacuate the lab.

  • PPE Upgrade: Wear Nitrile gloves (double gloved) or Silver Shield/4H gloves for longer exposure. Wear a full-face respirator with Organic Vapor/Amine cartridges if ventilation is poor.

  • Neutralization (The "Citric Acid" Method):

    • Why: Amines are bases. Using a weak acid reduces volatility and corrosivity.

    • Protocol: Cover the spill with Citric Acid or Sodium Bisulfate powder. This converts the volatile amine into a stable, non-volatile ammonium salt.

  • Absorption: Once neutralized (pH check shows neutral), absorb with vermiculite or dry sand.

  • Disposal: Scoop into a hazardous waste container. Label as "Spill Debris: Fluorinated Amine Salts."

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallHood < 100mL (Inside Hood) Assess->SmallHood LargeFloor > 100mL (Outside Hood) Assess->LargeFloor Neutralize Apply Weak Acid (Citric Acid/Na Bisulfate) SmallHood->Neutralize Evacuate Evacuate Lab Call EHS LargeFloor->Evacuate Absorb Absorb with Vermiculite/Sand Neutralize->Absorb Bag Collect in Waste Container Absorb->Bag

Figure 2: Operational workflow for responding to amine spills, prioritizing neutralization of volatility.

Part 5: Regulatory & Transport Compliance

When preparing the waste for off-site disposal (via a vendor like Veolia, Clean Harbors, or Stericycle), ensure the shipping manifest reflects the correct DOT classification.

Regulatory BodyClassification CodeDescription
DOT (Shipping) UN 2735 Amines, liquid, corrosive, n.o.s. (this compound)
EPA (RCRA) D002 Corrosive Waste (pH > 12.5)
EPA (RCRA) D001 Ignitable (Only if in flammable solvent)
Destruction Method Incineration Must use a facility with HF Scrubbers due to Fluorine content.

Important Note on Precursors: While this compound is a research chemical, its structural similarity to controlled phenethylamines means it should be treated with Chain of Custody protocols. Ensure the waste is destroyed (witnessed destruction is preferred for large quantities) to prevent theoretical diversion.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Department of Transportation (DOT). (2024). Hazardous Materials Regulations (HMR) 49 CFR Parts 171-180. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.